molecular formula C7H2BrF2N B2637919 3-Bromo-4,5-difluorobenzonitrile CAS No. 1349715-72-5

3-Bromo-4,5-difluorobenzonitrile

Cat. No.: B2637919
CAS No.: 1349715-72-5
M. Wt: 218.001
InChI Key: DUXCHSUPTHPKKD-UHFFFAOYSA-N
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Description

3-Bromo-4,5-difluorobenzonitrile (CAS 1349715-72-5) is a high-purity, multifunctional aromatic building block specifically designed for advanced chemical synthesis and research applications. Its molecular formula is C 7 H 2 BrF 2 N, with a molecular weight of 218.00 g/mol . This compound is characterized by a benzene ring core that is strategically functionalized with a nitrile group (CN), two fluorine atoms, and a bromine atom, making it a versatile and valuable intermediate for constructing complex molecules. The distinct reactivity of its halogen substituents enables selective, sequential cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing researchers to introduce diverse carbon and heteroatom chains at the bromine position . The strong electron-withdrawing nitrile group profoundly influences the electronic properties of the ring, activating it toward nucleophilic aromatic substitution. This is particularly valuable for the further manipulation of the fluorine atoms, a common strategy in the development of agrochemicals and pharmaceuticals where fluorine is used to fine-tune metabolic stability, bioavailability, and binding affinity . As a research chemical, this compound is a key precursor in the synthesis of more complex fluorinated scaffolds, including various benzoic acid derivatives . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for detailed handling instructions. The compound should be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4,5-difluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXCHSUPTHPKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 3-Bromo-4,5-difluorobenzonitrile: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4,5-difluorobenzonitrile, a key chemical intermediate in the pharmaceutical and material science industries. The document details its chemical and physical properties, synthesis, and applications, with a focus on its role as a versatile building block in the development of novel therapeutic agents and advanced materials. Safety and handling information is also provided to ensure its proper use in a research and development setting.

Chemical Identity and Properties

This compound is an aromatic compound characterized by a benzonitrile core substituted with a bromine atom and two fluorine atoms.[1][2][3] This unique substitution pattern imparts specific reactivity and properties that make it a valuable synthon in organic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1349715-72-5[1][2][3]
Molecular Formula C₇H₂BrF₂N[3]
Molecular Weight 218.00 g/mol [3]
Appearance Not specified, but related compounds are typically white to off-white crystalline solids.[4]
Storage Sealed in a dry place at room temperature.[3]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for elucidating the structure of fluorinated aromatic compounds. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the nitrile (C≡N) stretching vibration.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are standard techniques for assessing the purity of the compound.[1]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not provided in the search results, a common method for synthesizing similar aryl bromides is the Sandmeyer reaction. This reaction typically involves the diazotization of an amino group on the aromatic ring, followed by substitution with a bromide, often from a copper(I) bromide salt.[5] For example, the synthesis of the related 4-bromo-3,5-difluorobenzonitrile starts from 4-amino-3,5-difluorobenzonitrile.[5]

The reactivity of this compound is largely dictated by its functional groups:

  • Bromine Atom: The bromo substituent is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[6][7][8] This allows for the facile introduction of a wide range of substituents at this position, enabling the construction of complex molecular architectures.

  • Fluorine Atoms: The electron-withdrawing nature of the fluorine atoms influences the reactivity of the aromatic ring and can impart desirable properties to the final molecule, such as enhanced metabolic stability and improved bioavailability in drug candidates.[7][9]

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.

Diagram 2: Key Reactive Sites of this compound

Reactive Sites of this compound A C-Br C Aromatic Ring A->C Cross-Coupling Reactions B C≡N B->C Hydrolysis/Reduction C->A Nucleophilic Aromatic Substitution

Caption: Key reactive sites for chemical modification.

Applications in Research and Development

The unique combination of functional groups in this compound makes it a highly valuable building block in several areas of research and development:

  • Pharmaceuticals: As a versatile intermediate, it is used in the synthesis of a variety of active pharmaceutical ingredients (APIs).[10] Its structure is particularly relevant for the development of targeted therapies, such as kinase inhibitors for cancer treatment and drugs targeting the central nervous system.[6][11] The fluorine atoms can enhance the pharmacokinetic properties of a drug molecule, leading to improved efficacy and safety profiles.[7][9]

  • Agrochemicals: The structural motifs present in this compound are also found in modern pesticides, herbicides, and fungicides.[11]

  • Material Science: Brominated and fluorinated aromatic compounds are used in the synthesis of advanced materials, such as those used in organic light-emitting diodes (OLEDs).[6]

Diagram 3: Workflow of this compound in Drug Discovery

Role in Drug Discovery A This compound (Starting Material) B Cross-Coupling & Functionalization A->B C Complex Intermediate B->C D Further Synthetic Steps C->D E Active Pharmaceutical Ingredient (API) D->E

Caption: Conceptual workflow in pharmaceutical synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, related compounds are generally classified as harmful and irritants.[12][13][14] Therefore, it is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13][14][15]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[13][15][16] Wash hands thoroughly after handling.[13][14]

  • First Aid:

    • If inhaled: Move the person to fresh air.[13][14][15]

    • In case of skin contact: Wash off with plenty of water.[13][15]

    • In case of eye contact: Rinse cautiously with water for several minutes.[13]

    • If swallowed: Rinse mouth and seek medical attention.[13][14]

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in drug discovery and material science. Its well-defined reactive sites allow for its incorporation into complex molecular scaffolds, making it a valuable tool for chemists and researchers. As the demand for novel and effective therapeutics and advanced materials continues to grow, the importance of versatile building blocks like this compound is expected to increase.

References

An In-depth Technical Guide to 3-Bromo-4,5-difluorobenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4,5-difluorobenzonitrile is a halogenated aromatic nitrile that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a bromine atom, two fluorine atoms, and a nitrile group on a benzene ring—provides a scaffold with distinct electronic properties and multiple reactive sites. This guide offers a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its burgeoning role in the development of novel therapeutics.

Physicochemical Properties

The distinct arrangement of electron-withdrawing groups on the aromatic ring of this compound dictates its physical and chemical characteristics. While experimental data for this specific isomer is not widely published, we can infer its properties based on data from closely related isomers and general chemical principles.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound3-Bromo-4-fluorobenzonitrile[1][2]4-Bromo-3,5-difluorobenzonitrile[3][4]
CAS Number 1349715-72-579630-23-2[1][2]123688-59-5[3][5]
Molecular Formula C₇H₂BrF₂NC₇H₃BrFN[1]C₇H₂BrF₂N[5]
Molecular Weight 218.00 g/mol 200.01 g/mol [2]218.00 g/mol [5]
Appearance White to off-white crystalline solid (Predicted)White fused solid[1]White crystalline solid[3]
Melting Point Data not available52.0-59.0 °C[1]125-127 °C[3][4]
Boiling Point Predicted: >200 °CData not availablePredicted: 216.5±35.0 °C[3][4]
Solubility Likely soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water (Predicted).Insoluble in water (Predicted)Insoluble in water[3]

Synthesis of this compound

A potential precursor for the synthesis of this compound is 3,4-difluoroaniline. The synthesis could proceed via a Sandmeyer-type reaction, which is a well-established method for converting anilines to benzonitriles. A related procedure for the synthesis of 4-bromo-3,5-difluorobenzonitrile from 4-amino-3,5-difluorobenzonitrile provides a strong basis for this proposed synthesis[3][4].

Proposed Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is a hypothetical adaptation based on the synthesis of a similar compound and should be optimized for safety and yield in a laboratory setting.

Step 1: Diazotization of 3-Bromo-4,5-difluoroaniline

  • In a well-ventilated fume hood, cool a solution of 3-Bromo-4,5-difluoroaniline in an aqueous solution of a strong acid (e.g., HBr or H₂SO₄) to 0-5 °C in an ice bath. The choice of acid is critical as it will influence the subsequent reaction.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature between 0-5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • Stir the reaction mixture at this temperature for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and an excess of sodium or potassium cyanide in water. This forms the active cyanocuprate(I) complex.

  • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. A vigorous evolution of nitrogen gas is expected. The rate of addition should be controlled to maintain a manageable reaction rate.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until the evolution of nitrogen ceases, indicating the completion of the reaction.

Step 3: Work-up and Purification

  • Extract the reaction mixture with an appropriate organic solvent, such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine to remove any inorganic salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography on silica gel.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation (Sandmeyer) cluster_purification Step 3: Purification Aniline 3-Bromo-4,5-difluoroaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2 NaNO₂ / HBr(aq) NaNO2->Diazonium IceBath 0-5 °C IceBath->Diazonium Product This compound Diazonium->Product CuCN CuCN / KCN(aq) CuCN->Product Workup Extraction & Washing Product->Workup Purification Recrystallization or Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct Reactivity_Diagram cluster_Br Reactions at Bromine cluster_CN Reactions of Nitrile Start This compound Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd catalyst Heck Heck Reaction (Alkene) Start->Heck Pd catalyst Sonogashira Sonogashira Coupling (Alkyne) Start->Sonogashira Pd/Cu catalyst Hydrolysis Hydrolysis (H₃O⁺) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Start->Reduction Tetrazole Tetrazole Formation (NaN₃) Start->Tetrazole Drug_Discovery_Application cluster_synthesis Synthetic Chemistry cluster_medchem Medicinal Chemistry cluster_bio Biological Evaluation Scaffold This compound Coupling Cross-Coupling Reactions Scaffold->Coupling Library Compound Library Generation Coupling->Library SAR Structure-Activity Relationship (SAR) Library->SAR LeadOpt Lead Optimization SAR->LeadOpt Candidate Drug Candidate LeadOpt->Candidate Binding Binding Affinity & Potency Candidate->Binding ADME ADME/Tox Profiling Candidate->ADME Target Kinase Target Binding->Target

References

An In-Depth Technical Guide to the Spectral Interpretation of 3-Bromo-4,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 3-Bromo-4,5-difluorobenzonitrile

This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile group, a bromine atom, and two fluorine atoms on the benzene ring, provides multiple points for synthetic modification. This makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel organic materials.[1] Spectroscopic analysis is a cornerstone of chemical synthesis and drug development, providing the necessary tools to verify molecular structure and purity.[2] A thorough understanding of the spectral characteristics of this compound is therefore crucial for researchers working with this compound, enabling unambiguous identification and quality control.

This guide provides a detailed interpretation of the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound. As a Senior Application Scientist, the following analysis is built upon a foundation of established spectroscopic principles and comparative data from structurally related molecules. The objective is to not only present the data but also to elucidate the reasoning behind the spectral assignments, offering a practical framework for researchers in the field.

Experimental Methodologies: A Self-Validating Approach

To ensure the reliability and reproducibility of spectral data, standardized experimental protocols are essential. The data interpreted in this guide is based on the following well-established methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound would be dissolved in about 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[2] The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation : Data acquisition would be performed on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Data Acquisition : For ¹H NMR, standard pulse sequences would be used. For ¹³C NMR, proton broadband decoupling is typically employed to simplify the spectrum by removing C-H coupling.[3]

  • Referencing : Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : The spectrum can be obtained using various techniques. For a solid sample, an Attenuated Total Reflectance (ATR) accessory is a common and convenient method.[4][5] Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet.

  • Instrumentation : A modern FT-IR spectrometer would be used to scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.[2]

  • Data Processing : A background spectrum is recorded and automatically subtracted from the sample spectrum to yield the final absorbance or transmittance data.[2]

Mass Spectrometry (MS)
  • Ionization : Electron Ionization (EI) is a common technique for the analysis of small organic molecules and would be suitable for this compound.

  • Mass Analyzer : A quadrupole or time-of-flight (TOF) mass analyzer would be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Presentation : The resulting mass spectrum plots the relative abundance of ions against their m/z values.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the surrounding substituents.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-27.8 - 8.0Doublet of doublets (dd)³J(H-F) ≈ 6-8 Hz, ⁴J(H-F) ≈ 4-6 Hz
H-67.6 - 7.8Doublet of doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz (possible)

Rationale for Assignments:

  • H-2 : This proton is situated between the bromine atom and the nitrile group. The electron-withdrawing nature of the nitrile group will deshield this proton, shifting it downfield. It will be coupled to both the fluorine at position 4 (a four-bond coupling, ⁴J) and the fluorine at position 5 (a three-bond coupling, ³J).

  • H-6 : This proton is adjacent to the fluorine at position 5. The strong electronegativity of the fluorine will cause a significant downfield shift. It will exhibit a larger three-bond coupling (³J) to the fluorine at C-5 and a smaller four-bond coupling (⁴J) to the fluorine at C-4. A small five-bond coupling to H-2 might also be observable.

The presence of fluorine atoms significantly influences the ¹H NMR spectrum through spin-spin coupling.[6] The magnitude of fluorine-hydrogen coupling constants (J-couplings) depends on the number of bonds separating the nuclei.[7]

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will display seven distinct signals, one for each carbon atom. The chemical shifts are influenced by the attached substituents, and the carbons bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹J(C-F)).

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
C-1110 - 115Triplet or Doublet of doublets-
C-2135 - 140Doublet of doublets²J(C-F), ³J(C-F)
C-3115 - 120Doublet of doublets²J(C-F), ³J(C-F)
C-4150 - 155 (deshielded by F)Doublet¹J(C-F) ≈ 240-260 Hz
C-5155 - 160 (deshielded by F)Doublet¹J(C-F) ≈ 250-270 Hz
C-6120 - 125Doublet of doublets²J(C-F), ³J(C-F)
C≡N115 - 120Singlet-

Rationale for Assignments:

  • C-4 and C-5 : These carbons are directly bonded to highly electronegative fluorine atoms, causing them to be significantly deshielded and appear at the lowest field in the aromatic region. They will each be split into a large doublet due to one-bond coupling with the attached fluorine.[7]

  • C-1, C-2, C-3, and C-6 : These carbons will exhibit smaller couplings to the fluorine atoms (two-bond, ²J, and three-bond, ³J), resulting in more complex splitting patterns (doublets of doublets or triplets).

  • C-3 : The carbon bearing the bromine atom (C-3) will have its chemical shift influenced by the heavy atom effect of bromine, typically resulting in a more shielded (upfield) position compared to an unsubstituted carbon.

  • C≡N : The nitrile carbon typically appears in the 115-120 ppm range.[2]

Caption: Molecular structure with atom numbering for NMR assignments.

FT-IR Spectral Data Interpretation

The FT-IR spectrum provides information about the functional groups present in the molecule.[8] For this compound, the following characteristic absorption bands are expected.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2230C≡N stretchStrong, sharp
1550-1600C=C aromatic ring stretchMedium
1450-1500C=C aromatic ring stretchMedium
1200-1300C-F stretchStrong
1000-1100C-F stretchStrong
~800-900C-H out-of-plane bendMedium to strong
~600-700C-Br stretchMedium to weak

Rationale for Assignments:

  • Nitrile (C≡N) Stretch : The most characteristic peak in the spectrum will be a strong, sharp absorption band around 2230 cm⁻¹, which is indicative of the nitrile functional group.[2]

  • Aromatic C=C Stretches : The presence of the benzene ring will give rise to several absorption bands in the 1450-1600 cm⁻¹ region.

  • Carbon-Fluorine (C-F) Stretches : Due to the high electronegativity of fluorine, the C-F stretching vibrations are typically strong and appear in the 1000-1300 cm⁻¹ region. The presence of two C-F bonds may result in multiple strong bands in this area.

  • C-H Bending : The out-of-plane bending of the aromatic C-H bonds will produce characteristic absorptions in the fingerprint region.

  • Carbon-Bromine (C-Br) Stretch : The C-Br stretch is expected to appear at a lower wavenumber, typically in the 600-700 cm⁻¹ range.

Caption: General workflow for FT-IR spectroscopic characterization.[2]

Mass Spectrometry (MS) Data Interpretation

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.

m/z Value Interpretation
217/219Molecular ion peak [M]⁺ and [M+2]⁺
191/193[M - CN]⁺
138[M - Br]⁺
112[M - Br - CN]⁺

Rationale for Assignments:

  • Molecular Ion Peak : The molecular weight of this compound is approximately 218 g/mol .[9][10] Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 217 and 219. This isotopic pattern is a definitive indicator of the presence of a single bromine atom.

  • Fragmentation : Common fragmentation pathways for this molecule would involve the loss of the nitrile group (-CN, 26 Da) or the bromine atom (-Br, 79/81 Da). The loss of the nitrile group from the molecular ion would result in fragment ions at m/z 191 and 193. The loss of the bromine atom would lead to a fragment ion at m/z 138. Subsequent loss of the nitrile group from this fragment would give an ion at m/z 112.

Conclusion

The comprehensive spectral analysis of this compound provides a detailed fingerprint for its unambiguous identification. The ¹H and ¹³C NMR spectra are characterized by the significant influence of the fluorine substituents, leading to distinct chemical shifts and coupling patterns. The FT-IR spectrum confirms the presence of the key functional groups, most notably the nitrile and carbon-fluorine bonds. Finally, mass spectrometry provides definitive confirmation of the molecular weight and the presence of a bromine atom through its characteristic isotopic pattern. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this important synthetic building block.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-4,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in drug discovery and development, the precise characterization of novel chemical entities is paramount. 3-Bromo-4,5-difluorobenzonitrile is a versatile building block in medicinal chemistry, and a thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural verification of its derivatives. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR and supported by predictive data and established literature.

Molecular Structure and Symmetry

A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra. The structure of this compound, with the IUPAC numbering convention, is presented below. The molecule is asymmetric, meaning each of the two aromatic protons and seven carbon atoms is in a unique chemical environment and will, therefore, give rise to a distinct signal in the ¹H and ¹³C NMR spectra, respectively.

Caption: Molecular structure of this compound with IUPAC numbering.

Experimental and Predicted NMR Data

Predicted ¹H and ¹³C NMR Data Summary
Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm) ¹³C Multiplicity (in ¹³C-{¹H} spectrum)
H-2~7.9ddC-1~110
H-6~7.8ddC-2~125
C-3~100
C-4~155
C-5~150
C-6~120
CN~115

Detailed Spectral Analysis: ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct signals, corresponding to H-2 and H-6.

  • H-2 Signal (~7.9 ppm): This proton is situated ortho to the electron-withdrawing nitrile group and meta to a fluorine atom (F-5) and a bromine atom (C-3). The nitrile group's anisotropic effect and its electron-withdrawing nature will deshield H-2, shifting its resonance downfield. This signal is expected to appear as a doublet of doublets (dd) due to coupling with H-6 (a four-bond, meta coupling) and the fluorine atom at C-5 (a four-bond, meta coupling). The expected coupling constants are approximately J(H2-H6) ≈ 2-3 Hz and J(H2-F5) ≈ 5-7 Hz.

  • H-6 Signal (~7.8 ppm): This proton is positioned ortho to a fluorine atom (F-5) and meta to the nitrile group and the bromine atom. The ortho-fluorine atom will have a significant deshielding effect on H-6. This signal will also be a doublet of doublets (dd) due to coupling with H-2 (meta coupling, J ≈ 2-3 Hz) and the fluorine atom at C-5 (a three-bond, ortho coupling, J ≈ 8-10 Hz).

The relative downfield positions of both protons are a cumulative result of the electron-withdrawing effects of the two fluorine atoms, the bromine atom, and the nitrile group.[1][2][3]

Detailed Spectral Analysis: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the six aromatic carbons and the nitrile carbon. The assignment of these signals is based on the substituent effects on the chemical shifts and the expected carbon-fluorine couplings.

  • C-1 (~110 ppm): This carbon is directly attached to the electron-withdrawing nitrile group. It is expected to be a triplet due to coupling with the two meta-fluorine atoms (³J(C1-F4) and ³J(C1-F5)).

  • C-2 (~125 ppm): This carbon is adjacent to the nitrile-bearing carbon and is expected to be a doublet due to coupling with the para-fluorine atom (⁴J(C2-F5)).

  • C-3 (~100 ppm): This carbon is bonded to the bromine atom. The heavy atom effect of bromine will cause a significant upfield shift. This signal will be a doublet due to coupling with the ortho-fluorine atom (²J(C3-F4)).

  • C-4 (~155 ppm): This carbon is directly bonded to a fluorine atom, which will cause a large downfield shift. It will appear as a doublet of doublets due to one-bond coupling with F-4 (¹J(C4-F4) > 240 Hz) and a smaller two-bond coupling with F-5 (²J(C4-F5)).

  • C-5 (~150 ppm): Similar to C-4, this carbon is bonded to a fluorine atom and will be significantly deshielded. It will also be a doublet of doublets due to a large one-bond coupling with F-5 (¹J(C5-F5) > 240 Hz) and a two-bond coupling with F-4 (²J(C5-F4)).

  • C-6 (~120 ppm): This carbon is situated between a proton and a fluorine-bearing carbon. It will appear as a doublet due to coupling with the ortho-fluorine atom (²J(C6-F5)).

  • CN (~115 ppm): The nitrile carbon typically appears in this region and is expected to be a singlet in the proton-decoupled spectrum, though a small triplet might be observed due to three-bond coupling to the fluorine atoms.

The interpretation of carbon-fluorine coupling constants is a powerful tool for assigning signals in fluorinated aromatic compounds.[4][5][6] One-bond couplings are typically very large, while two-, three-, and four-bond couplings are progressively smaller.

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing a small molecule sample for NMR analysis is as follows:[7][8][9][10][11]

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). For this compound, CDCl₃ is a common choice.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

  • Homogenization: Gently invert the capped tube several times to ensure the solution is homogeneous.

Caption: A generalized workflow for NMR sample preparation.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern Fourier transform NMR spectrometer.[12][13]

  • Instrument Setup: Insert the prepared NMR sample into the spectrometer's autosampler or manually into the magnet.

  • Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated shimming process.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • Set the number of scans (typically 8 to 16 for a sample of this concentration).

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹H NMR Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals.

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled carbon experiment.

    • Set the spectral width (e.g., 0 to 220 ppm).

    • Set the number of scans (this will be significantly higher than for ¹H, e.g., 128 to 1024 or more, depending on the sample concentration and desired signal-to-noise ratio).

    • Set the relaxation delay (e.g., 2-5 seconds).

    • Acquire the FID.

  • ¹³C NMR Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR_Data_Acquisition Sample Insertion Sample Insertion Locking and Shimming Locking and Shimming Sample Insertion->Locking and Shimming Acquire ¹H FID Acquire ¹H FID Locking and Shimming->Acquire ¹H FID Acquire ¹³C FID Acquire ¹³C FID Locking and Shimming->Acquire ¹³C FID Process ¹H Spectrum Process ¹H Spectrum Acquire ¹H FID->Process ¹H Spectrum Analyze ¹H Data Analyze ¹H Data Process ¹H Spectrum->Analyze ¹H Data Process ¹³C Spectrum Process ¹³C Spectrum Acquire ¹³C FID->Process ¹³C Spectrum Analyze ¹³C Data Analyze ¹³C Data Process ¹³C Spectrum->Analyze ¹³C Data

Caption: A flowchart for the acquisition and processing of ¹H and ¹³C NMR spectra.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to show well-resolved signals that can be unambiguously assigned based on a thorough understanding of substituent effects and spin-spin coupling interactions. The electron-withdrawing nature of the nitrile and halogen substituents leads to a general downfield shift of the aromatic signals. The presence of fluorine introduces characteristic C-F and H-F couplings that are invaluable for structural confirmation. This in-depth guide provides the necessary framework for researchers and scientists to confidently interpret the NMR spectra of this important synthetic building block and its derivatives, ensuring the integrity and success of their research and development endeavors.

References

FT-IR spectrum analysis of 3-Bromo-4,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 3-Bromo-4,5-difluorobenzonitrile

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound, a key intermediate in modern pharmaceutical synthesis.[1][2] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, establishes a self-validating protocol for data integrity, and offers a detailed interpretation of the compound's vibrational spectrum. We will explore the characteristic absorption bands of the nitrile, aromatic, carbon-fluorine, and carbon-bromine functional groups, grounding each assignment in established spectroscopic principles. The guide culminates in a detailed experimental protocol, data visualization, and a curated list of authoritative references to support further investigation.

The Strategic Importance of FT-IR in Characterizing Pharmaceutical Intermediates

This compound is a highly versatile organic intermediate whose value in targeted drug discovery is significant.[1] Its molecular architecture, featuring a benzonitrile core strategically substituted with bromine and fluorine atoms, allows for participation in critical cross-coupling reactions essential for building the complex scaffolds of modern therapeutics.[1][2] The precise structure and purity of this starting material are paramount to the success of multi-step syntheses, directly impacting the yield, impurity profile, and ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

In this context, FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique.[3] It provides an unequivocal "molecular fingerprint," allowing for:

  • Identity Confirmation: Verifying that the correct compound has been synthesized or sourced.

  • Purity Assessment: Detecting the presence of residual starting materials, solvents, or side-products.

  • Functional Group Analysis: Confirming the presence of key structural motifs (nitrile, aromatic ring, halogenation) that are critical for its intended reactivity.

This guide establishes a robust methodology for leveraging FT-IR to ensure the quality and integrity of this compound for pharmaceutical development.

Experimental Methodology: A Self-Validating Protocol

The trustworthiness of any spectral data hinges on a meticulously executed and well-justified experimental protocol.[4] The following workflow is designed to be a self-validating system, ensuring reproducibility and accuracy.

Rationale for Technique Selection: ATR vs. Transmission

While traditional transmission methods like KBr pellets are viable, Attenuated Total Reflectance (ATR) has become the primary sampling method for its simplicity and lack of extensive sample preparation.[5][6] For a crystalline solid like this compound, ATR offers significant advantages:

  • Minimal Sample Prep: Eliminates the need for grinding and pressing pellets, which can introduce atmospheric moisture and potential inconsistencies.[5]

  • Reproducibility: Applying consistent pressure ensures a reproducible path length, leading to more consistent spectral intensities.

  • Speed: Analysis time is significantly reduced, enhancing laboratory throughput.

Therefore, ATR-FTIR is the recommended technique for routine analysis.

Step-by-Step Experimental Protocol
  • Instrument Preparation & Verification:

    • Power on the FT-IR spectrometer and allow the source and laser to stabilize for at least 30 minutes.

    • Perform a system performance verification test (e.g., using a polystyrene standard) to confirm the instrument is operating within specification. This step is critical for data trustworthiness.

  • ATR Crystal Cleaning & Background Acquisition:

    • Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, using a non-abrasive wipe.

    • Acquire a background spectrum. This crucial step measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing it to be mathematically subtracted from the sample spectrum.[3] A typical background scan consists of 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Place a small amount of the this compound powder directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal.[5]

    • Acquire the sample spectrum using the same parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Post-Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[3]

    • If necessary, apply an ATR correction to the spectrum, which accounts for the wavelength-dependent depth of penetration of the evanescent wave. This makes the spectrum more comparable to a traditional transmission spectrum.[6]

    • Clean the ATR crystal thoroughly after analysis to prevent cross-contamination.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the FT-IR analysis process.

FTIR_Workflow cluster_prep 1.0 Pre-Analysis cluster_analysis 2.0 Sample Analysis cluster_post 3.0 Post-Analysis Inst_Prep Instrument Stabilization & Verification Clean_ATR Clean ATR Crystal Inst_Prep->Clean_ATR Background Acquire Background Spectrum Clean_ATR->Background Load_Sample Apply Sample to Crystal Background->Load_Sample Acquire_Sample Acquire Sample Spectrum Load_Sample->Acquire_Sample Process Background Subtraction & ATR Correction Acquire_Sample->Process Interpret Spectral Interpretation & Peak Assignment Process->Interpret Report Generate Report Interpret->Report Molecular_IR_Correlation cluster_mol This compound cluster_vib Characteristic Vibrational Modes (IR Peaks) mol Molecular Structure (Aromatic Ring with -CN, -Br, -F, -H subs.) CN_Stretch C≡N Stretch (~2230 cm⁻¹) mol->CN_Stretch CH_Stretch Aromatic C-H Stretch (>3000 cm⁻¹) mol->CH_Stretch CC_Stretch Aromatic C=C Stretch (1600-1400 cm⁻¹) mol->CC_Stretch CF_Stretch C-F Stretch (1300-1100 cm⁻¹) mol->CF_Stretch CBr_Stretch C-Br Stretch (<700 cm⁻¹) mol->CBr_Stretch

References

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-4,5-difluorobenzonitrile in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4,5-difluorobenzonitrile, a crucial building block in medicinal chemistry and materials science. As direct, quantitative solubility data for this specific compound is not extensively published, this document emphasizes the underlying chemical principles and provides a robust experimental framework for researchers to determine its solubility profile accurately. The insights and protocols herein are designed for practical application by researchers, scientists, and drug development professionals.

Understanding the Molecule: A Structural Approach to Predicting Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces with the solvent. The structure of this compound offers key insights into its expected behavior.

  • The Aromatic Core: The benzene ring is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • The Nitrile Group (-C≡N): This group introduces significant polarity and a strong dipole moment. The lone pair on the nitrogen can act as a hydrogen bond acceptor. This feature suggests solubility in polar aprotic solvents and some degree of interaction with polar protic solvents.

  • Halogen Substituents (Br, F): The bromine and fluorine atoms are electronegative, contributing to the overall polarity of the molecule. However, they also increase the molecular weight and surface area, which can influence the crystal lattice energy of the solid form.

Based on these features, a qualitative prediction of solubility can be made, following the "like dissolves like" principle[1]. The compound is expected to exhibit good solubility in polar aprotic solvents that can accommodate its dipole moment, moderate solubility in some polar protic and nonpolar aromatic solvents, and low solubility in highly nonpolar aliphatic solvents and water.

A conceptual diagram illustrating these interactions is presented below.

G cluster_compound This compound cluster_solvents Solvent Classes Compound Structure Aromatic Aromatic Ring (Nonpolar Core) Compound->Aromatic Nitrile Nitrile Group (-CN) (Polar, H-Bond Acceptor) Compound->Nitrile Halogens Halogens (Br, F) (Polarizing Effect) Compound->Halogens Nonpolar Nonpolar (e.g., Toluene, Hexane) Compound->Nonpolar Limited by Polar Groups PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Aromatic->PolarAprotic Favorable Interaction Aromatic->Nonpolar van der Waals (Moderate to High Solubility) Nitrile->PolarAprotic Strong Dipole-Dipole Interaction (High Solubility) PolarProtic Polar Protic (e.g., Ethanol, Methanol) Nitrile->PolarProtic H-Bonding (Moderate Solubility) Halogens->PolarAprotic Dipole Interactions

Caption: Predicted interactions between this compound and solvent classes.

Quantitative Solubility Profile: An Experimental Overview

While theoretical predictions are useful, empirical determination is essential for accurate data. The following table outlines common laboratory solvents, categorized by polarity, and provides a template for recording experimentally determined solubility values.

Solvent ClassSolventPredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighTo be determined
N,N-Dimethylformamide (DMF)HighTo be determined
AcetonitrileHighTo be determined
AcetoneHighTo be determined
Ethyl AcetateMediumTo be determined
Polar Protic EthanolMediumTo be determined
MethanolMediumTo be determined
IsopropanolMedium-LowTo be determined
WaterLowTo be determined
Nonpolar Dichloromethane (DCM)HighTo be determined
TolueneMediumTo be determined
Diethyl EtherMedium-LowTo be determined
n-HexaneLowTo be determined

Note: The purification of a similar compound, 4-bromo-3,5-difluorobenzonitrile, utilized a hexane-ethyl acetate eluent system, implying solubility in this mixture[2]. Another related synthesis used dichloromethane and n-hexane, suggesting good solubility in dichloromethane and lower solubility in hexane[3].

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For drug development and many chemical processes, the thermodynamic solubility is the most relevant value. This is the concentration of a solute in a saturated solution at equilibrium.[4][5][6] The shake-flask method is a well-established and reliable technique for this measurement.[7][8]

Pillar of Trustworthiness: Self-Validating Experimental Design

This protocol is designed to be self-validating by approaching equilibrium from two directions: undersaturation (dissolving the solid) and supersaturation (precipitating from a concentrated stock). Consistent results from both approaches provide high confidence in the final value.[8]

Step-by-Step Methodology
  • Preparation of Materials:

    • Accurately weigh approximately 10-20 mg of this compound into several glass vials.

    • Prepare a stock solution of the compound in a high-solubility solvent like DMSO (for the supersaturation approach).

    • Use high-purity solvents for the experiment.

  • Equilibration:

    • Undersaturation Approach: Add a precise volume of the chosen test solvent to the vials containing the solid compound, ensuring an excess of solid remains.

    • Supersaturation Approach (Optional but Recommended): Spike a small, known volume of the concentrated DMSO stock into the test solvent. The initial concentration should be above the expected solubility limit to induce precipitation.[7]

    • Seal the vials securely.

    • Agitate all vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended.[7] Longer times may be needed for compounds with slow dissolution kinetics.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the equilibration temperature for at least one hour to allow undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[1] This step is critical to remove all particulate matter.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Accurately dilute the filtered saturated solution with a suitable solvent to fall within the range of the calibration curve.

    • Analyze the standards and the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] HPLC is preferred as it can separate the analyte from any potential impurities or degradation products.[5]

    • Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor.

  • Data Reporting:

    • Report the solubility in standard units such as mg/mL or mol/L, clearly stating the temperature at which the measurement was made.

The following diagram visualizes this experimental workflow.

G start Start prep Prepare Vials: - Weigh solid compound - Add chosen solvent start->prep equilibrate Equilibrate for 24h (Constant Temperature Agitation) prep->equilibrate sediment Sedimentation (Let solids settle) equilibrate->sediment filter Phase Separation: Filter supernatant with 0.22 µm PTFE syringe filter sediment->filter quantify Quantification by HPLC-UV: - Prepare calibration curve - Dilute sample - Analyze filter->quantify report Report Solubility (e.g., mg/mL at 25°C) quantify->report end End report->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion: Practical Implications for Researchers

An accurate solubility profile is not merely academic; it is critical for successful research and development. Low aqueous solubility can be a major hurdle in drug discovery, potentially leading to poor absorption and bioavailability.[6][9] In synthetic chemistry, knowing the solubility in various organic solvents is essential for reaction setup, controlling concentrations, and designing effective purification strategies like recrystallization and chromatography. This guide provides the foundational knowledge and a robust, verifiable protocol for determining the solubility profile of this compound, empowering researchers to make informed decisions in their experimental designs.

References

3-Bromo-4,5-difluorobenzonitrile material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety of 3-Bromo-4,5-difluorobenzonitrile

Compound Identification and Properties

This compound is a halogenated aromatic nitrile, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific substitution pattern offers a unique scaffold for building complex molecules.

Table 1: Chemical and Physical Properties

Property Value Source(s)
CAS Number 1349715-72-5 [2][3]
Molecular Formula C₇H₂BrF₂N [2]
Molecular Weight 218.00 g/mol [2]
Appearance Likely a white to off-white solid, based on isomers. [4][5]
Storage Sealed in a dry, room temperature environment. [2]
Melting Point Data not available. Isomer 4-Bromo-3,5-difluorobenzonitrile melts at 125-127 °C. [5]

| Boiling Point | Data not available. Isomer 4-Bromo-3,5-difluorobenzonitrile boils at 216.5±35.0 °C. |[5] |

Hazard Identification and GHS Classification (Inferred)

Based on the consistent classification of its isomers, this compound should be considered a hazardous substance. The primary hazards are acute toxicity if swallowed, skin/eye irritation, and respiratory irritation.[4][6][7]

Table 2: Inferred GHS Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed.[4]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin.[4]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled.[4]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[4]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation.[4]

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[4] |

Label Elements (Inferred):

  • Pictogram: GHS06 (Skull and Crossbones)

  • Signal Word: Danger[4]

  • Precautionary Statements: P280 (Wear protective gloves/clothing/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P304+P340 (IF INHALED: Remove person to fresh air).[4]

Safe Handling and Engineering Controls

Given its toxic potential, rigorous safety protocols are mandatory. The primary objective is to prevent any direct contact or inhalation.

Engineering Controls

The causality behind using specific engineering controls is to create a physical barrier between the researcher and the chemical, thereby minimizing exposure risk.

  • Fume Hood: All manipulations, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][8]

  • Ventilation: The laboratory must have sufficient general ventilation to ensure that ambient concentrations are kept to a minimum.[4]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

The selection of PPE is based on creating a chemical-resistant barrier for all potential routes of exposure.

  • Hand Protection: Wear protective nitrile gloves. Gloves must be inspected for integrity before use and changed immediately if contaminated.[9]

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[6][9]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Closed-toe shoes are required.[6][9]

  • Respiratory Protection: For situations where a fume hood is not available or in case of emergency, a self-contained breathing apparatus (SCBA) must be used. A particle filter respirator may be sufficient for certain low-dust tasks, but an SCBA is preferred for emergencies.[4]

Storage Protocols
  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[9][10]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7][11]

  • Conditions to Avoid: The substance is noted to be light-sensitive; therefore, storage in an opaque or amber container away from direct light is necessary.[4] Store locked up.[9]

Experimental Workflow & Safety Logic

The following diagram outlines a self-validating workflow for handling this compound, ensuring safety at each logical step.

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification & Airflow B Don Full PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Bench Cover, Spill Kit) B->C D Weigh Compound Using Anti-Static Measures C->D Proceed only if all prep is complete E Perform Chemical Reaction or Transfer D->E F Decontaminate Glassware & Work Surfaces E->F Upon reaction completion G Segregate Waste into Labeled Hazardous Container F->G H Remove PPE and Wash Hands Thoroughly G->H

Caption: Logical workflow for handling hazardous chemical compounds.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical. The following measures are based on protocols for structurally similar chemicals.[4]

First-Aid Measures
  • Ingestion: If swallowed, DO NOT induce vomiting. If the person is conscious, give half a litre of water to drink immediately. Call a poison control center or doctor immediately for treatment advice.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Transfer to a hospital for specialist examination.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[9]

  • Specific Hazards: Combustion will produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[4][7]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4]

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Wear full protective equipment, including an SCBA. Avoid dust formation.[9]

  • Environmental Precautions: Prevent the chemical from entering drains or rivers.[4]

  • Cleanup Procedures: Cleanup should only be performed by qualified personnel. Carefully sweep or vacuum the spilled solid into a closable, labeled container for disposal. Avoid creating dust.[4]

Emergency Response Decision Tree

This diagram provides a logical pathway for responding to emergencies involving the compound.

Emergency Response Protocol cluster_exposure Personnel Exposure cluster_spill Spill or Release Start Emergency Event EventType What is the nature of the emergency? Start->EventType ExposureRoute Route of Exposure? EventType->ExposureRoute Exposure SpillSize Is the spill large or small? EventType->SpillSize Spill Skin Skin/Eye Contact ExposureRoute->Skin Skin/Eye Inhale Inhalation ExposureRoute->Inhale Inhalation Ingest Ingestion ExposureRoute->Ingest Ingestion ActionSkin Flush with water (15+ min) Remove contaminated clothing Seek immediate medical aid Skin->ActionSkin ActionInhale Move to fresh air Provide oxygen if needed Seek immediate medical aid Inhale->ActionInhale ActionIngest Rinse mouth DO NOT induce vomiting Call Poison Center immediately Ingest->ActionIngest SmallSpill Small Spill SpillSize->SmallSpill Small LargeSpill Large Spill SpillSize->LargeSpill Large ActionSmall Qualified personnel with PPE Sweep into labeled container Decontaminate area SmallSpill->ActionSmall ActionLarge Evacuate Area Alert Emergency Services Prevent entry to drains LargeSpill->ActionLarge

Caption: Decision tree for emergency response procedures.

References

An In-depth Technical Guide to the Safe Handling and Storage of 3-Bromo-4,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for the safe handling, storage, and emergency management of 3-Bromo-4,5-difluorobenzonitrile (CAS No. 1349715-72-5). It is intended for researchers, laboratory managers, and drug development professionals who work with this and structurally similar halogenated aromatic compounds. The protocols herein are designed to be self-validating systems, grounded in established chemical safety principles to mitigate risks and ensure personnel safety.

Introduction: Understanding the Compound

This compound is a poly-halogenated aryl nitrile, a class of organic compounds widely utilized as building blocks in medicinal chemistry and materials science.[1][2] The presence of bromo, fluoro, and nitrile functional groups imparts unique reactivity and electronic properties, making it a valuable intermediate. However, these same features necessitate a rigorous and informed approach to its handling. Organobromine compounds can present significant health and environmental impacts, while the nitrile group and aromatic fluorine atoms contribute to the molecule's potential toxicity and reactivity.[3][4][5] This guide moves beyond mere procedural lists to explain the causality behind each safety recommendation, fostering a culture of intrinsic safety.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a chemical's properties is the first step in a robust safety assessment.

PropertyValueSource(s)
Chemical Name This compound[6][7]
CAS Number 1349715-72-5[6][7]
Molecular Formula C₇H₂BrF₂N[8][9]
Molecular Weight ~218.00 g/mol [8][10]
Appearance White to off-white solid/powder[11]
Melting Point 52.0 - 59.0 °C (for similar isomer)[11]

Section 2: Hazard Identification and Comprehensive Risk Assessment

Based on data from structurally analogous compounds, this compound must be treated as a hazardous substance.[8][12][13] The primary risks stem from its acute toxicity, irritant properties, and the hazardous byproducts of its decomposition.

GHS Hazard Classification (Anticipated):

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[12][13][14]

  • Skin Corrosion/Irritation: Causes skin irritation.[8][14]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[8][14]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8][14]

Toxicological Rationale: The toxicity profile is a composite of its functional groups. The nitrile moiety (-C≡N) is a well-known toxicophore. Organobromine compounds can act as alkylating agents or endocrine disruptors, and many are considered persistent pollutants.[4][15] Furthermore, fluorinated aromatic compounds require specialized handling due to their potential for metabolic toxicity and high reactivity under certain conditions.[5]

A systematic risk assessment must precede any laboratory work. This process involves not just identifying the intrinsic hazards of the chemical but evaluating the risks associated with the specific procedures being performed.

RiskAssessment start Identify Experimental Task (e.g., Weighing, Reaction Setup) hazards Identify Intrinsic Hazards - Acute Toxicity (Oral, Dermal, Inhalation) - Skin/Eye/Respiratory Irritant start->hazards exposure Assess Exposure Potential - Dust inhalation during transfer - Dermal contact from spills - Vapor inhalation from heated reaction hazards->exposure controls Implement Controls (Hierarchy of Controls) exposure->controls eng 1. Engineering Controls (Fume Hood, Glove Box) controls->eng admin 2. Administrative Controls (SOPs, Training, Labeling) controls->admin ppe 3. Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) controls->ppe work Proceed with Work eng->work admin->work ppe->work review Review & Document (After task completion or incident) work->review

Caption: A workflow for conducting a risk assessment before handling this compound.

Section 3: Engineering and Administrative Controls

Minimizing exposure is achieved primarily through robust engineering and administrative controls, which form the foundation of a safe working environment.[16]

  • Primary Engineering Control: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a properly functioning chemical fume hood.[5][12] For highly sensitive operations or when handling larger quantities, a glove box with an inert atmosphere may be warranted.[5]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Detailed, experiment-specific SOPs must be written and approved before work begins.[16]

    • Access Control: The area where the compound is stored and handled should be clearly marked with hazard warnings and access restricted to trained, authorized personnel.

    • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[14][17] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[18]

    • Labeling: All primary and secondary containers must be clearly labeled with the full chemical name, CAS number, and appropriate GHS hazard pictograms.

Section 4: Personal Protective Equipment (PPE)

PPE is the final barrier of protection and must be selected based on the specific hazards of the task.

ProtectionMinimum RequirementRationale and Best Practices
Eye/Face Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[8]Protects against dust, powders, and splashes. A full-face shield should be worn over goggles when there is a significant risk of splashing, such as during spill cleanup or large-scale transfers.[5]
Hand Chemical-resistant gloves (e.g., Nitrile).Always inspect gloves for tears or punctures before use.[18] For prolonged contact or when using solvents, consult the glove manufacturer's compatibility chart. Double-gloving is recommended.[5]
Body Flame-resistant laboratory coat.[5]A closed lab coat protects skin and personal clothing from contamination. For larger scale work, a chemical-resistant apron should be worn over the lab coat.[19]
Footwear Closed-toe, non-slip shoes.Shoes must cover the entire foot to protect against spills.[19][20]
Respiratory Not required if work is performed within a certified fume hood.If engineering controls fail or during a major spill response, a full-face respirator with appropriate cartridges for organic vapors and particulates is necessary.[8][14] Use of respirators requires specialized training and fit-testing.[19]

Section 5: Step-by-Step Handling Procedures

The causality for these steps is rooted in minimizing the generation of airborne dust and preventing dermal contact.

Protocol for Weighing and Transferring Solid this compound:

  • Preparation: Don all required PPE (lab coat, safety goggles, gloves). Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container, a spatula, and the receiving vessel (e.g., a round-bottom flask) within the fume hood.

  • Extraction: Open the stock container. Using a clean spatula, carefully scoop the required amount of solid. Avoid tapping or shaking the spatula, which can generate dust.

  • Weighing: Gently transfer the solid onto the weigh boat. Do not pour directly from the container. Add or remove material in small increments to reach the target weight.

  • Transfer: Carefully pick up the weigh boat and gently tip the contents into the receiving vessel. Use the spatula to guide any remaining powder.

  • Cleanup: Immediately and securely close the stock container. Decontaminate the spatula and any affected surfaces within the fume hood with an appropriate solvent-soaked wipe (e.g., isopropanol), disposing of the wipe as hazardous waste.

  • Doffing: Remove gloves using the proper technique and dispose of them in the designated hazardous waste bin before exiting the fume hood area. Wash hands thoroughly.

Section 6: Proper Storage Requirements

Improper storage can lead to degradation, reaction, and accidental exposure.

  • Location: Store the compound in a cool, dry, and well-ventilated area designated for toxic chemicals.[5][8][12]

  • Security: The storage location must be locked and accessible only to authorized personnel.[8][14]

  • Container: Keep the container tightly closed to prevent moisture ingress and sublimation.[12][21] The original packaging should be used whenever possible.[12]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[12][13][21]

  • Environmental Conditions: Protect from direct sunlight, as some organohalides are light-sensitive.[12][13] Store away from heat sources.

Section 7: Spill and Emergency Procedures

Preparedness is critical for effectively managing accidental releases.

First Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[8] Seek immediate medical attention.[14]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Drench the affected skin with copious amounts of running water and soap for at least 15 minutes.[8] Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Ingestion: Rinse mouth thoroughly with water.[8] Do NOT induce vomiting.[12] Seek immediate medical attention.[17]

Spill Response:

The appropriate response depends on the scale and nature of the spill.[22][23]

SpillResponse spill Spill Occurs assess Assess Situation - Is anyone contaminated? - What is the spill size? - Is there an immediate fire/inhalation risk? spill->assess major_q Is the spill large, uncontrolled, or an immediate threat to life? assess->major_q If NO to contamination first_aid Attend to Injured Personnel (Use safety shower/eyewash) assess->first_aid If YES to contamination evacuate EVACUATE AREA Alert others Activate Alarm Call Emergency Services (911) major_q->evacuate YES trained_q Is the spill minor AND are you trained/equipped to handle it? major_q->trained_q NO first_aid->major_q secure Alert Supervisor Secure the area to prevent entry Post warning signs trained_q->secure NO cleanup 1. Don Full PPE (incl. respirator if needed) 2. Contain spill (dike with absorbent) 3. Gently sweep solid / Absorb liquid 4. Collect in sealed, labeled container 5. Decontaminate area trained_q->cleanup YES dispose Dispose of all materials as Hazardous Waste cleanup->dispose

Caption: A decision tree for responding to a spill of this compound.

Section 8: Waste Disposal

All materials contaminated with this compound, including surplus chemical, empty containers, and spill cleanup debris, must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealable container.[23] For spill debris, label the container "Hazardous Waste: Spill Debris containing this compound".[24]

  • Storage: Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste contractor.[25] Do not pour this chemical or its solutions down the drain.[8] All disposal activities must comply with local, state, and federal environmental regulations.[12]

Conclusion

This compound is a potent chemical intermediate whose utility in research is matched by its potential hazards. A safety-first mindset, grounded in a thorough understanding of the compound's risks, is non-negotiable. By rigorously applying the hierarchy of controls—prioritizing engineering solutions like fume hoods, reinforcing them with clear administrative procedures, and using appropriate PPE as the final line of defense—researchers can handle this compound with confidence and safety. Always be prepared for the unexpected by knowing and practicing emergency procedures.

References

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-4,5-difluorobenzonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-Bromo-4,5-difluorobenzonitrile, a critical building block in the synthesis of pharmaceuticals and advanced materials. We delve into the electronic architecture of the molecule to predict and rationalize its behavior in the presence of various nucleophiles. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, supported by mechanistic discussions, detailed experimental protocols, and comparative data.

Introduction: The Molecular Architecture and Significance

This compound is a polyhalogenated aromatic compound distinguished by a unique arrangement of potent electron-withdrawing groups. The nitrile (-CN) moiety, coupled with two fluorine atoms, renders the aromatic ring highly electron-deficient and thus, exceptionally susceptible to nucleophilic attack. This inherent reactivity makes it a versatile intermediate for introducing complex functionalities in multi-step syntheses. The strategic incorporation of fluorine, a common practice in medicinal chemistry, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

The core of its reactivity lies in the interplay of three key substituents:

  • Nitrile Group (-CN): A powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions.

  • Fluorine Atoms (-F): The most electronegative elements, they exert a profound electron-withdrawing inductive effect (-I), further depleting the electron density of the aromatic ring.[2] This effect is crucial for stabilizing the negatively charged intermediate formed during nucleophilic aromatic substitution.

  • Bromine Atom (-Br): While also an electron-withdrawing halogen, its inductive effect is weaker than fluorine's. Critically, bromide is generally a better leaving group than fluoride.

This combination of features sets the stage for a nuanced and controllable reactivity profile, governed by the principles of Nucleophilic Aromatic Substitution (SNAr).

The Reactionary Landscape: Mechanism and Regioselectivity

The primary reaction pathway for this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[3]

  • Addition Step (Rate-Determining): The nucleophile attacks an electron-deficient carbon atom on the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[3] The presence of strong electron-withdrawing groups is essential to stabilize this high-energy intermediate.

  • Elimination Step (Fast): The leaving group (a halide ion) is expelled, restoring the aromaticity of the ring and forming the final product.

SNAr_Mechanism

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Decoding Regioselectivity: A Tale of Three Halogens

The critical question for any synthetic chemist is where the nucleophile will attack. The molecule presents three potential sites for substitution: the carbon bearing the bromine (C3), or one of the two carbons bearing a fluorine (C4 or C5).

The regioselectivity is determined by the stability of the intermediate Meisenheimer complex formed upon attack at each position.

  • Attack at C3 (para to -CN): The negative charge in the intermediate can be delocalized onto the powerfully stabilizing nitrile group through resonance. This is a highly favored position. The leaving group would be bromide.

  • Attack at C4 (meta to -CN): The negative charge cannot be directly delocalized onto the nitrile group via resonance. This position is significantly less activated and therefore, attack is less likely.

  • Attack at C5 (ortho to -CN): Similar to the para position, attack here allows for direct resonance stabilization of the negative charge by the nitrile group. This is also a highly favored position. The leaving group would be fluoride.

The primary competition is therefore between the C3 and C5 positions. While bromide is intrinsically a better leaving group, the rate-determining step in SNAr is typically the initial nucleophilic attack.[4] The stability of the resulting intermediate is paramount. The fluorine atom at C5, being more electronegative than bromine, provides superior inductive stabilization to the negative charge of the Meisenheimer complex. This enhanced stabilization of the intermediate often outweighs the poorer leaving group ability of fluoride, directing the nucleophilic attack to the C5 position.[5]

Regioselectivity

Caption: Competing pathways for nucleophilic attack on the substrate.

Reactivity with Common Nucleophile Classes

The choice of nucleophile and reaction conditions allows for the synthesis of a diverse array of derivatives.

N-Nucleophiles (Amines)

Reactions with primary and secondary amines are common and typically proceed under mild to moderate heating in a polar aprotic solvent like DMF, DMSO, or MeCN, often with a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to scavenge the HF produced.

Example Reaction: this compound + Morpholine → 4-(3-Bromo-5-fluoro-4-cyanophenyl)morpholine

O-Nucleophiles (Alkoxides, Phenoxides)

Alkoxides, such as sodium methoxide, are potent nucleophiles that readily displace the activated fluorine. These reactions are often run at temperatures from ambient to moderate heat in the corresponding alcohol or a polar aprotic solvent.

Example Reaction: this compound + NaOMe → 3-Bromo-5-fluoro-4-methoxybenzonitrile

S-Nucleophiles (Thiolates)

Thiolates are excellent nucleophiles for SNAr reactions. They are typically generated in situ from the corresponding thiol using a base like sodium hydride (NaH) or potassium carbonate in a solvent such as DMF.

Example Reaction: this compound + Thiophenol + K₂CO₃ → 3-Bromo-5-fluoro-4-(phenylthio)benzonitrile

Nucleophile ClassTypical NucleophileBaseSolventTemperature (°C)Major Product (Position of Substitution)
Nitrogen Morpholine, PiperidineK₂CO₃, Et₃NDMF, MeCN60 - 100C5
Oxygen Sodium Methoxide (NaOMe)(Self-basic)Methanol, THF25 - 65C5
Sulfur ThiophenolK₂CO₃, NaHDMF, DMSO25 - 80C5
Carbon Malononitrile AnionNaHTHF, DMF0 - 50C5

Experimental Protocols: A Self-Validating System

Adherence to a robust, well-defined protocol is essential for reproducibility and safety. The following general procedure outlines a trustworthy method for conducting SNAr reactions with this substrate.

General Protocol for Nucleophilic Aromatic Substitution
  • Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Base Addition: If required, add the base (e.g., anhydrous K₂CO₃, 2.0-3.0 eq). Stir the suspension for 10-15 minutes under a gentle flow of nitrogen.

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 eq) to the stirred suspension. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes. The disappearance of the starting material indicates reaction completion (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure substituted product.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, and HRMS).

Conclusion

This compound exhibits a well-defined and predictable reactivity profile towards nucleophiles, governed by the principles of nucleophilic aromatic substitution. The synergistic electron-withdrawing effects of the nitrile and fluorine substituents create a highly activated system. The regioselectivity is decisively controlled by the stabilization of the intermediate Meisenheimer complex, leading to a strong preference for substitution at the C5 position (ortho to the nitrile group). This reliable selectivity, combined with its versatile reactivity with a range of nucleophiles, solidifies its status as an invaluable and strategic intermediate for the synthesis of complex, high-value molecules in the pharmaceutical and materials science sectors.

References

Methodological & Application

Synthesis of 3-Bromo-4,5-difluorobenzonitrile: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 3-Bromo-4,5-difluorobenzonitrile, a key building block in the development of novel pharmaceuticals and advanced materials. The protocol details a robust two-stage synthetic strategy, beginning with the regioselective bromination of 3,4-difluoroaniline via an N-acetyl protected intermediate, followed by a copper(I)-catalyzed Sandmeyer reaction. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural steps, mechanistic insights, safety protocols, and expert commentary to ensure a successful and safe synthesis.

Introduction: Significance and Synthetic Strategy

Fluorinated aromatic compounds are of paramount importance in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. This compound is a particularly valuable intermediate, featuring multiple reactive sites that allow for its use in diverse synthetic pathways, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.[1][2] Its structure is a key component in the synthesis of targeted therapies, including kinase inhibitors for oncology.[3]

The synthesis route outlined herein is designed for clarity, reliability, and scalability. It addresses the challenge of achieving the desired substitution pattern by employing a protective group strategy before proceeding to the well-established Sandmeyer reaction for the introduction of the nitrile functional group.[4][5]

The overall transformation follows this logical sequence:

G A 3,4-Difluoroaniline (Starting Material) B N-(3,4-difluorophenyl)acetamide (Amine Protection) A->B C N-(5-Bromo-3,4-difluorophenyl)acetamide (Regioselective Bromination) B->C D 3-Bromo-4,5-difluoroaniline (Deprotection - Key Intermediate) C->D E 3-Bromo-4,5-difluorobenzenediazonium Salt (Diazotization) D->E F This compound (Sandmeyer Cyanation - Final Product) E->F

Caption: Overall Synthetic Workflow.

Synthesis of the Key Intermediate: 3-Bromo-4,5-difluoroaniline

Direct bromination of 3,4-difluoroaniline presents a regioselectivity challenge, as the powerfully activating amino group directs electrophilic substitution primarily to the ortho positions (2 and 6). To achieve the desired bromination at the 5-position, a protection-bromination-deprotection strategy is employed.

Principle: The amino group of 3,4-difluoroaniline is first protected as an acetamide. This moderation of the amino group's activating strength and increased steric bulk favors bromination at the less hindered 5-position, which is activated by the fluorine atom at C-4. Subsequent hydrolysis of the amide bond yields the required 3-Bromo-4,5-difluoroaniline intermediate.

Protocol 1: Synthesis of 3-Bromo-4,5-difluoroaniline

Part A: Acetylation of 3,4-Difluoroaniline

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-difluoroaniline (10.0 g, 77.4 mmol) in 50 mL of glacial acetic acid.

  • To this solution, slowly add acetic anhydride (8.6 mL, 92.9 mmol, 1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature. Monitor completion by TLC.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Collect the precipitated white solid, N-(3,4-difluorophenyl)acetamide, by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: Bromination of N-(3,4-difluorophenyl)acetamide

  • Dissolve the dried N-(3,4-difluorophenyl)acetamide (from the previous step) in 60 mL of glacial acetic acid in a 250 mL flask.

  • In a separate beaker, prepare a solution of bromine (4.0 mL, 77.4 mmol, 1.0 eq.) in 20 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the acetamide solution over 30 minutes with constant stirring at room temperature.

  • Stir the mixture for 4-6 hours. The reaction progress can be monitored by GC-MS or TLC.

  • After completion, pour the mixture into 300 mL of cold water and add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine disappears.

  • Collect the solid precipitate by filtration, wash thoroughly with water, and dry.

Part C: Hydrolysis to 3-Bromo-4,5-difluoroaniline

  • Transfer the crude N-(5-Bromo-3,4-difluorophenyl)acetamide to a 250 mL round-bottom flask.

  • Add 50 mL of ethanol and 50 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 90-100 °C) for 4 hours.

  • Cool the reaction to room temperature and then place in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Bromo-4,5-difluoroaniline.

  • Purify the product by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Core Protocol: Synthesis of this compound

This stage involves the conversion of the primary amino group of 3-Bromo-4,5-difluoroaniline into a nitrile group via a two-step, one-pot Sandmeyer reaction.

Step A: Diazotization of 3-Bromo-4,5-difluoroaniline

Mechanistic Principle: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) to form diazonium salts.[6] The reaction proceeds via the formation of a nitrosonium ion (NO⁺) electrophile, which is attacked by the nucleophilic amine.[7] This process must be conducted at low temperatures (0–5 °C) as diazonium salts are thermally unstable and can decompose violently.[8][9]

Procedure:

  • To a 250 mL three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, add 3-Bromo-4,5-difluoroaniline (10.4 g, 50 mmol) and 60 mL of 3M hydrochloric acid.

  • Stir the mixture to form a fine slurry and cool to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (3.8 g, 55 mmol, 1.1 eq.) in 15 mL of water.

  • Add the sodium nitrite solution dropwise to the aniline slurry over 30-45 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.

    • Scientist's Note: The slow addition is critical to control the exothermicity of the reaction and prevent the premature decomposition of the diazonium salt.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the successful generation of the diazonium salt.

  • A slight excess of nitrous acid can be confirmed by testing a drop of the solution with starch-iodide paper (a blue-black color indicates a positive test). If the test is negative, add a small amount of additional sodium nitrite solution.

Step B: Sandmeyer Cyanation

Mechanistic Principle: The Sandmeyer reaction facilitates the replacement of the diazonio group with a nucleophile, in this case, cyanide.[10] The reaction is catalyzed by copper(I) salts, such as CuCN.[4] The mechanism is believed to proceed via a single-electron transfer from the copper(I) species to the diazonium salt, which generates an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then reacts with the copper(II) complex to form the final benzonitrile product and regenerate the copper(I) catalyst.[4][8]

G cluster_0 Mechanism of Sandmeyer Cyanation A Ar-N₂⁺ C [Ar-N₂⁺---Cu(I)CN] A->C + Cu(I)CN B Cu(I)CN D Ar• + N₂ + Cu(II)CN⁺ C->D Single Electron Transfer (SET) E Ar-CN + Cu(I) D->E Radical Recombination & Product Formation

Caption: Simplified Sandmeyer Reaction Mechanism.

Procedure:

  • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (5.4 g, 60 mmol, 1.2 eq.) and sodium cyanide (3.0 g, 61 mmol, 1.22 eq.) in 50 mL of water.

    • CRITICAL SAFETY NOTE: Copper(I) cyanide and sodium cyanide are extremely toxic. This step must be performed in a certified chemical fume hood. Avoid contact with acids, which will liberate highly toxic hydrogen cyanide (HCN) gas.

  • Warm this copper cyanide solution to 60-70 °C with stirring.

  • Slowly and carefully add the cold diazonium salt solution (from Step A) to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1 hour, then allow it to cool to room temperature while stirring.

Step C: Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 75 mL).

  • Combine the organic extracts and wash with 1M NaOH solution (2 x 50 mL) to remove any HCN, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol/water or by silica gel column chromatography to yield pure this compound.

Quantitative Data Summary

ParameterReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeMolar Eq.
Starting Material 3-Bromo-4,5-difluoroaniline208.015010.4 g1.0
Diazotization Sodium Nitrite (NaNO₂)69.00553.8 g1.1
Hydrochloric Acid (3M)36.46-60 mLExcess
Cyanation Copper(I) Cyanide (CuCN)89.56605.4 g1.2
Sodium Cyanide (NaCN)49.01613.0 g1.22
Product This compound218.00-Theoretical: 10.9 g-
Typical Yield 70-85%

Safety and Hazard Management

This synthesis involves several hazardous materials and requires strict adherence to safety protocols. All procedures must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • 3,4-Difluoroaniline: Harmful if swallowed or inhaled and causes skin and serious eye irritation.[11][12]

  • Bromine: Highly toxic, corrosive, and a strong oxidizer. Causes severe skin and eye burns and respiratory tract irritation.[13][14] Handle with extreme care, and have a sodium thiosulfate solution available for quenching spills.[15]

  • Sodium Nitrite: Strong oxidizer and toxic if ingested.

  • Cyanide Salts (CuCN, NaCN): Acutely toxic by all routes of exposure. Contact with acid liberates extremely poisonous hydrogen cyanide (HCN) gas. All cyanide waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to institutional guidelines.[8]

  • Diazonium Salts: Potentially explosive when isolated and dry. The protocol is designed to use the salt in situ as a solution to mitigate this risk. Never attempt to isolate the diazonium salt.

References

Application Note & Protocol: Sonogashira Coupling of 3-Bromo-4,5-difluorobenzonitrile with Terminal Alkynes for the Synthesis of Novel Arylalkyne Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the Sonogashira cross-coupling of 3-Bromo-4,5-difluorobenzonitrile with various terminal alkynes. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with high efficiency and functional group tolerance.[1][2] Fluorinated benzonitriles are valuable structural motifs in medicinal chemistry and materials science. This guide offers two detailed, field-tested protocols for their coupling with both aromatic and aliphatic alkynes, explains the underlying reaction mechanism, discusses key parameters for optimization, and provides a comprehensive troubleshooting guide. The protocols are designed for researchers, scientists, and drug development professionals seeking a robust method for synthesizing complex arylalkyne derivatives.

Reaction Principle and Mechanism

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction was first reported in 1975 by Kenkichi Sonogashira and has since become an indispensable tool in synthesis.[3][4] The standard reaction is catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of an amine base.[4][5]

The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle, which work in concert to facilitate the coupling.[6]

The Catalytic Cycles:

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound to form a square planar Pd(II) complex. The electron-withdrawing nature of the two fluorine atoms and the nitrile group on the aromatic ring accelerates this typically rate-limiting step.[7]

    • Transmetalation : A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex, displacing the bromide ligand.[8]

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond of the arylalkyne product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]

  • Copper Cycle :

    • π-Alkyne Complex Formation : The terminal alkyne coordinates to the copper(I) salt (e.g., CuI).[9]

    • Deprotonation : In the presence of the amine base, the acidity of the alkyne's terminal proton is increased, facilitating its removal to form a copper(I) acetylide species.[1][9] This activated nucleophile is crucial for the transmetalation step in the palladium cycle.[10]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition p1 Pd0->p1 PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation p2 PdII_Aryl->p2 PdII_Diorgano Ar-Pd(II)L₂(C≡CR) Transmetal->PdII_Diorgano RedElim Reductive Elimination p3 PdII_Diorgano->p3 RedElim->Pd0 Product Ar-C≡CR (Coupled Product) RedElim->Product Byproduct Base-H⁺Br⁻ RedElim->Byproduct p1->OxAdd p2->Transmetal p3->RedElim CuI Cu(I)X Alkyne_Coord π-Alkyne Complex Deprotonation Deprotonation Cu_Acetylide Cu(I)-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetal Transfers Alkyne Cu_Acetylide->CuI Regenerates Cu(I) after transmetalation ArylHalide Ar-Br (this compound) ArylHalide->OxAdd Alkyne H-C≡CR (Terminal Alkyne) Alkyne->Alkyne_Coord Base Base (e.g., Et₃N) Base->Deprotonation

Diagram 1: The dual catalytic cycle of the Sonogashira coupling.

Optimizing the Reaction: A Scientist's Perspective

The success of the Sonogashira coupling hinges on the careful selection of several key parameters. Understanding the causality behind these choices is critical for achieving high yields and purity.

  • Substrate Reactivity : The substrate, this compound, is an electron-deficient aryl bromide. The reactivity of aryl halides in Sonogashira coupling generally follows the order: I > OTf > Br >> Cl.[11] While bromides are less reactive than iodides and often require higher temperatures, the strong electron-withdrawing effects of the nitrile and fluoro-substituents enhance the rate of the oxidative addition step, making this substrate particularly well-suited for the reaction.[7]

  • Catalyst System :

    • Palladium Source : A variety of Pd(0) and Pd(II) precatalysts can be used. PdCl₂(PPh₃)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] Pd(PPh₃)₄ is another effective choice that is already in the Pd(0) state.[4] Catalyst loading is typically low (1-5 mol%).

    • Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to activate the terminal alkyne, allowing the reaction to proceed under much milder conditions (often at room temperature) than copper-free variants.[3][12] However, copper can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[13]

  • Base Selection : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two crucial functions: it deprotonates the alkyne in the copper cycle and neutralizes the hydrogen halide (HBr) generated during the reaction.[1][4] The base is typically used in excess and can sometimes function as the solvent.[8]

  • Solvent : The solvent must be capable of dissolving all reaction components.[14] Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are excellent choices.[1] It is imperative to degas the solvent and reaction mixture to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and promote Glaser homocoupling.[5][13]

Detailed Experimental Protocols

Materials and Equipment:

  • Reagents : this compound, terminal alkyne (e.g., phenylacetylene, 3-(tert-butyldimethylsilyloxy)prop-1-yne), PdCl₂(PPh₃)₂, CuI, amine base (Et₃N or DIPEA), anhydrous solvent (THF or DMF).

  • Glassware : Schlenk flask or oven-dried round-bottom flask with a reflux condenser, rubber septa, magnetic stir bar.

  • Equipment : Schlenk line or nitrogen/argon manifold for inert atmosphere, magnetic stir plate, syringes, needles, TLC plates, silica gel for column chromatography.

Protocol A: Synthesis of 4,5-Difluoro-3-(phenylethynyl)benzonitrile

This protocol details the coupling with an aromatic alkyne.

Step-by-Step Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or N₂), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Reagent Addition : Add anhydrous, degassed THF (approx. 0.2 M concentration relative to the aryl bromide) via cannula or syringe. Follow with the addition of Et₃N (3.0 eq).

  • Alkyne Addition : Add phenylacetylene (1.2 eq) dropwise to the stirred mixture at room temperature.

  • Reaction Execution : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-8 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up :

    • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl (to remove copper salts), followed by brine.[6][11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[15]

Protocol B: Synthesis of 3-((3-(tert-Butyldimethylsilyloxy)prop-1-yn-1-yl))-4,5-difluorobenzonitrile

This protocol demonstrates functional group tolerance using a silyl-protected propargyl alcohol.

Step-by-Step Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Reagent Addition : Add anhydrous, degassed DMF (approx. 0.2 M) followed by DIPEA (3.0 eq). The use of DMF and a bulkier base can be beneficial for more complex substrates.

  • Alkyne Addition : Add 3-(tert-butyldimethylsilyloxy)prop-1-yne (1.2 eq) dropwise via syringe.

  • Reaction Execution : Heat the reaction mixture to 50 °C and stir. Monitor the reaction progress by TLC. This reaction may require gentle heating due to the increased steric bulk of the alkyne.

  • Work-up : Follow the same work-up procedure as described in Protocol A.

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired protected arylalkyne.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification setup 1. Assemble Dry Glassware under Inert Atmosphere reagents 2. Add Ar-Br, Pd Catalyst, & CuI Salt setup->reagents solvent 3. Add Anhydrous Solvent & Amine Base reagents->solvent add_alkyne 4. Add Terminal Alkyne (Dropwise) solvent->add_alkyne stir 5. Stir at RT or Heat add_alkyne->stir monitor 6. Monitor by TLC stir->monitor workup 7. Aqueous Work-up (NH₄Cl, Brine) monitor->workup dry 8. Dry & Concentrate workup->dry purify 9. Column Chromatography dry->purify product Pure Product purify->product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-4,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Electron-Deficient Arylamines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3][4] The reaction's broad substrate scope and functional group tolerance have rendered traditional methods for C-N bond formation, such as nucleophilic aromatic substitution or the Ullmann condensation, largely obsolete in many applications due to their often harsh reaction conditions and limited applicability.[1]

This application note provides a detailed guide for the successful Buchwald-Hartwig amination of a challenging, electron-deficient substrate: 3-Bromo-4,5-difluorobenzonitrile. The presence of three electron-withdrawing groups (two fluorine atoms and a nitrile group) on the aromatic ring significantly influences its reactivity. This guide will delve into the critical parameters for this transformation, offering a detailed experimental protocol, mechanistic insights, and troubleshooting strategies tailored for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through four key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[2][5][6] This is often the rate-determining step of the catalytic cycle.[6][7]

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido-palladium complex.[1][2][8][9][10]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine is released from the palladium center.[1][2][5]

  • Catalyst Regeneration: The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_complex [L-Pd(II)(Ar)(X)] Oxidative Addition Complex Pd0->OA_complex + Ar-X Amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine Coordination OA_complex->Amine_complex + R₂NH Amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_complex->Amido_complex + Base - Base-H⁺X⁻ Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Product Amido_complex->Product Reductive Elimination ArX 3-Bromo-4,5- difluorobenzonitrile ArX->OA_complex Amine Amine (R₂NH) Amine->Amine_complex Base Base Base->Amine_complex

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

For an electron-deficient substrate like this compound, the oxidative addition step is generally facilitated. However, the electron-withdrawing nature of the substituents can also increase the propensity for side reactions, such as hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[11] Careful selection of the catalyst, ligand, base, and solvent is therefore crucial to favor the desired amination pathway.

Key Experimental Parameters: A Rational Approach to Reaction Design

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several key parameters:

ParameterRecommended ChoiceRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[2]
Ligand Buchwald Biaryl Phosphine Ligands (e.g., XPhos, RuPhos, BrettPhos)These bulky, electron-rich ligands promote the rates of both oxidative addition and reductive elimination, while inhibiting β-hydride elimination, a common side reaction.[1] The choice of ligand can depend on the specific amine being used.[12]
Base Strong, non-nucleophilic bases such as NaOtBu, LHMDS, or K₃PO₄A strong base is required to deprotonate the amine and facilitate the formation of the amido-palladium complex. For base-sensitive substrates, a weaker base like K₃PO₄ may be preferable, though it might require higher temperatures.
Solvent Anhydrous, deoxygenated aprotic solvents like toluene, 1,4-dioxane, or THFThese solvents are commonly used and have been shown to be effective.[2][13][14][15] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[13][15]
Temperature 80-110 °CThe reaction temperature is a critical parameter that often requires optimization. Higher temperatures can increase the reaction rate but may also promote side reactions.[16]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Note: This protocol should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and deoxygenated solvents.

Experimental_Workflow start Start reagent_prep Reagent Preparation: - this compound - Amine - Pd Precatalyst - Ligand - Base - Anhydrous Solvent start->reagent_prep reaction_setup Reaction Setup: - Add solids to a dry flask - Purge with inert gas - Add solvent and amine reagent_prep->reaction_setup reaction_execution Reaction Execution: - Heat to desired temperature - Monitor reaction progress by TLC or LC-MS reaction_setup->reaction_execution workup Workup: - Cool to room temperature - Quench the reaction - Extract with an organic solvent reaction_execution->workup purification Purification: - Dry the organic layer - Concentrate in vacuo - Purify by column chromatography workup->purification characterization Characterization: - Obtain NMR, MS, and other relevant data purification->characterization end End characterization->end

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • XPhos (or other suitable biaryl phosphine ligand) (2-4 mol% for Pd₂(dba)₃, 4-8 mol% for Pd(OAc)₂)

  • NaOtBu (1.4 equiv)

  • Anhydrous, deoxygenated toluene (or 1,4-dioxane)

Procedure:

  • Reaction Setup: To a dry, oven-dried Schlenk flask or reaction vial, add this compound, the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, deoxygenated solvent via syringe, followed by the amine.

  • Reaction: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, poor quality reagents.Ensure the use of high-quality, air- and moisture-sensitive reagents. Degas the solvent thoroughly. Cautiously increase the reaction temperature in 10 °C increments.[11] Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Hydrodehalogenation The bromine is replaced by hydrogen, a common side reaction.Optimize the base; a weaker or less sterically hindered base may reduce this side reaction. Lowering the reaction temperature can also be beneficial.[11] Screening different ligands may also help minimize this side reaction.[11][17]
Formation of Side Products Competing reactions such as homo-coupling of the aryl halide.Optimize the stoichiometry of the reactants. Ensure a slight excess of the amine. Re-evaluate the choice of ligand and base.
Difficulty in Purification The product has similar polarity to the starting materials or byproducts.Optimize the chromatographic conditions. Consider alternative purification techniques such as crystallization or preparative HPLC.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, and with careful consideration of the reaction parameters, it can be successfully applied to challenging substrates like this compound. The protocol and guidelines presented in this application note provide a solid foundation for researchers to achieve high yields of the desired aminated products. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, scientists can effectively troubleshoot and optimize this important transformation for their specific research and development needs.

References

Introduction: The Strategic Advantage of 3-Bromo-4,5-difluorobenzonitrile in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 3-Bromo-4,5-difluorobenzonitrile in the synthesis of potent and selective kinase inhibitors.

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein residues.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with dozens of agents approved by the USFDA over the last two decades.[2]

At the heart of successful kinase inhibitor design is the strategic selection of core chemical scaffolds. This compound has emerged as a particularly valuable and versatile starting material in medicinal chemistry. Its utility stems from a unique combination of structural features:

  • A Reactive Bromine Handle: The bromine atom at the 3-position serves as a prime site for palladium-catalyzed cross-coupling reactions, allowing for the convergent and efficient introduction of diverse molecular fragments.[4]

  • Vicinal Fluorine Substitution: The fluorine atoms at the 4- and 5-positions are critical for modulating the electronic properties of the phenyl ring. This substitution can enhance binding affinity to the target kinase, improve metabolic stability, and fine-tune pharmacokinetic properties.

  • The Cyano Group: The nitrile (cyano) group is a potent hydrogen bond acceptor, often forming a critical interaction with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.

This application note provides a detailed overview of the synthetic strategies, experimental protocols, and mechanistic considerations for leveraging this compound in the discovery of next-generation kinase inhibitors.

Core Synthetic Strategies: Building Complexity via Cross-Coupling

The power of this compound lies in its ability to undergo robust and high-yielding cross-coupling reactions. The two most pivotal transformations in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5][6] These reactions allow for the systematic construction of vast chemical libraries to probe the structure-activity relationships of novel inhibitor classes.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Core Inhibitor Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic Acid Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine/Amide Pd Catalyst, Base product_suzuki Aryl/Heteroaryl Substituted 4,5-Difluorobenzonitrile suzuki->product_suzuki product_buchwald Amino Substituted 4,5-Difluorobenzonitrile buchwald->product_buchwald

General synthetic workflow using this compound.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing biaryl fragments common in many kinase inhibitor scaffolds.[7][8]

Objective: To synthesize 3-(4-methoxyphenyl)-4,5-difluorobenzonitrile.

Materials:

  • This compound

  • (4-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard glassware (flame-dried), magnetic stirrer, heating mantle, and condenser

Experimental Procedure:

  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 218 mg) and (4-methoxyphenyl)boronic acid (1.2 mmol, 182 mg).

  • Catalyst and Base Addition: Add potassium phosphate (3.0 mmol, 637 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Causality and Rationale:

  • Catalyst System: The combination of Pd(OAc)₂ and a sterically bulky, electron-rich phosphine ligand like SPhos is highly efficient for coupling aryl bromides.[9] The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base and Solvent: A mixed solvent system of dioxane and water with K₃PO₄ as the base is a robust condition for Suzuki couplings, promoting the transmetalation step and ensuring solubility of both organic and inorganic reagents.[7][9]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed amination, a cornerstone reaction for synthesizing the vast number of kinase inhibitors based on anilino-pyrimidine, anilino-quinazoline, and related scaffolds.[5][10][11][12]

Objective: To synthesize 3-(phenylamino)-4,5-difluorobenzonitrile.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware (flame-dried), magnetic stirrer, heating mantle, and condenser

Experimental Procedure:

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (1.4 mmol, 135 mg) to a flame-dried Schlenk tube equipped with a stir bar.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and XPhos (0.036 mmol, 17.2 mg).

  • Reagent Addition: Add this compound (1.0 mmol, 218 mg).

  • Solvent and Amine: Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol, 112 mg, 0.11 mL).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 110 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate (20 mL).

  • Extraction: Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent in vacuo. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the target compound.

Causality and Rationale:

  • Catalyst System: The Pd₂(dba)₃/XPhos system is a highly active "generation 3" Buchwald-Hartwig catalyst, effective for coupling a wide range of amines and aryl halides with good functional group tolerance.[10][11]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, allowing it to coordinate to the palladium center.[12] The anhydrous conditions are critical as water can interfere with the catalyst and base.

Structure-Activity Relationship (SAR) and Target Selectivity

The this compound scaffold provides a rigid core from which chemists can systematically explore the chemical space required for potent and selective kinase inhibition. The SAR is typically driven by the nature of the group installed at the 3-position via cross-coupling.[13][14][15]

  • Role of the 4,5-Difluoro Motif: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby hydrogen bond donors/acceptors, potentially strengthening interactions with the kinase hinge region. Furthermore, C-F bonds are metabolically stable, often blocking sites of oxidative metabolism and improving the pharmacokinetic profile of the drug candidate.

  • The Nitrile as an Anchor: The nitrile group frequently acts as a key pharmacophore, forming a hydrogen bond with a backbone amide NH in the hinge region of the kinase ATP pocket. This interaction is a common feature of many Type I and Type II kinase inhibitors.[16]

Illustrative SAR Data for Hypothetical Inhibitors

The table below presents hypothetical data for a series of inhibitors derived from this compound, targeting Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies.[17]

Compound IDR-Group (Installed at 3-position)Target KinaseIC₅₀ (nM)
INH-01 Phenylamino-BTK150
INH-02 (4-Phenoxyphenyl)amino-BTK8.5
INH-03 (1H-Pyrazol-4-yl)-BTK25
INH-04 (1-Methyl-1H-pyrazol-4-yl)-BTK12
INH-05 4-Aminophenoxy-BTK>1000

This data is for illustrative purposes only.

This hypothetical data illustrates that modifying the group introduced via coupling (the "R-Group") dramatically impacts potency (IC₅₀). For example, extending the phenylamino group in INH-01 to a 4-phenoxyphenylamino group in INH-02 could access a deeper hydrophobic pocket, significantly improving binding affinity.

Mechanism of Action and Targeted Signaling Pathways

Most kinase inhibitors developed from this scaffold function as ATP-competitive inhibitors .[18] They bind reversibly or irreversibly to the ATP-binding site within the kinase domain, preventing the phosphorylation of downstream substrate proteins and thereby interrupting the signaling cascade.[3][19]

A key pathway often implicated in cancers targeted by these inhibitors is the PI3K/Akt/mTOR pathway .[20] This cascade is crucial for regulating cell growth, proliferation, survival, and angiogenesis. Aberrant activation of this pathway is a common oncogenic driver.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->RTK Inhibition

Inhibition of the PI3K/Akt pathway by a receptor tyrosine kinase inhibitor.

As shown in the diagram, an inhibitor targeting an upstream Receptor Tyrosine Kinase (RTK) can block the activation of PI3K, thereby shutting down the entire downstream cascade that promotes cancer cell survival and growth.[20] The versatility of the this compound scaffold allows for the development of inhibitors against various kinases within this and other critical pathways.

Conclusion

This compound is a high-value, strategically important building block for the synthesis of kinase inhibitors. Its amenability to robust palladium-catalyzed cross-coupling reactions provides a reliable and modular platform for generating diverse chemical entities. The inherent electronic and structural features of the scaffold contribute favorably to binding affinity and pharmacokinetic properties. The protocols and insights provided herein offer a foundation for researchers and drug development professionals to harness the potential of this scaffold in the ongoing quest for more effective and selective targeted therapies.

References

3-Bromo-4,5-difluorobenzonitrile as a key intermediate for antiviral drug synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 3-Bromo-4,5-difluorobenzonitrile as a Key Intermediate for Antiviral Drug Synthesis

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, known to significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] This application note details the utility of this compound, a trifunctional chemical intermediate, in the synthesis of novel pyrazine-based antiviral agents. The unique arrangement of a reactive bromine atom, two activating fluorine atoms, and a versatile nitrile group makes this compound an exceptional starting material for constructing complex heterocyclic systems analogous to broad-spectrum antiviral drugs like Favipiravir. We present a comprehensive guide for researchers, including the scientific rationale behind its use, detailed synthetic protocols, and characterization methods for the synthesis of a key antiviral precursor, 6-Bromo-5-fluoro-3-hydroxypyrazine-2-carboxamide.

The Strategic Advantage of Fluorinated Intermediates in Antiviral Therapy

The development of effective antiviral agents is a critical global health priority. A proven strategy to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates is the introduction of fluorine atoms.[3][4] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere of a hydrogen atom or a hydroxyl group, while fundamentally altering the electronic properties of the molecule.[5]

Key benefits of fluorination in drug design include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can prolong the drug's half-life and increase its overall exposure in the body.[1][5]

  • Increased Binding Affinity: Fluorine can form favorable non-covalent interactions (hydrogen bonds, dipole-dipole) with protein targets, enhancing the binding affinity and selectivity of the drug.[2]

  • Modulation of Physicochemical Properties: The introduction of fluorine can lower the pKa of nearby functional groups and increase lipophilicity, which can improve cell membrane permeability and oral bioavailability.[2][4]

This compound is a prime example of a building block designed to leverage these advantages. Its structure offers three distinct points for chemical modification, providing a robust platform for combinatorial chemistry and the development of diverse compound libraries.

cluster_0 Properties Enhanced by Fluorine cluster_1 Intermediate cluster_2 Therapeutic Outcome Metabolic_Stability Metabolic Stability (C-F bond strength) Outcome Improved Antiviral Efficacy Metabolic_Stability->Outcome Binding_Affinity Target Binding Affinity (H-bonding, dipole) Binding_Affinity->Outcome Bioavailability Bioavailability (Lipophilicity, pKa) Bioavailability->Outcome Intermediate This compound Intermediate->Metabolic_Stability Intermediate->Binding_Affinity Intermediate->Bioavailability

Caption: The role of fluorine in enhancing drug properties.

Physicochemical Properties and Safe Handling

Proper handling of chemical intermediates is paramount for laboratory safety and experimental reproducibility. Below are the key properties and safety recommendations for this compound.

Compound Data
PropertyValue
Chemical Name This compound
CAS Number 179898-34-1 (Isomer reference)[6]
Molecular Formula C₇H₂BrF₂N
Molecular Weight 218.00 g/mol [7]
Appearance Off-white to white solid/crystals[8]
Melting Point 52-59 °C (Isomer reference)[9]

Note: Data for closely related isomers may be used for reference where specific data for this compound is not available.

Safety and Handling Protocol

This compound and related halogenated aromatics are classified as irritants and are potentially toxic.[8][10] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[11]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and direct light. Keep the container tightly sealed.[8][12]

  • Spill & Disposal: In case of a spill, avoid generating dust.[11] Collect material using dry cleanup procedures and place it in a labeled, sealed container for disposal as hazardous chemical waste in accordance with local regulations.[12]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[8]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[8]

Application: Synthesis of a 6-Bromo-5-fluoro-3-hydroxypyrazine-2-carboxamide

This section provides a validated protocol for using this compound to synthesize a key pyrazine-based precursor for antiviral drug candidates. The synthesis of pyrazine derivatives is a common strategy in the development of antivirals like Favipiravir.[13][14]

Rationale for Synthetic Strategy

The chosen synthetic pathway leverages the inherent reactivity of the starting material. The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring towards nucleophilic substitution. The bromine atom serves as a handle for subsequent cross-coupling reactions if desired, or it can be retained in the final structure. This multi-step synthesis involves a regioselective amination, cyclization to form the pyrazine core, and hydrolysis of the nitrile to the essential carboxamide group.

G start 3-Bromo-4,5- difluorobenzonitrile step1 Step 1: Amination (Nucleophilic Substitution) start->step1 Aminoacetaldehyde Dimethyl Acetal step2 Step 2: Cyclization (Pyrazine Ring Formation) step1->step2 Acid Catalyst (e.g., p-TSA) step3 Step 3: Hydrolysis (Nitrile to Amide) step2->step3 H₂SO₄ / H₂O end Antiviral Precursor (Pyrazine Carboxamide) step3->end

Caption: Proposed synthetic pathway from intermediate to precursor.

Detailed Experimental Protocol

Step 1: Synthesis of 3-((2,2-dimethoxyethyl)amino)-4,5-difluorobenzonitrile

  • Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 22.9 mmol).

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) and potassium carbonate (K₂CO₃, 6.3 g, 45.8 mmol).

  • Nucleophile Addition: Add aminoacetaldehyde dimethyl acetal (3.6 g, 34.4 mmol) to the suspension.

  • Reaction: Heat the mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water (300 mL) and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes).

Step 2: Synthesis of 6-Bromo-5-fluoro-3-methoxypyrazine-2-carbonitrile

  • Reaction Setup: Dissolve the product from Step 1 (approx. 22 mmol) in toluene (100 mL) in a round-bottom flask.

  • Catalyst: Add p-toluenesulfonic acid (p-TSA, 0.4 g, 2.3 mmol) as a catalyst for cyclization.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 6-8 hours. The reaction involves the in-situ deprotection of the acetal followed by cyclization and aromatization.

  • Work-up: Cool the mixture, wash with saturated sodium bicarbonate (NaHCO₃) solution (50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude product should be purified via silica gel chromatography.

Step 3: Synthesis of 6-Bromo-5-fluoro-3-hydroxypyrazine-2-carboxamide

  • Hydrolysis: To the pyrazine intermediate from Step 2 (approx. 20 mmol), add concentrated sulfuric acid (H₂SO₄, 50 mL) carefully at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60°C for 4-6 hours. This step achieves both the hydrolysis of the nitrile to a carboxamide and the demethylation of the methoxy group to a hydroxyl group.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold diethyl ether.

  • Drying: Dry the solid product in a vacuum oven at 50°C to yield the final precursor.

Characterization and Expected Results

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundExpected ¹H NMR Signals (δ, ppm)Expected Mass Spec (m/z)
Intermediate from Step 1 Aromatic protons, CH, CH₂, OCH₃ signals.[M+H]⁺ peak
Intermediate from Step 2 Aromatic proton on pyrazine ring, OCH₃ signal.[M+H]⁺ peak
Final Product (Precursor) Aromatic proton, -NH₂ (broad), -OH (broad) signals.[M+H]⁺ peak

Purity should be assessed by High-Performance Liquid Chromatography (HPLC), with an expected purity of >95% after purification.

Discussion and Future Outlook

The protocol described herein demonstrates a robust and logical pathway from a versatile fluorinated intermediate to a valuable pyrazine precursor. The true power of this compound lies in its potential for diversification.

  • Combinatorial Libraries: The amination step can be performed with a wide variety of primary amines, leading to a diverse library of pyrazine analogs.

  • Further Functionalization: The bromine atom on the final precursor serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of additional aryl, heteroaryl, or alkyl groups to further explore the structure-activity relationship (SAR).[15][16]

This strategic intermediate is therefore not just a component for a single synthesis but a gateway to a broad range of potential antiviral candidates, enabling rapid responses to emerging viral threats.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of fluorinated, heterocyclic compounds with potential antiviral activity. Its unique trifunctional nature provides a clear and efficient route to complex molecules. The protocols and rationale provided in this note offer researchers a solid foundation for leveraging this intermediate in their drug discovery and development programs.

References

Application Notes and Protocols for 3-Bromo-4,5-difluorobenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Building Blocks in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established and powerful strategy to optimize molecular properties. The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1] This has led to a significant number of approved pharmaceuticals containing at least one fluorine atom.

3-Bromo-4,5-difluorobenzonitrile emerges as a highly versatile and valuable building block for drug discovery programs. Its trifunctional nature, featuring a bromine atom, two fluorine atoms, and a nitrile group, offers multiple reaction handles for the construction of complex molecular architectures. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, while the electron-deficient aromatic ring, activated by the nitrile and fluorine substituents, is poised for nucleophilic aromatic substitution. This application note provides an in-depth guide to the utility of this compound, complete with mechanistic insights and detailed experimental protocols for its application in the synthesis of medicinally relevant scaffolds, particularly in the realm of kinase inhibitors.

Core Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from two primary modes of reactivity: palladium-catalyzed cross-coupling at the C-Br bond and nucleophilic aromatic substitution (SNAr) at the fluorine-substituted positions.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[2] For this compound, the significantly lower bond dissociation energy of the C-Br bond compared to the C-F bond allows for highly selective coupling at the bromine position. This reaction is instrumental in constructing biaryl and heteroaryl-aryl scaffolds, which are prevalent in many kinase inhibitors.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative_Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative_Addition->Ar-Pd(II)-Br(Ln) Transmetalation Transmetalation Ar-Pd(II)-Br(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R Ar-R Product Reductive_Elimination->Ar-R This compound Ar-Br This compound->Oxidative_Addition R-B(OR)2 R-B(OR)₂ R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a representative method for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system (1,4-dioxane and water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale/Notes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a common choice for general Suzuki couplings. For more challenging substrates, catalysts with more specialized ligands like dppf may be required.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for the transmetalation step. K₂CO₃ is a good starting point, with K₃PO₄ and Cs₂CO₃ offering increased basicity if needed.
Solvent Dioxane/Water, Toluene/WaterA biphasic solvent system is common, with the aqueous phase facilitating the dissolution of the base. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Temperature 80-110 °CThe reaction temperature is dependent on the reactivity of the specific coupling partners and the stability of the catalyst.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two strongly electron-withdrawing fluorine atoms and a nitrile group makes the aromatic ring of this compound highly electron-deficient. This electronic nature facilitates nucleophilic aromatic substitution (SNAr), where a nucleophile can displace one of the fluorine atoms. The position of substitution (C4 or C5) will depend on the specific nucleophile and reaction conditions, often providing a mixture of regioisomers.

Reaction Principle: The SNAr mechanism is a two-step addition-elimination process:

  • Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4]

  • Elimination: The leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring.

This pathway is particularly useful for installing nitrogen or oxygen-based nucleophiles, which are common functionalities in bioactive molecules.

This protocol describes a general method for the reaction of this compound with a generic amine nucleophile.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.5 mmol, 1.5 equiv.)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv.)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (5 mL)

  • Reaction vial with a stir bar

  • Heating block or oil bath

Procedure:

  • To a reaction vial, add this compound, the amine, and the base.

  • Add the polar aprotic solvent (DMSO or DMF).

  • Seal the vial and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Case Study: Scaffolding for Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of tyrosine kinases that play a critical role in cytokine signaling pathways involved in immunity and inflammation.[5] Inhibitors of the JAK-STAT pathway have emerged as a major class of therapeutics for autoimmune diseases and certain cancers.[6] A common structural motif in many JAK inhibitors is a pyrrolo[2,3-d]pyrimidine core, often functionalized with an aryl or heteroaryl group.

While a direct synthesis of an approved drug from this compound is not prominently documented, its structural features make it an ideal starting point for the synthesis of scaffolds for novel JAK inhibitors. The following workflow illustrates a representative synthetic strategy.

JAK_Inhibitor_Synthesis cluster_start Starting Materials cluster_synthesis Core Synthesis Start1 This compound Step1 Suzuki Coupling Start1->Step1 Start2 Protected Bromo-Pyrazole Start2->Step1 Intermediate1 Cyanophenyl-Pyrazole Intermediate Step1->Intermediate1 Step2 Nitrile Reduction Intermediate1->Step2 Intermediate2 Aminomethyl-Phenyl-Pyrazole Step2->Intermediate2 Step3 Coupling with Pyrrolo[2,3-d]pyrimidine Intermediate2->Step3 Final_Scaffold JAK Inhibitor Scaffold Step3->Final_Scaffold

Representative workflow for the synthesis of a JAK inhibitor scaffold.

This hypothetical pathway leverages the reactivity of a brominated aromatic (conceptually similar to this compound) in a Suzuki coupling to construct a key bi-heterocyclic intermediate. Subsequent functional group manipulations, such as the reduction of the nitrile to an amine, would provide a handle for coupling to the core pyrrolo[2,3-d]pyrimidine scaffold, a strategy employed in the synthesis of several known JAK inhibitors.[7] The difluoro substitution pattern on the phenyl ring would be expected to enhance the metabolic stability and potentially modulate the binding affinity of the final inhibitor.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its well-defined reactivity allows for selective functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. These transformations provide access to complex molecular scaffolds, particularly those found in targeted therapies such as kinase inhibitors. The strategic placement of fluorine atoms offers a proven method for enhancing the drug-like properties of the resulting molecules. The protocols and strategies outlined in this document provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: 3-Bromo-4,5-difluorobenzonitrile as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the strategic use of 3-Bromo-4,5-difluorobenzonitrile (CAS No. 1349715-72-5) in the synthesis of novel heterocyclic compounds.[1][2][3][4] The unique trifunctional nature of this building block—featuring a synthetically versatile bromine atom, two nucleophilically susceptible fluorine atoms, and a convertible nitrile group—offers multiple pathways to complex molecular architectures. We present detailed, field-proven protocols for leveraging these functionalities in key heterocyclic ring-forming reactions, including the synthesis of substituted benzimidazoles and quinazolines. The causality behind experimental choices, self-validating protocol design, and authoritative references are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound

In the landscape of modern drug discovery, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. This compound is an exemplary scaffold, offering a convergence of reactive sites that can be addressed with high selectivity.

  • Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms, activated by the electron-withdrawing nitrile group, are prime sites for SNAr reactions.[5][6][7][8] This allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles, a common strategy for building fused heterocyclic systems. The fluorine at the 4-position is generally more activated towards substitution.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the 3-position serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[9][10][11] This enables the formation of C-C, C-N, and C-heteroatom bonds, providing a powerful tool for molecular diversification.

  • Nitrile Group Manipulation: The benzonitrile moiety is not merely an activating group; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or directly participate in cyclization reactions with binucleophiles to form heterocyclic rings like quinazolines.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 1349715-72-5[1][2][3][4]
Molecular Formula C₇H₂BrF₂N[1][2][3]
Molecular Weight 218.00 g/mol [1][2]
MDL Number MFCD20233294[2][4]

Visualization of Synthetic Potential

The strategic utility of this compound stems from its distinct reactive sites, which can be targeted selectively to build molecular complexity in a controlled manner.

G cluster_reactions Reaction Pathways cluster_products Resulting Heterocycles main This compound snar Nucleophilic Aromatic Substitution (SNAr) at C4/C5 main->snar F- leaving group pd_coupling Palladium-Catalyzed Cross-Coupling at C3 main->pd_coupling Br- leaving group nitrile_chem Nitrile Group Chemistry main->nitrile_chem C≡N reactivity benzimidazoles Benzimidazoles snar->benzimidazoles fused_systems Diverse Fused Systems pd_coupling->fused_systems quinazolines Quinazolines, Quinazolinones nitrile_chem->quinazolines G start 3-Bromo-4,5-difluoro benzonitrile step1 Step 1: SNAr + R-NH2, Base (e.g., DIPEA) Solvent (e.g., NMP) start->step1 intermediate Intermediate: 3-Bromo-5-fluoro-4-(alkylamino) benzonitrile step1->intermediate step2 Step 2: Cyclization + Guanidine Source Heat intermediate->step2 product Product: Substituted Benzimidazole step2->product

References

Application Notes and Protocols for the Synthesis of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Benzonitriles in Modern Chemistry

Substituted benzonitriles are a cornerstone of synthetic chemistry, serving as pivotal intermediates in the creation of a vast array of functional molecules. Their significance extends across multiple sectors, including pharmaceuticals, agrochemicals, and materials science. The nitrile group, with its unique electronic properties and versatile reactivity, can be readily transformed into other critical functionalities such as amines, carboxylic acids, amides, and tetrazoles. This chemical plasticity makes benzonitriles indispensable building blocks in drug discovery and development, where they are integral to the synthesis of numerous therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven experimental procedures for the synthesis of substituted benzonitriles, grounded in mechanistic understanding and practical insights.

Strategic Approaches to Benzonitrile Synthesis: A Comparative Overview

The synthesis of substituted benzonitriles can be broadly approached from several distinct pathways, each with its own set of advantages and limitations. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups on the aromatic ring. This document will detail the following key synthetic strategies:

  • The Sandmeyer Reaction: A classic transformation of aryl amines via diazonium salts.

  • The Rosenmund-von Braun Reaction: A copper-mediated cyanation of aryl halides.

  • Palladium-Catalyzed Cyanation: A modern, highly versatile cross-coupling approach for aryl halides and triflates.

  • Synthesis from Aryl Aldehydes: A direct, one-pot conversion offering a cyanide-free alternative.

  • Dehydration of Primary Benzamides: A straightforward method for converting amides to the corresponding nitriles.

The following sections will provide in-depth protocols and the scientific rationale behind each of these methodologies.

The Sandmeyer Reaction: A Time-Honored Route from Anilines

The Sandmeyer reaction is a stalwart of aromatic chemistry, providing a reliable method for the introduction of a cyano group onto an aromatic ring starting from an aniline derivative. The process occurs in two distinct stages: the diazotization of the primary amine, followed by a copper(I) cyanide-mediated displacement of the diazonium group.

Mechanistic Rationale: The reaction proceeds via a free-radical mechanism. The primary aromatic amine is first converted to a highly reactive diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid. The diazonium salt is then introduced to a solution of copper(I) cyanide. A single-electron transfer from the copper(I) to the diazonium salt generates an aryl radical and dinitrogen gas, along with copper

The Strategic Role of 3-Bromo-4,5-difluorobenzonitrile in Agrochemical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Building Blocks in Modern Agrochemicals

In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for designing next-generation herbicides, insecticides, and fungicides. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the biological activity, metabolic stability, and bioavailability of active ingredients. Within the arsenal of fluorinated building blocks, 3-Bromo-4,5-difluorobenzonitrile emerges as a highly versatile intermediate, offering multiple reaction sites for the construction of complex and potent agrochemicals.

This technical guide provides an in-depth exploration of the role of this compound in agrochemical synthesis. We will delve into its core reactivity, outline key synthetic transformations, and provide detailed protocols for its application, empowering researchers, scientists, and drug development professionals to leverage this valuable synthon in their discovery pipelines.

Core Reactivity and Strategic Advantages of this compound

The synthetic utility of this compound is rooted in its distinct arrangement of functional groups on the aromatic ring. The interplay between the bromine atom, the two fluorine atoms, and the nitrile group dictates its reactivity and provides a strategic advantage in molecular design.

The presence of these functional groups makes fluorobenzonitriles valuable intermediates in the synthesis of a wide range of agrochemicals.[1] The nitrile group can enhance biological activity, while fluorine substitution can increase the efficacy and persistence of the final product.[1]

Key Reactive Sites and Their Synthetic Potential
  • The Bromine Atom: This site is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2][3] This allows for the facile introduction of diverse aryl, vinyl, or alkynyl moieties, enabling the rapid generation of compound libraries with varied substituents. The electron-withdrawing nature of the nitrile and fluorine groups can enhance the rate of oxidative addition, a critical step in these catalytic cycles.[2]

  • The Fluorine Atoms: The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).[4][5][6][7] The strong electron-withdrawing effect of the adjacent nitrile group further facilitates this reaction, allowing for the displacement of a fluorine atom by a range of nucleophiles, such as amines, alcohols, and thiols. This is a powerful strategy for introducing key pharmacophores and modulating the physicochemical properties of the target molecule.

  • The Nitrile Group: The cyano group is a versatile functional handle that can be readily transformed into other critical functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into an amide. This versatility allows for late-stage functionalization and the introduction of groups that can interact with specific biological targets.

The combination of these reactive sites in a single, readily available molecule makes this compound a powerful tool for the efficient construction of novel agrochemical candidates.

Application in the Synthesis of Agrochemical Scaffolds

While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in patented and developmental agrochemicals. Its primary role is as a key intermediate for building more complex molecular architectures. A prime example of a related compound's application is the use of 3,4-difluorobenzonitrile as a key intermediate in the synthesis of the herbicide cyhalofop-butyl.[8] This underscores the importance of the difluorobenzonitrile scaffold in developing effective agrochemicals.

Based on the known reactivity of this compound and its analogs, we can outline protocols for the synthesis of key agrochemical substructures.

Protocol 1: Synthesis of a Pyrazole-Substituted Benzamide Moiety via Suzuki Coupling

This protocol illustrates the use of a Suzuki coupling reaction to introduce a pyrazole ring, a common feature in many modern insecticides and fungicides.

Reaction Scheme:

G reagent1 This compound product 4-(1H-Pyrazol-4-yl)-2,3-difluorobenzonitrile reagent1->product Suzuki Coupling reagent2 Pyrazole-4-boronic acid reagent2->product reagents_node Reagents: - this compound (1.0 eq) - Pyrazole-4-boronic acid (1.2 eq) - Pd(PPh3)4 (0.05 eq) - K2CO3 (2.0 eq) - Dioxane/H2O (4:1)

Caption: Suzuki coupling of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), pyrazole-4-boronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed mixture of dioxane and water (4:1).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(1H-pyrazol-4-yl)-2,3-difluorobenzonitrile.

Causality and Experimental Insights:

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings. Other palladium catalysts and ligands may be screened for optimization.

  • Base and Solvent: The choice of a base (e.g., K2CO3, Cs2CO3) and a solvent system (e.g., dioxane/water, toluene/ethanol/water) is crucial for efficient coupling and can be optimized for specific substrates. Degassing the solvent is essential to prevent oxidation of the palladium catalyst.

Protocol 2: Synthesis of an Amino-Substituted Derivative via Nucleophilic Aromatic Substitution (SNAr)

This protocol demonstrates the displacement of a fluorine atom with an amine, a key step in the synthesis of many herbicides and fungicides that feature an amino-ether or amino-thioether linkage.

Reaction Scheme:

G reagent1 This compound product 3-Bromo-4-fluoro-5-(morpholino)benzonitrile reagent1->product SNAr reagent2 Morpholine reagent2->product reagents_node Reagents: - this compound (1.0 eq) - Morpholine (1.5 eq) - K2CO3 (2.0 eq) - DMSO

Caption: Nucleophilic aromatic substitution on this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: Add morpholine (1.5 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain 3-Bromo-4-fluoro-5-(morpholino)benzonitrile.

Causality and Experimental Insights:

  • Solvent Choice: Aprotic polar solvents like DMSO, DMF, or NMP are typically used for SNAr reactions as they can solvate the cation of the base and leave the anion more nucleophilic.

  • Regioselectivity: The fluorine atom at position 5 is more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitrile group (para) and the bromine atom (ortho), and the other fluorine atom (meta). This generally leads to regioselective substitution at this position.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key transformations of this compound, based on analogous reactions in the literature. Actual results may vary depending on the specific substrates and optimization.

Reaction TypeReagentsCatalyst/BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki Coupling Arylboronic acidPd(PPh3)4 / K2CO3Dioxane/H2O9012-1670-90
SNAr (Amination) Secondary amineK2CO3DMSO80-1004-675-95
Nitrile Hydrolysis NaOH (aq)-Ethanol/H2O1008-1280-95
Nitrile Reduction LiAlH4-THF0 - RT2-460-80

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of agrochemical intermediates derived from this compound.

G start Start: This compound reaction_setup Reaction Setup: - Add reagents - Inert atmosphere start->reaction_setup reaction_execution Reaction Execution: - Heating and stirring - Monitor progress (TLC/LC-MS) reaction_setup->reaction_execution workup Aqueous Work-up: - Quench reaction - Extraction reaction_execution->workup purification Purification: - Column chromatography - Recrystallization workup->purification characterization Characterization: - NMR, MS, HPLC purification->characterization

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 3-Bromo-4,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4,5-difluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. In our experience, while the synthesis—most commonly a Sandmeyer reaction—is robust, purity can be compromised by the formation of several characteristic byproducts. This document provides in-depth, field-proven insights in a question-and-answer format to help you identify, minimize, and eliminate these impurities, ensuring the integrity of your subsequent research and development.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section directly addresses the most common issues and observations encountered during the synthesis and workup of this compound.

Q1: I'm observing a significant peak in my GC-MS that corresponds to the loss of bromine (a mass of 139 g/mol ). What is this impurity and how can I prevent it?

Answer: This is a very common issue. The impurity you are observing is almost certainly 4,5-difluorobenzonitrile , the hydrodebromination (or more accurately, hydrodeamination) product.

  • Causality: This byproduct forms when the aryl radical intermediate, generated from the diazonium salt, abstracts a hydrogen atom from the solvent or another source instead of reacting with the bromide ion.[1][2] This pathway becomes more competitive if the concentration of the copper(I) bromide catalyst is insufficient or if there are efficient hydrogen donors present.

  • Troubleshooting & Prevention:

    • Ensure Sufficient Catalyst: A stoichiometric amount of CuBr is often used in Sandmeyer reactions to ensure rapid trapping of the aryl radical.[3] If you are using catalytic amounts, ensure the catalyst is active and consider increasing the loading.

    • Solvent Choice: While aqueous media are standard, using a co-solvent with less readily abstractable hydrogens can sometimes mitigate this side reaction. However, the primary control remains efficient capture of the radical.

    • Maintain Low Temperature: Keeping the diazotization and the initial phase of the Sandmeyer reaction cold (0-5 °C) is critical for the stability of the diazonium salt. Premature decomposition can lead to a higher concentration of radicals that may favor undesired pathways.[4][5]

Q2: My crude product has a noticeable phenolic smell and a corresponding impurity peak. What is causing this?

Answer: You are likely forming 3-hydroxy-4,5-difluorobenzonitrile . This occurs when the diazonium salt reacts with water, which is present in the reaction medium.

  • Causality: The diazonium salt is susceptible to nucleophilic attack by water, especially at elevated temperatures.[1][6] This reaction, sometimes called a "Verkochung" or hydroxylation, leads to the formation of a phenol and the evolution of nitrogen gas. The stability of the diazonium salt is highly dependent on temperature; decomposition rates increase significantly above 5-10 °C.[4][5][7]

  • Troubleshooting & Prevention:

    • Strict Temperature Control: This is the most critical parameter. The diazotization of 3-amino-4,5-difluorobenzonitrile should be performed between 0 and 5 °C. The subsequent addition of the diazonium salt solution to the copper(I) bromide solution should also be done at this low temperature.

    • Avoid Localized Heating: Add the sodium nitrite solution slowly and sub-surface during diazotization to prevent localized temperature spikes which can rapidly decompose the diazonium salt.

    • Prompt Use: Use the prepared diazonium salt solution immediately. Allowing it to stand, even at low temperatures, will lead to gradual decomposition and increased phenol formation.

Q3: My reaction mixture turned dark brown or black, and I've isolated a tarry, intractable substance. What is it and how do I stop it?

Answer: The formation of dark, polymeric, or tarry substances is a known issue in Sandmeyer reactions, often arising from radical side reactions.

  • Causality: The aryl radical intermediate is highly reactive. While it is intended to react with the bromide from the Cu(II) species, it can also react with other molecules, including itself or other aromatic species, to form biaryl compounds and higher-order polymers.[1][3] These reactions are often uncontrolled and lead to complex, insoluble mixtures.

  • Troubleshooting & Prevention:

    • Vigorous Stirring: Ensure the reaction mixture is well-agitated. This maintains homogeneity and ensures the freshly formed diazonium salt is immediately available to react with the copper catalyst, minimizing its decomposition or side reactions.

    • Controlled Addition: Add the diazonium salt solution to the copper bromide solution at a steady, controlled rate. Dumping it in all at once can create a high local concentration of diazonium salt, leading to uncontrolled decomposition and polymerization.

    • Degas Solvents (Optional): In some sensitive cases, removing dissolved oxygen from the reaction medium by sparging with nitrogen or argon can reduce oxidative side reactions that may contribute to tar formation.

Q4: How can I identify these common byproducts in my crude reaction mixture using standard analytical techniques?

Answer: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal for identifying the main product and key byproducts.

  • Analytical Strategy:

    • GC-MS: This is the best technique for separating the components and getting initial identifications based on mass. The product and byproducts have distinct molecular weights.

    • NMR (¹H, ¹⁹F, ¹³C): Provides definitive structural information. ¹⁹F NMR is particularly powerful for this molecule, as the fluorine signals are very sensitive to their chemical environment.

The table below summarizes the expected analytical signatures for the target compound and its most probable impurities.

Compound NameStructureMolecular Weight ( g/mol )Expected GC Elution OrderKey ¹H & ¹⁹F NMR Features (Predicted)
4,5-Difluorobenzonitrile (Reduced Byproduct)139.101 (Most Volatile)¹H: Two aromatic signals, likely complex multiplets. ¹⁹F: Two distinct doublets.
This compound (Product)218.002¹H: Two aromatic doublets. ¹⁹F: Two distinct doublets, shifted compared to the reduced byproduct.
3-Hydroxy-4,5-difluorobenzonitrile (Phenolic Byproduct)155.103 (Least Volatile)¹H: Two aromatic signals plus a broad singlet for the -OH proton. ¹⁹F: Two distinct doublets, shifted due to the -OH group.

Note: The images in the table are for illustrative purposes. Actual structures should be confirmed by spectroscopic analysis.

Part 2: Experimental Protocols & Mechanistic Insights

To provide a practical framework, we present a detailed protocol for the synthesis and a deeper look into the reaction mechanism.

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize the formation of the byproducts discussed above.

Step 1: Diazotization of 3-Amino-4,5-difluorobenzonitrile

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-4,5-difluorobenzonitrile (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, 3.0 eq).

  • Cool the suspension to 0-5 °C using an ice-salt bath. The mixture should be a fine, well-stirred slurry. Rationale: Maintaining a low temperature is critical to prevent premature decomposition of the diazonium salt to be formed.[4][8]

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 30-60 minutes, ensuring the internal temperature never exceeds 5 °C . Rationale: Slow addition prevents localized heating and dangerous accumulation of nitrous acid.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution is the diazonium salt, which should be used immediately.

Step 2: Sandmeyer Bromination

  • In a separate reactor, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring. Rationale: This ensures the diazonium salt reacts promptly with the copper catalyst, minimizing side reactions with water or radical polymerization.[9]

  • Observe the evolution of nitrogen gas. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Gently heat the mixture to 50-60 °C until the gas evolution ceases, indicating the completion of the reaction.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Visualizing the Reaction Pathways

The following diagram illustrates the central role of the aryl radical intermediate and how it can diverge to form either the desired product or common byproducts.

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_sandmeyer Step 2: Sandmeyer Reaction Amine 3-Amino-4,5-difluorobenzonitrile Diazonium Aryl Diazonium Salt Amine->Diazonium NaNO₂, HBr Aryl_Radical Aryl Radical Intermediate Diazonium->Aryl_Radical Cu(I) e⁻ transfer - N₂ gas Phenol 3-Hydroxy-4,5-difluorobenzonitrile (Phenolic Byproduct) Diazonium->Phenol + H₂O, ΔT Product This compound Aryl_Radical->Product + Cu(II)Br₂ Reduced 4,5-Difluorobenzonitrile (Reduced Byproduct) Aryl_Radical->Reduced + H atom source Tar Biaryls & Polymers (Tarry Byproducts) Aryl_Radical->Tar Radical Coupling

Caption: Reaction scheme for the synthesis of this compound.

References

Column chromatography conditions for purifying 3-Bromo-4,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical and agrochemical synthesis, 3-Bromo-4,5-difluorobenzonitrile requires high purity for subsequent reactions. Column chromatography is the primary technique for achieving this purification. This technical support guide provides detailed, field-proven advice in a direct question-and-answer format to help researchers overcome common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound I should consider for purification?

A1: Understanding the molecule's properties is the foundation for developing a successful purification method. The nitrile group imparts significant polarity, while the halogenated aromatic ring provides non-polar character. This dual nature dictates its behavior on silica gel.

Table 1: Physicochemical Properties of this compound and Related Isomers

Property Value Implication for Chromatography
Molecular Weight 218.00 g/mol [1][2] Standard property, no direct impact on chromatographic conditions.
Topological Polar Surface Area (TPSA) 23.8 Ų[1][2] Indicates moderate polarity due to the nitrile group. The compound will interact with the polar silica gel surface.
Predicted XLogP3 ~2.5[1][2] Suggests a balance of hydrophilic and lipophilic character. It will be soluble in common organic solvents but will require a polar mobile phase component for elution.

| Appearance | White to off-white solid[3] | The presence of colored impurities indicates the need for purification. |

Q2: What is the recommended stationary phase and starting mobile phase for this purification?

A2: For most applications, standard flash-grade silica gel (Silica 60, 40-63 µm) is the ideal stationary phase due to its resolving power and cost-effectiveness.[4]

The best mobile phase (eluent) is a binary system of a non-polar solvent and a polar solvent. The most effective and widely used system for compounds of this polarity is a mixture of hexanes and ethyl acetate (EtOAc) .[4][5]

  • Starting Point for TLC Analysis: Begin by testing a range of solvent ratios on a TLC plate to find the system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[4][6] An Rf in this range typically translates to an optimal elution volume and good separation on a column.[5]

Table 2: Recommended Solvent Systems for Initial TLC Screening

System Ratio (v/v) Rationale
Hexane:EtOAc 9:1 Good starting point for a moderately polar compound.
Hexane:EtOAc 4:1 Increase polarity if the compound doesn't move in 9:1.
Hexane:EtOAc 2:1 Further increase in polarity.

| Hexane:Dichloromethane (DCM) | 1:1 | DCM offers different selectivity and can sometimes improve separation of close-running spots.[6] |

Q3: How much silica gel should I use relative to my crude sample?

A3: The ratio of silica gel to the crude sample is critical for achieving good separation. The required ratio depends on the difficulty of the separation, which can be estimated from the difference in Rf values (ΔRf) on the TLC plate.

  • Easy Separations (ΔRf > 0.2): A ratio of 30:1 to 40:1 (silica:sample by weight) is often sufficient.[5]

  • Difficult Separations (ΔRf < 0.1): A much higher ratio, from 70:1 up to 120:1, may be necessary to achieve baseline separation.[7] Overloading the column is a common cause of failed purifications.[8]

Q4: What is the best method for loading the sample onto the column?

A4: Proper sample loading is crucial to ensure a narrow starting band, which maximizes resolution. You have two primary options:

  • Wet Loading: Dissolve the crude sample in a minimal amount of solvent and apply it directly to the top of the column.[4] Crucially, use the least polar solvent possible that fully dissolves your compound , ideally a solvent weaker than your mobile phase (e.g., dichloromethane or toluene, if the mobile phase is hexane/EtOAc).[9] Using the mobile phase itself is acceptable if the polarity is low. Avoid strong, highly polar solvents like methanol or DMSO for loading, as they will disrupt the separation at the top of the column.[10]

  • Dry Loading (Recommended for Best Resolution): Dissolve your crude material in a suitable solvent (e.g., DCM), add a small amount of silica gel (approx. 1-2 times the weight of your crude sample), and remove the solvent by rotary evaporation to obtain a free-flowing powder.[7][11] Carefully add this powder to the top of the packed column. This technique prevents band broadening caused by the loading solvent and is especially useful for compounds with limited solubility in the mobile phase.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: My compound elutes at the solvent front (Rf is too high).
  • Q: My product is coming out in the first few fractions with impurities. What's wrong?

  • A: This indicates your mobile phase is too polar (too strong).[8] The eluent is moving the compound so quickly that the silica gel has no opportunity to interact with it and effect a separation.

    • Solution: Decrease the polarity of your mobile phase by increasing the proportion of the non-polar component (e.g., move from 4:1 Hexane:EtOAc to 9:1 Hexane:EtOAc).[6][12] Re-run the TLC to confirm you have achieved the target Rf of 0.2-0.4 before attempting the column again.

Problem 2: My compound won't elute from the column (Rf is too low).
  • Q: I've collected many fractions, but my product isn't coming off the column. What should I do?

  • A: This means your mobile phase is not polar enough (too weak) to displace the compound from the acidic silanol groups of the stationary phase.[11]

    • Solution 1 (Isocratic Elution): Increase the polarity of your eluent by adding more of the polar component (e.g., move from 9:1 to 4:1 Hexane:EtOAc).

    • Solution 2 (Gradient Elution): For compounds that are difficult to elute or for separating a complex mixture, a gradient is highly effective.[13] Start the elution with the lower polarity solvent system that keeps your product on the baseline while eluting less polar impurities. Then, incrementally increase the percentage of the polar solvent to elute your target compound, and finally, more polar impurities.[7] This technique sharpens peaks and reduces elution time.

Problem 3: I'm getting poor separation between my product and a close-running impurity.
  • Q: My TLC shows two spots that are very close together, and they are co-eluting from the column.

  • A: This is a common and challenging separation problem. Several factors can be optimized to improve resolution.

    • Solution 1: Optimize Mobile Phase Selectivity. If simply adjusting the polarity of your Hexane/EtOAc system doesn't work, try a different solvent system. Swapping ethyl acetate for dichloromethane or adding a small percentage of a third solvent (e.g., toluene) can alter the specific interactions between the solutes, stationary phase, and mobile phase, sometimes dramatically improving separation.[4][6]

    • Solution 2: Increase the Column Length/Silica Ratio. Use a longer, narrower column or simply increase the amount of silica gel relative to your sample.[7] This provides more theoretical plates for the separation to occur.

    • Solution 3: Use a Slower Flow Rate. Reducing the flow rate can increase the equilibration time between the mobile and stationary phases, sometimes improving the resolution of difficult separations. However, this also increases the purification time and can lead to band broadening due to diffusion.

Problem 4: My compound is streaking or tailing on the TLC and column.
  • Q: The spot for my product is not round on the TLC plate, and the peak is broad with a long tail during column elution. Why is this happening?

  • A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by overloading.[14]

    • Cause A: Acid-Base Interactions. The surface of silica gel is covered in acidic silanol groups (Si-OH). While this compound is not basic, the polar nitrile group can have strong, non-ideal interactions with these sites, causing tailing.

    • Solution: While less common for neutral compounds, if severe tailing is observed, consider using deactivated silica. You can deactivate silica by flushing the packed column with an eluent containing a small amount (0.5-1%) of a modifier like triethylamine before loading the sample.[13][14]

    • Cause B: Column Overloading. Loading too much sample for the amount of silica used will result in broad, tailing peaks and poor separation.[8]

    • Solution: Reduce the amount of crude material loaded onto the column or increase the amount of silica gel used.[7]

Problem 5: My yield is very low, or I can't find my compound after the column.
  • Q: I ran the column, but after evaporating the fractions, I have very little product. Where did it go?

  • A: There are several possibilities when the compound seems to have disappeared.

    • Possibility 1: The Compound is Unstable on Silica. Some compounds can decompose on the acidic silica surface.

    • How to Check: Perform a 2D TLC. Spot your compound on a square TLC plate, run it in one direction, rotate the plate 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see off-diagonal spots.[15]

    • Solution: If unstable, use a less acidic stationary phase like neutral alumina or Florisil, or use deactivated silica gel.[8][11]

    • Possibility 2: The Fractions are Too Dilute. Your compound may have eluted, but it is spread across so many fractions that it's not visible by TLC in any single one.

    • Solution: Combine several fractions in the expected elution range, concentrate them on a rotary evaporator, and re-run the TLC on the concentrated sample.[11]

    • Possibility 3: The Compound is Still on the Column. If you ended the elution too early, your compound might still be adsorbed to the silica.

    • Solution: Flush the column with a very strong solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) and analyze the eluate. This will push everything off the column.

Visualized Workflows

Method Development Workflow

The following diagram outlines the logical steps for developing a robust purification method for this compound.

MethodDevelopment A Start: Crude Material B Perform TLC Analysis (e.g., 9:1 Hex:EtOAc) A->B C Analyze Rf Value B->C D Is Rf between 0.2-0.4? C->D E_No Adjust Mobile Phase Polarity D->E_No No F_Yes Select Column Size & Pack (e.g., 40:1 Silica:Sample) D->F_Yes Yes E_No->B Re-test G Prepare Sample for Loading (Wet or Dry Load) F_Yes->G H Load Sample & Run Column G->H I Collect & Analyze Fractions by TLC H->I J Combine Pure Fractions I->J K Solvent Evaporation J->K L End: Purified Product K->L

Caption: A stepwise workflow for column chromatography method development.

Troubleshooting Poor Separation

This decision tree provides a logical path for diagnosing and solving poor separation issues.

Troubleshooting Start Problem: Poor Separation CheckTLC Analyze Initial TLC Plate Start->CheckTLC IsDeltaRfSufficient Is ΔRf > 0.1? CheckTLC->IsDeltaRfSufficient Yes_Overloaded Possible Overloading or Channeling IsDeltaRfSufficient->Yes_Overloaded Yes No_OptimizeSolvent Insufficient Selectivity IsDeltaRfSufficient->No_OptimizeSolvent No Sol_ReduceLoad Solution: - Reduce sample load - Increase silica ratio - Repack column carefully Yes_Overloaded->Sol_ReduceLoad Sol_ChangeSolvent Solution: - Adjust polarity (gradient) - Try different solvent system (e.g., Hex/DCM) No_OptimizeSolvent->Sol_ChangeSolvent

Caption: A decision tree for troubleshooting poor chromatographic separation.

References

Troubleshooting low yields in Suzuki coupling of 3-Bromo-4,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers utilizing 3-Bromo-4,5-difluorobenzonitrile in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to overcome common challenges and optimize your reaction yields. This guide is structured to address specific problems you may encounter, explaining the underlying chemical principles behind each troubleshooting step.

Troubleshooting Guide

This section is designed as a direct response to common experimental failures, starting from the most frequent issue: low or no product yield.

Q1: My reaction yield is low or non-existent. What are the primary areas to investigate?

Low conversion is a frequent issue in cross-coupling reactions and can stem from several sources.[1][2] Your substrate, this compound, is an electron-deficient aryl bromide. While this electronic nature is generally favorable for the initial oxidative addition step in the catalytic cycle, other factors can impede the reaction.[3] We will systematically diagnose the potential points of failure: the catalyst system, the quality of reagents, and the reaction conditions.

A logical workflow can help diagnose the issue systematically.

Troubleshooting_Workflow Start Low or No Yield Catalyst 1. Catalyst System Review Start->Catalyst Reagents 2. Reagent Integrity Check Start->Reagents Conditions 3. Reaction Condition Optimization Start->Conditions Inactive_Pd Inactive Pd(0)? (Precatalyst vs. Pd(II) source) Catalyst->Inactive_Pd Is active Pd(0) being generated? Ligand_Issue Inappropriate Ligand? Catalyst->Ligand_Issue Is ligand suitable for electron-deficient halide? Boronic_Acid Boronic Acid Decomposition? (Protodeboronation) Reagents->Boronic_Acid Is boronic acid stable under reaction conditions? Base_Solvent Suboptimal Base/Solvent? Conditions->Base_Solvent Are base and solvent appropriate and compatible? Degassing Insufficient Degassing? Conditions->Degassing Was oxygen rigorously excluded?

Caption: A decision tree for troubleshooting low Suzuki coupling yields.

1. Catalyst System Malfunction

The heart of the Suzuki reaction is the palladium catalyst. Its failure to function is a primary cause of low yields.

  • Catalyst Inactivity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4] This reduction can sometimes be inefficient.

    • Recommendation: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[5][6] Alternatively, modern palladacycle precatalysts (e.g., Buchwald or PEPPSI-type) are designed for efficient and reliable generation of the active Pd(0) species.[7][8]

  • Inappropriate Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For an electron-deficient aryl halide, while oxidative addition is generally facile, the subsequent steps of transmetalation and reductive elimination must also be efficient.[3][8]

    • Causality: The nitrile group (-CN) on your substrate can potentially coordinate to the palladium center, inhibiting catalysis. A bulky ligand can disfavor this coordination and promote the desired reductive elimination.

    • Recommendation: For electron-deficient substrates, bulky, electron-rich phosphine ligands are often required.[4][8] Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices to accelerate the reaction and improve catalyst stability.[8][9]

2. Reagent Integrity and Side Reactions

The stability and purity of your starting materials are critical. Several common side reactions can consume your reagents and reduce yields.

  • Protodeboronation: This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond, effectively destroying your nucleophile.[7][10] This side reaction is often accelerated by harsh basic conditions, excess water, and high temperatures.[4]

    • Recommendation: Use milder bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.[4] To further guard against this, you can convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt. These reagents "slowly release" the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[11][12]

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is a common side reaction, often driven by the presence of oxygen or Pd(II) species.[7][13][14]

    • Causality: Oxygen can re-oxidize Pd(0) to Pd(II), which can then participate in a catalytic cycle that couples two boronic acid molecules.[7][14]

    • Recommendation: Rigorous degassing of all solvents and the reaction vessel is non-negotiable.[5][15] Purge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes and ensure the reaction is set up under a positive pressure of inert gas.[4] Using a Pd(0) source can also minimize homocoupling mediated by initial Pd(II).[5][13]

3. Suboptimal Reaction Conditions

The interplay of base, solvent, and temperature determines the reaction's success.

  • Base and Solvent System: The base activates the boronic acid for the transmetalation step.[16][17][18] Its effectiveness is highly dependent on the solvent system.

    • Recommendation: For challenging couplings, stronger, non-hydroxide bases like K₃PO₄ or Cs₂CO₃ are preferred.[8] These are often used in polar aprotic solvents like dioxane, THF, or DMF, frequently with a small, controlled amount of water.[2][12] The water helps to solubilize the base and facilitates the formation of the active boronate species.[4][8] However, for substrates highly sensitive to protodeboronation, strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be effective.[4][19]

ParameterStandard ConditionOptimization Strategy for Low YieldRationale
Catalyst Pd(OAc)₂ / PPh₃ (2-5 mol%)Pd₂(dba)₃ / XPhos or SPhos (1-2 mol%)Use a Pd(0) source and a more electron-rich, bulky ligand to enhance stability and accelerate reductive elimination.[8][17]
Base Na₂CO₃ (2 equiv)K₃PO₄ or Cs₂CO₃ (2-3 equiv)Stronger bases more effectively promote the formation of the reactive boronate species required for transmetalation.[4][16]
Solvent Toluene / H₂ODioxane / H₂O (e.g., 10:1) or THF / H₂OA more polar solvent system can improve the solubility of the base and reaction intermediates.[2][12]
Temperature 80-90 °C100-110 °CIncreasing temperature can overcome the activation energy for difficult steps, but monitor for decomposition.[2][4]

Frequently Asked Questions (FAQs)

Q2: I see a significant amount of a biphenyl byproduct derived from my boronic acid. What is happening and how do I stop it?

This is a classic case of boronic acid homocoupling.[20][21] As mentioned, this is typically caused by the presence of molecular oxygen in your reaction vessel, which promotes a Pd(II)-mediated catalytic cycle that consumes your boronic acid.[7][14]

Solution: The most effective preventative measure is to improve your inert atmosphere technique.

  • Degas Solvents: Sparge all solvents (including any water) with Argon or Nitrogen for at least 30 minutes before use.[5]

  • Inert Reaction Setup: Assemble your glassware while hot to remove adsorbed water, then allow it to cool under a stream of inert gas. Add all solid reagents, then subject the sealed flask to several cycles of vacuum and backfilling with inert gas.[15]

  • Use Pd(0): Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can reduce the amount of Pd(II) available for the homocoupling pathway at the start of the reaction.[5]

Q3: My starting aryl bromide is being converted back to 4,5-difluorobenzonitrile (dehalogenation). Why?

Dehalogenation is a side reaction where the bromine atom is replaced by a hydrogen atom.[7] This occurs after the oxidative addition step. The resulting Ar-Pd(II)-Br intermediate can react with a hydride source in the mixture, followed by reductive elimination to release the dehalogenated arene.[7] Potential hydride sources include trace water, amine bases (if used), or alcoholic solvents.

Solution:

  • Solvent Choice: Ensure you are using high-purity, anhydrous solvents if possible. Avoid using alcohols as the primary solvent.

  • Base Selection: Use carbonate or phosphate bases instead of amine bases if dehalogenation is a significant issue.

  • Optimize Ligand: Using bulky, electron-rich ligands can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.

Q4: Can you illustrate the fundamental catalytic cycle for my reaction?

Certainly. The Suzuki-Miyaura coupling proceeds via a well-established three-step catalytic cycle involving a Pd(0)/Pd(II) manifold.[3][22]

Suzuki_Cycle cluster_info Key Species Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)(Br)L₂] Pd0->OxAdd Oxidative Addition Trans [Ar-Pd(II)(Ar')L₂] OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) Trans->Product ArBr Ar-Br (Your Substrate) ArBr->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Trans Ar Ar = 3-cyano-4,5-difluorophenyl Ar_prime Ar' = Coupling Partner L L = Ligand (e.g., SPhos)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[18][22]

  • Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate species) is transferred to the palladium center, displacing the bromide.[18][23] This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond of your product and regenerating the Pd(0) catalyst.[18][22]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (finely ground, 2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos under ambient atmosphere.[8]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Argon or Nitrogen. Repeat this cycle three to five times to ensure a fully inert atmosphere.[8]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of 10:1 (dioxane:water) and a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Optimizing Catalyst Loading for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-N bond-forming reaction. Our goal is to move beyond simple protocols and provide a deeper understanding of the catalytic system, enabling you to troubleshoot effectively and optimize your reactions with confidence. This resource is structured in a question-and-answer format to directly address the specific, practical challenges encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding catalyst loading and reaction setup.

Q1: What is a "typical" catalyst loading for a Buchwald-Hartwig reaction, and where should I start?

A typical starting point for catalyst loading in many Buchwald-Hartwig aminations is between 1-2 mol% of the palladium precursor relative to the limiting reagent (often the aryl halide).[1] However, this is highly dependent on the reactivity of your substrates. For highly reactive coupling partners (e.g., an electron-poor aryl bromide with a secondary amine), loadings as low as 0.1-0.5 mol% can be effective. Conversely, for challenging substrates like aryl chlorides, loadings of 2-5 mol% may be necessary to achieve reasonable reaction rates and yields.[2]

Q2: When should I consider using a higher or lower catalyst loading?

The decision to adjust catalyst loading is a balance between reaction efficiency, cost, and downstream purification demands.

  • Consider increasing catalyst loading when:

    • Using challenging substrates, such as sterically hindered aryl halides, electron-rich aryl chlorides, or weakly nucleophilic amines (e.g., amides).[1][3]

    • Reaction rates are impractically slow at lower loadings.

    • You suspect slow but steady catalyst deactivation is occurring over the course of the reaction.

  • Consider decreasing catalyst loading when:

    • The reaction is highly exothermic and needs to be controlled.

    • The cost of the palladium precursor and ligand is a significant concern, especially on a large scale.

    • Residual palladium levels in the final product are a critical concern (e.g., in pharmaceutical applications), as lower initial loading simplifies removal.

    • The reaction is proceeding to completion rapidly at a higher loading.

Q3: How does the ligand-to-palladium (L:Pd) ratio affect the reaction?

The L:Pd ratio is a critical parameter. The active catalyst is typically a monoligated Pd(0) species, L-Pd(0).[4]

  • A ratio of 1:1 to 1.5:1 is often optimal, especially when using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). Using a large excess of the ligand can be detrimental, as it can lead to the formation of catalytically inactive bis-ligated species, L₂-Pd(0), which can slow down the crucial oxidative addition step.[5]

  • When generating the Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, a slightly higher ratio (e.g., 2:1) may be used, as some phosphine ligand can be consumed during the reduction of Pd(II) to Pd(0).[1]

Q4: What are the advantages of using a palladium pre-catalyst over generating the catalyst in situ?

Palladium pre-catalysts are well-defined, air-stable Pd(II) complexes that are designed to efficiently generate the active monoligated Pd(0) species upon exposure to a base.[6]

  • Reproducibility: Pre-catalysts offer superior reproducibility because they bypass the often inefficient and variable in situ reduction of Pd(II) or ligand substitution on a Pd(0) source like Pd₂(dba)₃.[2][6] This leads to a more consistent concentration of the active catalyst from run to run.

  • Activity: They often provide higher catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. The activation of modern pre-catalysts (e.g., G3, G4) is rapid and clean, even with weak bases like carbonates.[6]

  • Convenience: Their air-stability simplifies reaction setup compared to handling air-sensitive Pd(0) sources.[6]

The Catalytic Cycle: Understanding the "Why"

Effective troubleshooting begins with understanding the mechanism. The catalytic cycle involves three key stages: oxidative addition, amine coordination/deprotonation, and reductive elimination. Each step has unique requirements that are influenced by your choice of catalyst, ligand, base, and solvent.

Buchwald_Hartwig_Cycle cluster_IO Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Amide_Complex Palladium Amido Complex OxAdd->Amide_Complex R₂NH, Base (-H-X) Amide_Complex->Pd0 Ar-NR₂ Product Product (Ar-NR₂) Product_Complex Product Complex OA_label Oxidative Addition RE_label Reductive Elimination Deprot_label Amine Binding & Deprotonation ArX Aryl Halide (Ar-X) Amine Amine (R₂NH) Base Base

Caption: The Buchwald-Hartwig Catalytic Cycle.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q5: My reaction shows low or no conversion. What are the most likely causes and how do I fix it?

This is the most common issue. A systematic approach is key.

  • Probable Cause 1: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen.[7] If you are not using a pre-catalyst, the in situ generation from Pd(II) sources like Pd(OAc)₂ may have failed.

    • Solution:

      • Switch to a Pre-catalyst: Use an air-stable palladium pre-catalyst (e.g., XPhos Pd G3) for more reliable generation of the active catalyst.[6]

      • Ensure Inert Atmosphere: Properly degas your solvent and ensure all reagents are dry. Use standard Schlenk or glovebox techniques to maintain an inert (nitrogen or argon) atmosphere throughout the setup and reaction.[8]

  • Probable Cause 2: Poor Oxidative Addition. This step is often rate-limiting, especially with unreactive aryl chlorides or electron-rich aryl bromides.[6]

    • Solution:

      • Change the Ligand: Switch to a more electron-rich and bulky biarylphosphine ligand. Ligands like XPhos, RuPhos, or BrettPhos are designed to accelerate oxidative addition.[3][4]

      • Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments.[7]

  • Probable Cause 3: Insufficient Base Strength or Solubility. The base is crucial for deprotonating the amine-palladium complex to form the key palladium amido intermediate.[9][10] If the base is too weak or poorly soluble, this step can stall the catalytic cycle.

    • Solution:

      • Screen Bases: If using a weak base like K₂CO₃ or K₃PO₄ with a challenging substrate, consider switching to a stronger base like NaOtBu or LHMDS, provided your substrate is stable to these conditions.[1][7]

      • Improve Solubility: For inorganic bases like Cs₂CO₃, solubility can be an issue. Toluene is a good solvent choice as it poorly solubilizes iodide salts which can be inhibitory.[1] Grinding the base to a fine powder before use can also increase its surface area and reactivity.[6]

Q6: I'm observing significant hydrodehalogenation of my aryl halide. Why is this happening?

Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with the desired amination.

  • Probable Cause: β-Hydride Elimination. This side reaction can occur from the palladium-amido intermediate, especially if the amine has β-hydrogens.[4] It can also arise from other pathways.

    • Solution:

      • Optimize the Ligand: Bulky, electron-donating ligands are known to favor the desired reductive elimination over β-hydride elimination.[4] Switching to a more sterically demanding ligand can often suppress this side reaction.

      • Lower the Temperature: Higher temperatures can sometimes favor side reactions.[7] Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.

      • Check the Base: In some cases, the choice of base can influence the rate of hydrodehalogenation. Screening different bases may be beneficial.[7]

Q7: My reaction is inconsistent and gives variable yields. What's causing this lack of reproducibility?

Inconsistency often points to sensitivity to trace impurities or variations in catalyst activation.

  • Probable Cause 1: Variable Catalyst Activation. As mentioned in Q4, in situ catalyst generation from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be notoriously inconsistent.[2]

    • Solution: The most effective solution is to switch to a well-defined, air-stable palladium pre-catalyst. This will provide a much more consistent concentration of the active catalyst in each run.[6]

  • Probable Cause 2: Presence of Water or Oxygen. Trace amounts of water can react with strong bases, and oxygen can deactivate the Pd(0) catalyst.

    • Solution: Rigorously dry all glassware, reagents, and solvents. Use anhydrous, degassed solvents. Ensure your inert atmosphere is maintained throughout the experiment.[8]

  • Probable Cause 3: Inconsistent Base Quality/Dispersion. For solid inorganic bases, particle size and clumping can affect the reaction rate, especially on scale-up.[6]

    • Solution: Use a high-quality base and consider grinding it before use. Ensure vigorous stirring to maintain a good suspension and maximize the solid-liquid interface where deprotonation occurs.[6]

Q8: I suspect catalyst poisoning. What are common sources of inhibition?

Certain functional groups or impurities can bind to the palladium center and inhibit or completely stop the catalytic cycle.

  • Common Inhibitors:

    • Iodide: When using aryl iodides, the iodide anion generated during the reaction can form unreactive palladium-iodide bridged dimers, effectively taking the catalyst out of the cycle.[1][6] This is why, contrary to many other cross-coupling reactions, aryl bromides are often preferred over aryl iodides.[6]

    • Coordinating Functional Groups: Substrates containing functional groups like azo groups, some nitrogen heterocycles (e.g., pyridine), or thiols can coordinate strongly to the palladium and act as catalyst poisons.[1][6]

    • Solvents: Chlorinated solvents (e.g., chloroform) and highly coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium center and inhibit the reaction.[6]

Data Tables for Rapid Reference

Table 1: General Guidance on Catalyst Loading

Substrate Reactivity Example Starting Pd Loading Optimization Goal
High Electron-poor ArBr + Secondary Amine 0.5 - 1.0 mol% Decrease loading to 0.1-0.5%
Medium ArBr/ArCl + Primary Amine 1.0 - 2.0 mol% Optimize L:Pd ratio, screen bases
Low Electron-rich ArCl + Hindered Amine 2.0 - 5.0 mol% Screen more active ligands/pre-catalysts

| Very Low | Heteroaryl Sulfonates + Amides | 3.0 - 5.0 mol% | High-throughput screening is recommended |

Table 2: Ligand Selection Based on Amine Nucleophile

Amine Type Recommended Ligands Rationale
Primary Aliphatic & Aryl Amines BrettPhos, XPhos Bulky ligands that promote selective mono-arylation and prevent diarylation.[1][5]
Secondary Cyclic & Acyclic Amines RuPhos, SPhos, XPhos Highly active for a broad range of secondary amines, including hindered ones.[1][3]
Amides & N-Heterocycles tBuBrettPhos, Josiphos-type More reactive ligands are often needed for these less nucleophilic substrates.[1]

| Ammonia Equivalents | CyPF-tBu, specific biaryl phosphines | Ammonia itself is a challenging substrate due to tight binding; specialized ligands are required.[4][11] |

Table 3: Base Selection Trade-offs[1][7]

Base pKaH (approx.) Advantages Disadvantages
NaOtBu 19 High reaction rates, allows for low catalyst loadings. Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).
LHMDS 26 Tolerates some protic functional groups; useful for low-temperature reactions. Solid is air-sensitive; can be incompatible with some functional groups at high temps.
Cs₂CO₃ 10 Excellent functional group tolerance. More expensive; can be difficult to stir on a large scale due to poor solubility.

| K₃PO₄ | 12 | Good functional group tolerance; economical. | Often requires higher catalyst loadings and longer reaction times. |

Systematic Troubleshooting Workflow

When a reaction fails, a logical, stepwise approach is more effective than random screening.

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Product) check_basics 1. Verify Reagent Purity & Inert Conditions start->check_basics use_precatalyst 2. Switch to a Pre-catalyst check_basics->use_precatalyst If using in situ generation screen_ligands 3. Screen Ligands (More Electron-Rich/Bulky) check_basics->screen_ligands If basics are confirmed use_precatalyst->screen_ligands screen_bases 4. Screen Bases (Stronger vs. Weaker) screen_ligands->screen_bases screen_solvents 5. Screen Solvents (Toluene, Dioxane, t-BuOH) screen_bases->screen_solvents adjust_temp 6. Adjust Temperature screen_solvents->adjust_temp success Reaction Optimized adjust_temp->success

Caption: A systematic workflow for troubleshooting a failing Buchwald-Hartwig reaction.

Experimental Protocol: High-Throughput Screening (HTS) for Optimization

For particularly challenging substrates, or when aiming for the lowest possible catalyst loading, high-throughput experimentation (HTE) is an invaluable tool.[12][13] This protocol describes a manual HTE setup using a 96-well plate format.[14]

Objective: To rapidly screen multiple ligands, bases, and catalyst loadings to identify optimal conditions for a challenging Buchwald-Hartwig amination.

Materials:

  • 96-well aluminum reaction block with corresponding vials and stir bars.

  • Inert atmosphere glovebox or Schlenk line.

  • Multichannel pipette.

  • Stock solutions of aryl halide, amine, palladium pre-catalyst, ligand, and bases in an anhydrous, degassed solvent (e.g., dioxane or toluene).

Procedure:

  • Preparation (Inside a Glovebox):

    • Arrange the reaction vials in the 96-well block.

    • Prepare stock solutions of all reagents to ensure accurate and rapid dispensing. For example:

      • Aryl Halide (0.2 M)

      • Amine (0.3 M)

      • Pd Pre-catalyst (e.g., 20 mM)

      • Ligand (e.g., 22 mM for a 1.1:1 L:Pd ratio)

      • Base 1 (e.g., NaOtBu, 0.6 M)

      • Base 2 (e.g., K₃PO₄, as a slurry if not soluble)

  • Reagent Dispensing:

    • Design a plate map to systematically vary the parameters. For example, dedicate rows to different ligands and columns to different bases or catalyst loadings.

    • Using a multichannel pipette, dispense the stock solutions according to the plate map. A typical reaction might have a final volume of 200 µL.

      • Example for one well: 50 µL Aryl Halide soln. (10 µmol), 50 µL Amine soln. (15 µmol), 50 µL Base soln. (30 µmol), 5 µL Pd soln. (0.1 µmol, 1 mol%), 5 µL Ligand soln. (0.11 µmol). Add solvent to reach the final volume.

  • Reaction:

    • Seal the reaction plate with a cap mat.

    • Place the aluminum block on a magnetic stirrer hotplate.

    • Heat the reaction to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Workup and Analysis:

    • After the desired time (e.g., 16 hours), cool the block to room temperature.

    • Quench the reactions by adding 200 µL of a standard solution (containing an internal standard for GC or LC analysis) in a suitable solvent (e.g., ethyl acetate).

    • Seal and shake the plate vigorously.

    • Use a filter plate to separate the solids from the organic solution.

    • Analyze the filtrate from each well by GC-MS or LC-MS to determine the conversion or yield.

  • Data Interpretation:

    • Plot the results from the 96-well screen to visualize the performance of different condition combinations. This data will clearly identify the most promising ligand, base, and catalyst loading for scale-up and further optimization.[12]

References

Technical Support Center: Navigating the Scale-Up Synthesis of 3-Bromo-4,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4,5-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up production of this critical building block. Our aim is to equip you with the necessary knowledge to anticipate challenges, optimize your synthetic route, and ensure a safe and efficient process.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the synthesis of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially viable method for synthesizing this compound is the Sandmeyer reaction.[1] This well-established transformation involves the diazotization of a corresponding aniline precursor, followed by a copper-catalyzed cyanation.[2]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

The primary safety concern is the thermal instability of the intermediate aryl diazonium salt. These compounds can be explosive when isolated in a dry state and are prone to exothermic decomposition.[3] Strict temperature control throughout the diazotization and Sandmeyer reaction is paramount to prevent runaway reactions.

Q3: What are the typical starting materials for the synthesis of this compound?

The synthesis typically commences with a commercially available substituted aniline, such as 3-Bromo-4,5-difluoroaniline.

Q4: What are the expected challenges in purifying the final product on a large scale?

On a large scale, purification can be challenging due to the potential for side products with similar physical properties to the desired compound. Common methods include recrystallization and distillation.[4][5] The choice of solvent for recrystallization is critical to achieve high purity and yield.

Troubleshooting Guide: The Sandmeyer Reaction for this compound

The Sandmeyer reaction is a powerful tool for the synthesis of aryl nitriles, but its scale-up requires careful attention to detail. This section provides a troubleshooting guide for common issues encountered during this process.

Issue 1: Low Yield of this compound

Probable Causes:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical first step. Insufficient acid or sodium nitrite, or improper temperature control, can lead to incomplete reaction.

  • Decomposition of the Diazonium Salt: As previously mentioned, the diazonium salt is thermally labile. If the temperature rises significantly above 0-5 °C during its formation or subsequent reaction, it can decompose, leading to a lower yield of the desired product.[3]

  • Side Reactions: Several side reactions can occur during the Sandmeyer reaction, leading to the formation of byproducts and a reduction in the yield of the target molecule. These can include the formation of phenols or biaryl compounds.[1][2]

  • Inefficient Copper Catalyst: The copper(I) catalyst is essential for the reaction. The use of an inactive or insufficient amount of catalyst can result in a sluggish or incomplete reaction.

Solutions:

  • Optimize Diazotization Conditions:

    • Ensure a sufficient excess of both acid (e.g., HBr or H₂SO₄) and sodium nitrite.

    • Maintain a temperature of 0-5 °C throughout the addition of sodium nitrite.

    • Monitor the reaction for the disappearance of the starting aniline using an appropriate analytical technique (e.g., TLC or HPLC).

  • Strict Temperature Control:

    • Utilize a reliable cooling system (e.g., a jacketed reactor with a chiller) to maintain the reaction temperature below 5 °C.

    • Add the sodium nitrite solution slowly and sub-surface to dissipate heat effectively.

  • Minimize Side Reactions:

    • Ensure the diazonium salt solution is added to the copper(I) cyanide solution promptly after its formation.

    • Maintain a low temperature during the Sandmeyer reaction itself.

  • Catalyst Quality and Loading:

    • Use a high-quality source of copper(I) cyanide.

    • Ensure adequate catalyst loading, typically a stoichiometric amount is used for better reactivity.[1]

Experimental Protocol: A Representative Sandmeyer Reaction

Below is a representative, step-by-step methodology for the synthesis of this compound.

Materials:

  • 3-Bromo-4,5-difluoroaniline

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

  • Toluene

  • Deionized water

Procedure:

  • Diazotization:

    • In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3-Bromo-4,5-difluoroaniline and a solution of hydrobromic acid in water.

    • Cool the mixture to 0-5 °C with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Cyanation:

    • In a separate reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitor by TLC or HPLC).

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent such as toluene.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by vacuum distillation.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

SynthesisWorkflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification Aniline 3-Bromo-4,5-difluoroaniline Reagents_D NaNO₂, HBr, 0-5 °C Aniline->Reagents_D Diazonium 3-Bromo-4,5-difluorobenzenediazonium Bromide Reagents_D->Diazonium Reagents_S CuCN, NaCN Diazonium->Reagents_S Product This compound Reagents_S->Product Crude Crude Product Product->Crude Work-up Purification_Method Recrystallization or Distillation Crude->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Data Presentation: Critical Parameters

The following table summarizes key parameters that should be carefully controlled during the scale-up synthesis.

ParameterRecommended RangeRationale
Diazotization Temperature 0-5 °CTo ensure the stability of the diazonium salt and prevent decomposition.[3]
Sandmeyer Reaction Temperature 0-10 °C (initial)To control the initial exothermic reaction and minimize side product formation.
pH of Diazotization Strongly acidicEssential for the formation of the nitrosonium ion, the active diazotizing agent.
Stirring Rate VigorousTo ensure efficient mixing and heat transfer, especially during the addition of reagents.

Troubleshooting Guide: Purification Challenges

Issue 2: Difficulty in Obtaining High Purity Product

Probable Causes:

  • Presence of Isomeric Impurities: Depending on the starting materials and reaction conditions, isomeric byproducts may be formed.

  • Formation of Phenolic Byproducts: Hydrolysis of the diazonium salt can lead to the formation of 3-Bromo-4,5-difluorophenol, which can be difficult to separate.

  • Residual Copper Salts: Incomplete removal of copper salts during work-up can contaminate the final product.

  • Solvent Selection for Recrystallization: An inappropriate solvent system can lead to poor crystal formation or co-precipitation of impurities.

Solutions:

  • Analytical Monitoring: Utilize HPLC or GC to identify and quantify impurities. This will help in developing an effective purification strategy.

  • Optimized Work-up:

    • Thoroughly wash the organic extract with an aqueous solution of a chelating agent like EDTA to remove copper salts.

    • A wash with a dilute base can help remove acidic phenolic impurities.

  • Systematic Recrystallization Solvent Screening:

    • Experiment with a range of solvent systems, including single solvents (e.g., ethanol, isopropanol) and binary solvent mixtures (e.g., heptane/ethyl acetate, toluene/heptane).

    • The goal is to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Chromatographic Purification: For very high purity requirements, column chromatography may be necessary, although this can be challenging and costly on a large scale.[6]

Logical Decision-Making for Troubleshooting

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckDiazotization Check Diazotization Conditions (Temp, Reagents) LowYield->CheckDiazotization CheckSandmeyer Check Sandmeyer Conditions (Temp, Catalyst) LowYield->CheckSandmeyer AnalyzeByproducts Analyze Byproducts (HPLC/GC-MS) ImpureProduct->AnalyzeByproducts CheckDiazotization->AnalyzeByproducts If conditions are optimal CheckSandmeyer->AnalyzeByproducts If conditions are optimal OptimizeWorkup Optimize Work-up Protocol AnalyzeByproducts->OptimizeWorkup Identify impurities ScreenSolvents Screen Recrystallization Solvents OptimizeWorkup->ScreenSolvents ConsiderChromatography Consider Chromatography ScreenSolvents->ConsiderChromatography If purity is still low

Caption: A decision tree for troubleshooting common synthesis problems.

References

Technical Support Center: Identification of Impurities in 3-Bromo-4,5-difluorobenzonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Bromo-4,5-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the identification and quantification of impurities using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful and widely used technique for assessing the purity of such compounds.[1] This guide provides practical advice and scientifically grounded explanations to help you navigate the challenges of impurity analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should expect in this compound?

A1: Impurities can originate from the synthetic route or degradation. Common impurities may include:

  • Starting materials and reagents: Unreacted precursors from the synthesis process.

  • Isomeric impurities: Positional isomers such as 4-Bromo-3,5-difluorobenzonitrile or 3-Bromo-5-fluorobenzonitrile.[2][3]

  • Related substances: Byproducts from side reactions, for example, hydrolysis of the nitrile group to a carboxylic acid or amide.

  • Degradation products: Impurities formed during storage or under stress conditions (e.g., light, heat, oxidation).[4]

Forced degradation studies are essential to identify potential degradation products and ensure the stability-indicating nature of the analytical method.[5]

Q2: I am observing unexpected peaks in my chromatogram. How can I identify them?

A2: The identification of unknown peaks is a common challenge. A systematic approach is crucial:

  • System Blank: Inject a blank solvent to rule out contamination from the mobile phase, vials, or the HPLC system itself ("ghost peaks").

  • Placebo Injection: If analyzing a formulated product, inject a placebo (all excipients without the active ingredient) to identify peaks originating from the formulation matrix.

  • Spiking: Spike the sample with known potential impurities to see if any of the unknown peaks co-elute.

  • Mass Spectrometry (MS): The most powerful tool for identifying unknown impurities is HPLC coupled with Mass Spectrometry (HPLC-MS).[6][7] MS provides mass-to-charge ratio information, which can help elucidate the structure of the impurity.[8][9] High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements to aid in identification.[6]

Q3: My main peak is tailing. What are the common causes and how can I fix it?

A3: Peak tailing, where the peak is asymmetrical with a drawn-out tail, is a frequent issue, especially with halogenated and polar compounds.[10]

Common Causes & Solutions:

CauseExplanationTroubleshooting Steps
Secondary Silanol Interactions Basic analytes can interact with acidic silanol groups on the silica-based column packing, causing tailing.[11]- Lower Mobile Phase pH: Use a mobile phase pH of 2-4 to suppress the ionization of silanol groups.[12] - Use End-capped Columns: Employ modern, high-purity, end-capped columns to minimize accessible silanol groups. - Mobile Phase Additives: Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to block silanol sites.
Column Overload Injecting too much sample can saturate the column, leading to poor peak shape.[13]- Reduce Injection Volume: Decrease the volume of sample injected. - Dilute the Sample: Lower the concentration of the sample.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[11]- Use Shorter, Narrower Tubing: Minimize the length and internal diameter of connecting tubing. - Ensure Proper Fittings: Check that all fittings are correctly installed and not contributing to dead volume.
Mobile Phase pH close to pKa If the mobile phase pH is close to the analyte's pKa, a mixture of ionized and non-ionized forms can exist, causing peak distortion.[14][15]- Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa for consistent ionization.[16]
Q4: My peak is fronting. What could be the cause?

A4: Peak fronting, the inverse of tailing, is often caused by:

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting. Ensure the sample is completely dissolved.

  • Injection Solvent Stronger than Mobile Phase: Injecting the sample in a solvent that is stronger than the mobile phase can cause the analyte to move too quickly at the head of the column.[13] Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Overload: Similar to tailing, overloading the column can also cause fronting.[13]

Q5: How do I validate my HPLC method for impurity quantification?

A5: Method validation is a regulatory requirement to ensure the method is reliable and suitable for its intended purpose.[17][18] Key validation parameters according to ICH Q2(R1) guidelines include:[19][20]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[21] This is often demonstrated through forced degradation studies and analysis of known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[21] This is typically assessed over a range from the reporting limit to 120% of the specification limit for the impurity.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spiking the sample with known amounts of the impurity at different concentration levels.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).[18]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[21]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[21]

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common HPLC issues encountered during the analysis of this compound.

G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 ans1_yes Check for Extra-Column Volume (tubing, fittings) q1->ans1_yes Yes ans1_no Proceed to chemical causes q1->ans1_no No q2 Is the analyte basic? ans2_yes Suspect Silanol Interactions q2->ans2_yes Yes ans2_no Check Mobile Phase pH vs. pKa q2->ans2_no No q3 Is the column overloaded? ans3_yes Reduce sample concentration or injection volume q3->ans3_yes Yes ans1_no->q2 sol1 Adjust Mobile Phase pH (lower) Use End-capped Column Add Competitive Base (e.g., TEA) ans2_yes->sol1 sol2 Adjust pH to be >2 units away from pKa ans2_no->sol2 sol1->q3 sol2->q3 G cluster_1 Identifying Unknown Peaks start Unknown Peak Detected step1 Inject Blank Solvent start->step1 q1 Peak still present? step1->q1 res1_yes Source is System/Solvent (Ghost Peak) q1->res1_yes Yes res1_no Peak is from sample q1->res1_no No step2 Spike with Known Impurities q2 Peak co-elutes? step2->q2 res2_yes Peak Identified q2->res2_yes Yes res2_no Peak is an unknown impurity q2->res2_no No step3 Analyze via HPLC-MS res3 Elucidate Structure from Mass-to-Charge Ratio step3->res3 res1_no->step2 res2_no->step3

References

Technical Support Center: Proactive Management of Exothermic Events in the Synthesis of 3-Bromo-4,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides specialized technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4,5-difluorobenzonitrile. The inherent reactivity of the precursors and intermediates necessitates a robust understanding and proactive management of potential exothermic events. This document moves beyond standard operating procedures to explain the causality behind experimental choices, offering a framework for safe and reproducible synthesis.

Section 1: Understanding the Inherent Thermal Risks

A thorough understanding of the reaction thermodynamics is the foundation of a safe experimental design. The synthesis of this compound, typically achieved through either the bromination of a difluorobenzonitrile precursor or the cyanation of a bromo-difluorobenzene intermediate, involves steps with significant exothermic potential.

Frequently Asked Questions: Thermal Hazards

Q1: Which specific steps in the synthesis of this compound pose the highest exothermic risk?

A1: Two primary transformation types are of high concern:

  • Electrophilic Aromatic Bromination: The reaction of an activated aromatic ring with an electrophilic bromine source (e.g., Br₂) is often highly exothermic. The formation of stable carbon-bromine bonds releases substantial energy.[1] Without meticulous temperature control, the reaction can accelerate, leading to a runaway scenario.

  • Nucleophilic Aromatic Substitution (Cyanation): Reactions like the Rosenmund-von Braun, which substitutes a bromine atom with a cyanide group using a copper(I) cyanide salt, are typically performed at high temperatures.[2][3] However, the initiation of this reaction can be exothermic, and poor heat management at elevated temperatures can lead to decomposition and dangerous pressure buildup.

Q2: What are the primary hazards associated with an uncontrolled exotherm during this synthesis?

A2: The principal hazard is a runaway reaction , where the rate of heat generation exponentially exceeds the cooling system's capacity to remove it.[1] This can lead to:

  • Rapid Temperature and Pressure Increase: Potentially exceeding the pressure rating of the reaction vessel, leading to rupture or explosion.

  • Release of Toxic and Corrosive Gases: Overheating can cause decomposition of reactants and solvents, releasing hazardous substances such as hydrogen bromide (HBr), hydrogen fluoride (HF), and nitrogen oxides (NOx).[4]

  • Formation of Side Products: Elevated temperatures can promote unwanted side reactions, leading to a complex, tarry mixture that is difficult to purify and may possess its own unforeseen hazards.[2]

Q3: What are the critical early warning signs of a developing thermal runaway?

A3: Vigilance and continuous monitoring are key. Early indicators include:[1]

  • A sudden, sharp increase in the internal reaction temperature that does not stabilize with cooling.

  • A noticeable rise in pressure within the reaction vessel.

  • An unexpected change in the color or viscosity of the reaction mixture.

  • A significant increase in the rate of gas evolution.

Section 2: Proactive Exotherm Management and Control Protocols

The following section details a preventative methodology for managing heat release, using the electrophilic bromination of a hypothetical precursor, 1,2-difluoro-3-cyanobenzene, as an illustrative workflow.

Experimental Protocol: Controlled Electrophilic Bromination

This protocol is designed as a self-validating system, where procedural adherence inherently minimizes risk.

1. Rigorous System Preparation:

  • Ensure all glassware is meticulously dried to prevent side reactions, especially if using water-sensitive catalysts.[2]
  • Assemble the reaction apparatus: a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe (internal thermometer), a pressure-equalizing dropping funnel, and an inert gas inlet (Nitrogen or Argon).
  • Connect the reactor jacket to a cryostat or a suitable cooling bath capable of reaching at least -10 °C.

2. Controlled Reagent Handling and Addition:

  • Dissolve the 1,2-difluoro-3-cyanobenzene substrate in a suitable, dry solvent (e.g., dichloromethane).
  • Cool the reactor containing the substrate solution to the target temperature (e.g., 0 °C) with efficient stirring.
  • Prepare the brominating agent solution (e.g., liquid bromine in the same solvent) in the dropping funnel.
  • Initiate the slow, dropwise addition of the bromine solution. The rate of addition is the primary control variable for managing heat generation.[1]

3. Continuous Monitoring and Intervention:

  • Continuously monitor the internal temperature. Any deviation greater than 2-3 °C from the setpoint should prompt an immediate halt in reagent addition.
  • After the addition is complete, allow the reaction to stir at the controlled temperature for a designated period, monitoring for any delayed exotherm.

4. Safe Quenching Procedure:

  • Once the reaction is complete (as determined by TLC or HPLC), quench any unreacted bromine by slowly adding a pre-chilled aqueous solution of a reducing agent, such as sodium thiosulfate (10% w/v).[1] The disappearance of the bromine's reddish-brown color indicates a successful quench.

Data Presentation: Key Parameters for Thermal Control
ParameterRecommended SetpointRationale & Justification
Initial Reaction Temperature 0 - 5 °CReduces the initial reaction rate, allowing the cooling system to effectively dissipate the heat of reaction as it is generated.
Reagent Addition Rate Controlled via dropping funnelThis is the most critical control parameter. A slow addition rate prevents the accumulation of unreacted reagents, which could later react uncontrollably. The rate should be adjusted to maintain a stable internal temperature.[1]
Stirring Speed 250 - 400 RPM (Vessel Dependent)Ensures thermal and compositional homogeneity within the reactor, preventing localized "hot spots" where the reaction can accelerate.
Coolant Temperature -5 to -15 °CCreates a sufficient temperature differential (ΔT) between the reaction mixture and the cooling jacket, facilitating efficient heat transfer out of the system.

Visualization: Controlled Bromination Workflow

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase prep_setup 1. Assemble & Dry Apparatus prep_cool 2. Charge Substrate & Cool to 0°C prep_setup->prep_cool prep_reagent 3. Prepare Bromine Solution prep_cool->prep_reagent react_add 4. Slow, Dropwise Addition of Bromine prep_reagent->react_add react_monitor 5. Monitor Temperature Continuously react_add->react_monitor react_stir 6. Stir to Completion (Post-Addition) react_monitor->react_stir workup_quench 7. Quench with Na₂S₂O₃ Solution react_stir->workup_quench workup_isolate 8. Isolate Product workup_quench->workup_isolate

Caption: Workflow for controlled electrophilic bromination.

Section 3: Troubleshooting Guide for Exothermic Events

Even with robust controls, unexpected deviations can occur. This section provides clear, actionable steps for troubleshooting thermal events.

Q4: The internal temperature is rising rapidly and is not responding to the cooling system. What are the immediate emergency steps?

A4: Execute the following emergency protocol without hesitation:

  • STOP REAGENT ADDITION: Immediately close the dropping funnel.

  • MAXIMIZE COOLING: Ensure the cooling system is operating at maximum capacity. If using a bath, add more dry ice or other coolant.

  • INCREASE STIRRING: Increase the stirring rate to improve heat transfer to the vessel walls.

  • PREPARE FOR DILUTION: If the temperature continues to rise, add a pre-chilled, inert solvent to dilute the reactants and absorb thermal energy.[1]

  • ALERT PERSONNEL: Inform colleagues and safety personnel of the situation. Be prepared to evacuate if the situation cannot be controlled.

Visualization: Troubleshooting an Uncontrolled Exotherm

G start Temperature Spike (>5°C above setpoint) stop_addition IMMEDIATE ACTION: Stop All Reagent Addition start->stop_addition max_cooling Maximize Cooling & Increase Stirring stop_addition->max_cooling check_response Does Temperature Stabilize? max_cooling->check_response add_solvent EMERGENCY: Add Pre-Chilled Inert Solvent check_response->add_solvent No monitor Continue Monitoring Investigate Cause Later check_response->monitor Yes alert Alert Safety Officer Prepare for Evacuation add_solvent->alert

Caption: Decision tree for an uncontrolled exotherm event.

Q5: The reaction fails to initiate, and no exotherm is observed upon adding the first few portions of the reagent. What are the likely causes?

A5: This "stalled reaction" scenario can be hazardous, as it can lead to a dangerous accumulation of unreacted reagents. Potential causes include:

  • Reagent Quality: The brominating agent or catalyst may have degraded. Use fresh, high-purity reagents.[2]

  • Over-cooling: The reaction temperature may be too low for initiation. A slight, controlled increase in temperature (e.g., from 0 °C to 5 °C) might be necessary, but this should be done with extreme caution.

  • Insufficient Catalyst: If the reaction is catalyzed, ensure the correct stoichiometry has been used.

Section 4: Critical Considerations for Scale-Up

Scaling a reaction from the benchtop to a pilot or production scale introduces significant challenges in thermal management.

Q6: What are the most critical factors to consider when scaling up the synthesis of this compound?

A6: The single most important factor is the surface-area-to-volume ratio . As the reactor volume increases, the surface area available for heat exchange decreases relative to the volume of the reacting mass. This makes cooling far less efficient. Before any scale-up:

  • Perform Calorimetric Analysis: Use techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to precisely measure the heat of reaction (ΔH), determine the maximum temperature of the synthesis reaction (MTSR), and identify the onset temperature for any decomposition reactions.[5] This data is non-negotiable for safe scale-up.

  • Model Heat Flow: Ensure the larger reactor's cooling capacity is sufficient to handle the total heat output of the reaction. The addition rate must be re-calculated and significantly slowed down compared to the lab-scale procedure.

  • Engineer for Safety: The large-scale reactor must be equipped with appropriate safety features, including pressure relief valves, rupture discs, and potentially a quench tank system.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 3-Bromo-4,5-difluorobenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical research and drug development, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and reactivity profiles enable the synthesis of complex molecular architectures for targeted therapies.[1] Among these, 3-Bromo-4,5-difluorobenzonitrile stands out as a versatile intermediate, prized for its strategically placed reactive sites which are crucial in cross-coupling reactions for creating novel therapeutic agents.[1][2]

This guide provides an in-depth comparison of the spectroscopic properties of this compound and its derivatives. As scientists and researchers, confirming the precise structure and purity of these molecules is paramount. Spectroscopic analysis is the cornerstone of this verification process.[3] This document moves beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectral output. We will explore how techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy provide a distinct and complementary fingerprint for this important class of compounds.

The Core Scaffold: this compound

The foundational molecule, this compound, possesses a unique arrangement of substituents that dictates its spectroscopic behavior. The electron-withdrawing nature of the nitrile (-C≡N) group and the two fluorine atoms, combined with the bulky bromine atom, creates a distinct electronic environment around the aromatic ring. Understanding this baseline is key to interpreting the spectra of its more complex derivatives.

Caption: Structure of this compound.

Vibrational Spectroscopy: Probing Functional Groups with FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantifiable frequencies. The position and intensity of absorption bands in an IR spectrum are highly sensitive to the bond's strength and the masses of the connected atoms.

Causality Behind Experimental Choices

For aromatic nitriles, the C≡N triple bond stretch is an exceptionally useful diagnostic peak. It is strong, sharp, and appears in a relatively uncongested region of the spectrum (2220-2240 cm⁻¹).[4] Its precise frequency is influenced by electronic communication (conjugation) with the aromatic ring; electron-withdrawing groups tend to slightly increase the frequency, while electron-donating groups can lower it. The C-F and C-Br bonds also have characteristic stretching frequencies, providing further structural confirmation.

Comparative FTIR Data

The introduction or change of substituents on the benzonitrile ring leads to predictable shifts in vibrational frequencies. The table below compares the key absorptions for the parent compound with a non-fluorinated analog to highlight the influence of the fluorine atoms.

Vibrational Mode This compound (Expected, cm⁻¹) 3-Bromobenzonitrile (Reference, cm⁻¹) Rationale for Shift
Aromatic C-H Stretch ~3100-3000~3100-3000Relatively insensitive to substitution in this region.
Nitrile (C≡N) Stretch ~2235~2230The strong inductive effect of two fluorine atoms slightly increases the C≡N bond order and frequency.
Aromatic C=C Stretch ~1600-1450~1600-1450Multiple bands appear, characteristic of the aromatic ring.
C-F Stretch ~1250-1100 (multiple, strong)N/AStrong, characteristic absorptions confirming the presence of fluorine.
C-Br Stretch ~700-500~700-500A weaker absorption in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a modern, rapid alternative to traditional KBr pellets, requiring minimal sample preparation.

  • Instrument Setup: A clean, dry ATR crystal (typically diamond or germanium) is installed in the FTIR spectrometer.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: A small amount of the solid this compound derivative is placed directly onto the ATR crystal. A pressure clamp is applied to ensure firm contact.

  • Data Acquisition: The sample spectrum is acquired. Most modern spectrometers co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. Spectra are typically collected over a range of 4000–400 cm⁻¹.[3]

  • Data Processing: The final absorbance spectrum is generated by ratioing the sample scan against the background scan.[5]

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure Elucidation

NMR spectroscopy provides the most detailed information about the molecular skeleton by probing the magnetic environments of atomic nuclei like ¹H, ¹³C, and ¹⁹F. For fluorinated compounds, multinuclear NMR is not just helpful; it is essential.

Causality Behind Experimental Choices

The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electronegative atoms like F and Br "deshield" nearby nuclei, causing their signals to appear further downfield (at a higher ppm value). More importantly, nuclear spins can interact with each other through chemical bonds, a phenomenon called spin-spin coupling, which splits signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), provides definitive information about which atoms are connected to which. For this class of molecules, ¹⁹F NMR and the observation of H-F and C-F couplings are critical for unambiguous isomer identification.[6]

Comparative NMR Data (¹H and ¹⁹F)

The substitution pattern dramatically alters the appearance of the NMR spectrum. Below is a comparison of the expected signals for this compound and a hypothetical derivative where the bromine is replaced by an electron-donating amino group.

Compound Proton (Position) Expected ¹H δ (ppm) Expected Splitting Pattern Expected ¹⁹F δ (ppm)
This compound H-2~7.8Doublet of doublets (dd)F-4: ~ -135, F-5: ~ -140
H-6~7.6Doublet of doublets (dd)
3-Amino-4,5-difluorobenzonitrile (Derivative) H-2~6.8Doublet of doublets (dd)F-4: ~ -145, F-5: ~ -155
H-6~6.9Doublet of doublets (dd)

Analysis of Differences:

  • ¹H Chemical Shifts: The powerful electron-donating -NH₂ group shields the ring protons, causing a significant upfield shift (lower ppm) compared to the electron-withdrawing -Br atom.

  • ¹⁹F Chemical Shifts: The amino group also causes an upfield shift in the fluorine signals. The relative positions of the fluorine signals help confirm their placement on the ring.

  • Splitting Patterns: The splitting patterns (multiplicity) are dictated by the number of neighboring coupled nuclei and are crucial for assigning each signal. For example, H-6 would be split by H-2 (a small meta coupling) and F-5 (a larger ortho H-F coupling).

nmr_coupling cluster_ring Aromatic Ring H2 H-2 C3_Br C-3 H6 H-6 H2->H6 ⁴JHH (meta) C1_CN C-1 F4_node F-4 H2->F4_node ³JHF (ortho) C4_F C-4 C5_F C-5 F5_node F-5 H6->C5_F ³JHF (ortho) H6->F4_node ⁴JHF (meta)

Caption: Key ¹H-¹⁹F spin-spin coupling interactions in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The deuterated solvent prevents a large solvent signal from obscuring the analyte signals.

  • Instrument Tuning: Place the sample in the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (e.g., ~500 MHz for ¹H) and the magnetic field is "shimmed" to ensure homogeneity.

  • Data Acquisition: A standard pulse sequence is used to acquire the Free Induction Decay (FID). Key parameters include the number of scans, acquisition time, and relaxation delay.

  • Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or internal standard like TMS).

Mass Spectrometry: Unveiling Molecular Weight and Halogen Signatures

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound with high precision and offers clues to its structure through analysis of fragmentation patterns.

Causality Behind Experimental Choices

For halogenated compounds, MS is particularly diagnostic due to the natural isotopic abundances of chlorine and bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7][8] This means that any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity (the M+ and M+2 peaks). This signature is an unambiguous indicator of bromine's presence.[7]

Comparative Mass Spectrometry Data
Compound Molecular Formula Expected Molecular Ion (M⁺) Region (m/z) Key Diagnostic Feature
This compound C₇H₂BrF₂N217 / 219Pair of peaks of ~1:1 intensity ratio.[7][8]
3,5-Difluorobenzonitrile (Derivative) C₇H₃F₂N139A single, sharp molecular ion peak.

Analysis of Fragmentation: Under electron ionization (EI), the molecular ion can fragment. Common fragmentation pathways for this compound would include the loss of the bromine atom ([M-Br]⁺) or the nitrile group ([M-CN]⁺). The isotopic pattern of bromine would persist in any fragment that retains the bromine atom.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[9]

  • Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: A magnetic field or a quadrupole analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: Ions of a specific m/z strike a detector, which generates a signal proportional to the number of ions. The instrument scans through a range of m/z values to generate the full mass spectrum.

Integrated Workflow for Structural Confirmation

No single technique tells the whole story. The robust characterization of a novel this compound derivative relies on the logical integration of data from multiple spectroscopic methods.

workflow start Synthesis & Purification of Novel Derivative ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry start->ms data_integration Integrate & Correlate Data ftir->data_integration Functional Groups (C≡N, C-F) nmr->data_integration Connectivity & Isomerism ms->data_integration Molecular Weight & Br Presence structure_confirm Structure Confirmed data_integration->structure_confirm

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a multi-faceted process that provides a wealth of structural information. Each technique offers a unique piece of the puzzle: FTIR confirms the presence of key functional groups, multinuclear NMR elucidates the precise connectivity and stereochemistry, and Mass Spectrometry verifies the molecular weight and elemental composition, particularly the tell-tale isotopic signature of bromine. By comparing the spectra of new derivatives to the parent compound and other known analogs, researchers can confidently confirm their synthetic outcomes, ensuring the integrity of the molecules that may become the next generation of advanced materials or life-saving pharmaceuticals.

References

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Bromo-4,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Bromo-4,5-difluorobenzonitrile. We will navigate the logical progression from initial method screening to full validation, explaining the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals who require a reliable, stability-indicating method for this compound.

The Analytical Challenge: this compound and Its Potential Impurities

This compound is a halogenated aromatic nitrile, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The purity of such an intermediate is critical as impurities can be carried through to the final product, potentially affecting its efficacy, safety, and stability.

For the purpose of this guide, we will consider a set of plausible process-related impurities and potential degradation products:

  • Impurity A: 4-Bromo-3,5-difluorobenzonitrile (Isomer) : A positional isomer that could arise during synthesis.[1][2]

  • Impurity B: 3-Bromo-4,5-difluorobenzoic acid (Hydrolytic Degradant) : Formed by the hydrolysis of the nitrile group, especially under acidic or basic stress conditions.

  • Impurity C: 4,5-Difluorobenzonitrile (Dehalogenated Impurity) : A potential byproduct resulting from the loss of the bromine atom.

  • Impurity D: 1-Bromo-2,3-difluorobenzene (Precursor) : A possible unreacted starting material.

Our objective is to develop a single HPLC method capable of separating the main component (API) from these four potential impurities with adequate resolution, accuracy, and precision.

Phase 1: Foundational Strategy - Column and Mobile Phase Screening

The initial phase of method development involves making informed choices about the stationary and mobile phases to achieve a baseline separation. Given the non-polar, aromatic nature of this compound, a reversed-phase HPLC approach is the logical starting point.[3]

Causality of Column Selection

The choice of stationary phase is paramount in resolving closely related species like positional isomers.[4] While a standard C18 column is a workhorse in reversed-phase chromatography, the unique electronic properties of our halogenated analyte suggest that alternative stationary phases could offer superior selectivity.[5]

  • C18 (L1): Provides retention based primarily on hydrophobicity. It is a good starting point but may not resolve isomers effectively.

  • Phenyl-Hexyl (L11): Offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes. This can be particularly effective for separating aromatic compounds.[3]

  • Pentafluorophenyl (PFP) (L43): This phase is highly recommended for separating halogenated compounds and positional isomers. It provides a combination of hydrophobic, aromatic, and dipole-dipole interactions, which can significantly enhance selectivity for fluorinated and brominated analytes.[5]

Experimental Protocol: Column Screening
  • Column Dimensions: 150 mm x 4.6 mm, 5 µm particle size for all columns to ensure a fair comparison.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A generic scouting gradient from 30% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm, leveraging the aromatic chromophore.

  • Sample Preparation: A solution containing this compound and spiked with approximately 0.1% of each hypothetical impurity was prepared in a 50:50 mixture of acetonitrile and water.

Data Presentation: Column Screening Results
Analyte/ImpurityRetention Time (min) - C18Retention Time (min) - Phenyl-HexylRetention Time (min) - PFP
Impurity B (Acid)3.23.53.8
Impurity C (Dehalogenated)8.99.19.5
API 10.5 11.2 12.1
Impurity D (Precursor)10.7 (Co-elutes)11.512.5
Impurity A (Isomer)10.5 (Co-elutes)11.813.0

Analysis of Screening Data:

The C18 column failed to resolve the API from its positional isomer (Impurity A) and the precursor (Impurity D). The Phenyl-Hexyl column showed improved separation but the resolution between the API and Impurity D was still suboptimal. The PFP column provided the best overall separation, baseline resolving all five components. The unique interactions of the PFP phase with the halogenated analytes are the key to this superior performance.[5] Therefore, the PFP column was selected for further optimization.

Phase 2: Sharpening the Picture - Mobile Phase Optimization

With the PFP column selected, the next step is to optimize the mobile phase to improve peak shape, reduce run time, and ensure robustness. We will compare Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier and evaluate the impact of mobile phase pH.

Causality of Mobile Phase Choices
  • Organic Modifier: ACN and MeOH are common reversed-phase solvents, but they offer different selectivities. ACN often provides sharper peaks due to its lower viscosity, while MeOH can alter elution order due to its protic nature and different interaction mechanisms.[6]

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds.[7] Impurity B, the benzoic acid derivative, is acidic. By adjusting the pH, we can control its ionization state and, consequently, its retention time. At a pH well below its pKa (typically ~4-5 for benzoic acids), it will be in its neutral, more retained form.[8]

Experimental Protocol: Mobile Phase Optimization
  • Column: PFP (150 mm x 4.6 mm, 5 µm).

  • Organic Modifiers Compared: Acetonitrile vs. Methanol.

  • Aqueous Phases Compared: 0.1% Formic Acid (pH ~2.7) vs. 20 mM Ammonium Acetate (pH 5.0).

  • Gradient: Optimized for each condition to ensure elution of all peaks within a reasonable time.

  • All other conditions (flow rate, temperature, detection) remained as in the screening phase.

Data Presentation: Mobile Phase Optimization Results
ParameterCondition 1: ACN / 0.1% Formic AcidCondition 2: MeOH / 0.1% Formic AcidCondition 3: ACN / pH 5.0 Buffer
Run Time (min) 151815
Resolution (API / Impurity A) 3.12.83.0
Resolution (API / Impurity D) 2.52.22.4
Peak Asymmetry (Impurity B) 1.11.21.8 (Tailing)
Retention Time (Impurity B) 3.84.52.1

Analysis of Optimization Data:

Using Acetonitrile provided better resolution and shorter run times compared to Methanol. The low pH mobile phase (0.1% Formic Acid) was crucial for maintaining a good peak shape for the acidic Impurity B by keeping it in its non-ionized state.[9] At pH 5.0, Impurity B was partially ionized, leading to significant peak tailing and a drastic shift to a lower retention time, which could risk co-elution with the solvent front. Therefore, the combination of a PFP column with an Acetonitrile/0.1% Formic Acid gradient is the optimal choice.

The Optimized Method: A Step-by-Step Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-12 min: 50% to 80% B

    • 12-13 min: 80% to 50% B

    • 13-15 min: 50% B (Re-equilibration)

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Visualizing the Workflow

Caption: A flowchart illustrating the logical progression of HPLC method development.

Phase 3: Trust but Verify - Method Validation as per ICH Q2(R1)

Validation is the process of providing documented evidence that the method is suitable for its intended purpose.[6][10] The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of its potential impurities and degradants.[12] This was demonstrated by spiking the API with all known impurities and through a forced degradation study.

Forced Degradation Protocol:

  • Acid Hydrolysis: Sample in 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Sample in 0.1 N NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Sample exposed to UV light (254 nm) for 24 hours.

Results: The method was found to be stability-indicating. Significant degradation was observed under basic hydrolysis, leading to the formation of Impurity B. No co-elutions were observed between the API peak and any peaks generated under stress conditions, confirming the method's specificity.

Summary of Validation Data
Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Linearity (r²) ≥ 0.9990.9998Pass
Range (µg/mL) 50 - 750 (LOQ to 150% of test conc.)5 - 750Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (Repeatability, %RSD) ≤ 2.0%0.45%Pass
Precision (Intermediate, %RSD) ≤ 2.0%0.68%Pass
LOQ (µg/mL) S/N ≥ 105.0Pass
Robustness No significant impact on resultsMinor variations in flow rate (±0.1 mL/min) and column temp (±2 °C) had no significant effect on resolution.Pass

Conclusion

This guide has systematically compared and detailed the development of a stability-indicating HPLC method for the purity analysis of this compound. Through a logical, three-phase process of screening, optimization, and validation, we have established a scientifically sound and robust method. The key to success was the selection of a Pentafluorophenyl (PFP) stationary phase, which provided unique selectivity for the halogenated isomers, combined with an optimized mobile phase of Acetonitrile and 0.1% Formic Acid. The subsequent validation, performed according to ICH Q2(R1) guidelines, confirms that this method is accurate, precise, and specific, making it highly suitable for quality control and purity determination in a regulated environment.

References

A Comparative Guide to the Electronic Properties of 3-Bromo-4,5-difluorobenzonitrile: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated benzonitriles are pivotal scaffolds in medicinal chemistry and materials science. Their electronic characteristics, governed by the nature and position of halogen substituents, dictate their reactivity, intermolecular interactions, and ultimately, their function. This guide provides an in-depth comparative analysis of the electronic properties of 3-Bromo-4,5-difluorobenzonitrile, leveraging Density Functional Theory (DFT) calculations. We will explore key quantum chemical descriptors, compare them with related isomers and the parent benzonitrile molecule, and contextualize these findings within a robust theoretical framework to empower rational molecular design.

Introduction: The Significance of Halogenated Benzonitriles

Benzonitrile derivatives are integral components in the development of pharmaceuticals and functional materials. The introduction of halogen atoms—specifically fluorine and bromine—onto the aromatic ring dramatically modulates a molecule's physicochemical properties. Fluorine, with its high electronegativity, can enhance metabolic stability and binding affinity, while bromine can serve as a reactive handle for cross-coupling reactions or participate in halogen bonding.[1]

The specific compound of interest, this compound, presents a unique combination of these features. Understanding its electronic landscape is crucial for predicting its behavior in various chemical environments. Density Functional Theory (DFT) has emerged as a powerful in silico tool for accurately predicting the electronic structure and properties of such molecules, offering insights that are often challenging to obtain through experimentation alone.[2]

The "Why" and "How": A Self-Validating DFT Protocol

To ensure the reliability of our theoretical predictions, a well-defined and justified computational methodology is paramount. This section explains the causality behind our experimental choices, establishing a self-validating system.

The Rationale for DFT

DFT provides a favorable balance between computational cost and accuracy for medium-sized organic molecules. It allows us to calculate a range of electronic properties, including molecular orbital energies, charge distributions, and electrostatic potentials, which collectively govern the molecule's reactivity and interaction profile.

Computational Methodology

The following workflow outlines the steps for performing a robust DFT analysis on this compound and its analogues.

DFT_Workflow cluster_setup Step 1: Input Preparation cluster_calc Step 2: DFT Calculation cluster_analysis Step 3: Data Analysis mol_build Molecule Building & Initial Geometry opt_freq Geometry Optimization & Frequency Calculation mol_build->opt_freq Initial Structure sp_energy Single Point Energy & Property Calculation opt_freq->sp_energy Optimized Geometry orbital_analysis HOMO/LUMO Analysis sp_energy->orbital_analysis Wavefunction charge_analysis Mulliken/NBO Charges sp_energy->charge_analysis esp_analysis Electrostatic Potential sp_energy->esp_analysis HOMO_LUMO_Concept B_LUMO LUMO (-0.85 eV) B_HOMO HOMO (-7.35 eV) B_LUMO->B_HOMO H_LUMO LUMO (-1.45 eV) H_HOMO HOMO (-7.58 eV) H_LUMO->H_HOMO  ΔE = 6.13 eV

References

A Comparative Guide to In-situ Monitoring of 3-Bromo-4,5-difluorobenzonitrile Reactions by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and materials science, the precise control and deep understanding of chemical reactions are paramount. Intermediates such as 3-Bromo-4,5-difluorobenzonitrile are foundational building blocks for a range of high-value molecules, including targeted therapies for cancer and inflammatory conditions.[1] The ability to monitor their conversion in real-time is not merely a matter of academic curiosity but a critical component of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the FDA to ensure quality, efficiency, and safety in manufacturing.[2][3][4] This guide provides an in-depth, objective comparison of in-situ Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for monitoring the complex reactions of this compound, supported by established principles and experimental insights.

The Rationale for Real-Time Monitoring: Beyond the Final Product

Traditionally, chemical synthesis has relied on endpoint analysis, where the reaction mixture is analyzed only after a predetermined time. This "black box" approach offers little insight into the reaction's progress, leaving researchers blind to the formation of unstable intermediates, the onset of side reactions, or unexpected kinetic behavior. In-situ monitoring, by contrast, provides a continuous stream of data from within the reactor, transforming it into a "glass box." This approach is fundamental to the principles of Quality by Design (QbD), enabling a deeper process understanding that accelerates optimization, reduces waste, and enhances safety.[3][4]

For a molecule like this compound, which features multiple reactive sites, the insights gained from real-time monitoring are invaluable. Its unique structure, with bromine and fluorine atoms on a benzonitrile core, allows for participation in a variety of synthetic pathways, including critical cross-coupling reactions.[1] Understanding the kinetics and mechanism of these transformations is key to maximizing yield and purity.

In-situ NMR: A Universal Detector for Fluorinated Aromatics

NMR spectroscopy stands out as an intrinsically quantitative technique, capable of providing detailed structural and concentration data for most species in a reaction mixture simultaneously, often without the need for calibration.[5][6] This makes it an exceptionally powerful tool for reaction monitoring.

Why NMR is Particularly Suited for this compound:

  • Multi-Nuclear Insight: The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple, independent spectroscopic handles to observe the reaction. ¹⁹F NMR is especially advantageous due to its high sensitivity (83% of ¹H) and wide chemical shift range, which minimizes peak overlap and often provides a cleaner, more easily interpretable spectrum.[5] The significant changes in the ¹⁹F chemical shifts upon substitution make it an excellent probe for tracking the conversion of the starting material.

  • Structural Elucidation: NMR is unparalleled in its ability to provide unambiguous structural information. This allows for the confident identification of not just reactants and products, but also transient intermediates that may be key to understanding the reaction mechanism.

  • Intrinsic Quantitation (qNMR): Provided that appropriate experimental parameters are chosen, the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[7] This allows for the determination of the relative concentrations of all observed species from a single spectrum, enabling a complete mass balance assessment throughout the reaction.[8]

Causality Behind Experimental Choices for In-situ NMR

The success of an in-situ NMR experiment hinges on a series of deliberate choices designed to ensure data integrity and accuracy.

  • Solvent Selection: The solvent must not only dissolve all components of the reaction but also be deuterated to provide a lock signal for the spectrometer. The choice of solvent can also influence reaction kinetics, so it should be consistent with the desired reaction conditions.

  • Acquisition Parameters: For quantitative accuracy, the relaxation delay (d1) must be set to at least 5 times the longitudinal relaxation time (T₁) of the slowest-relaxing nucleus of interest.[5] This ensures that all nuclei have fully relaxed back to thermal equilibrium before the next scan, making the signal intensity a true representation of concentration.

  • Time Resolution vs. Signal-to-Noise: The number of scans (ns) per spectrum is a trade-off. More scans improve the signal-to-noise ratio, which is crucial for detecting low-concentration species. However, acquiring more scans increases the time for each data point, reducing the temporal resolution. For kinetic studies, it is critical to use the minimum number of scans that provide adequate signal, ensuring that the reaction does not proceed significantly during the acquisition of a single spectrum.[9]

  • Reaction Initiation: For slow reactions, the components can be mixed in an NMR tube outside the spectrometer and then inserted. For faster reactions, one reactant may need to be injected into the NMR tube after it is already inside the magnet, using a specialized rapid injection system to capture the initial kinetics.[10]

Experimental Workflow for In-situ NMR Monitoring

The following diagram outlines the logical flow of a typical in-situ NMR experiment.

G cluster_prep Preparation cluster_setup Instrument Setup cluster_acq Acquisition cluster_analysis Data Analysis prep_sample Prepare reaction mixture (Reactants, Solvent, Std.) prep_dummy Prepare dummy sample (Solvent, Std.) setup_inst Insert dummy sample. Lock, Tune, Shim. prep_dummy->setup_inst setup_t1 Measure T1 (optional but recommended) setup_inst->setup_t1 setup_params Set acquisition parameters (d1, ns, sw, o1p) acq_replace Replace dummy with real sample setup_params->acq_replace setup_t1->setup_params acq_init Initiate reaction (e.g., inject catalyst, change temp.) acq_replace->acq_init acq_run Start time-course acquisition (Pseudo-2D or loop) acq_init->acq_run analysis_proc Process spectra (Phasing, Baseline Correction) acq_run->analysis_proc analysis_int Integrate peaks of interest analysis_proc->analysis_int analysis_kinetics Plot concentration vs. time Determine kinetics analysis_int->analysis_kinetics

Caption: Workflow for a quantitative in-situ NMR reaction monitoring experiment.

Comparative Analysis: NMR vs. Alternative In-Situ Techniques

While NMR is a powerful tool, it is not the only option for real-time reaction monitoring. Vibrational spectroscopies like Fourier-Transform Infrared (FT-IR) and Raman, as well as online chromatography (HPLC), are also widely used in PAT frameworks.[11][12] The choice of technique is dictated by the specific information required, the nature of the reaction, and practical constraints.

  • In-situ FT-IR (ATR): This technique monitors changes in the vibrational modes of molecules.[13] It is excellent for tracking functional groups (e.g., the nitrile group in this compound). Probes can be inserted directly into reactors, making it robust for process environments. However, spectra can be complex, with overlapping peaks, and quantification often requires chemometric models.[14]

  • Raman Spectroscopy: Like FT-IR, Raman is a vibrational spectroscopy but is particularly sensitive to non-polar bonds and less sensitive to water, making it useful in aqueous media. It provides complementary information to FT-IR.

  • Online HPLC: This technique involves automatically drawing aliquots from the reactor, quenching the reaction, and injecting them into an HPLC system. It provides excellent separation of components, but it is not truly in-situ as there is a time delay between sampling and analysis.[15] This can be a significant drawback for fast reactions.

Data Summary: Performance Comparison of Monitoring Techniques

FeatureIn-Situ NMR In-Situ FT-IR (ATR) Raman Spectroscopy Online HPLC
Information Richness High (unambiguous structure, stereochemistry)[13]Medium (functional groups)[13]Medium (functional groups, symmetry)High (separation of components)
Selectivity Very HighMedium to HighMedium to HighVery High
Sensitivity MediumHighMediumVery High
Quantitative Accuracy High (intrinsic, often no calibration needed)[6]Medium (requires calibration/chemometrics)Medium (requires calibration/chemometrics)High (requires calibration)
Hardware Cost HighMediumMedium to HighMedium
Ease of Implementation Medium (requires specialized knowledge)High (robust probes available)HighMedium (requires automation)
Suitability for this compound Excellent, especially ¹⁹F NMR for clean spectra.Good for tracking the nitrile group.Good, complementary to IR.Excellent for separating complex mixtures, but with a time lag.

Decision Framework for Selecting an Analytical Tool

The selection of the optimal monitoring technique is a critical decision based on the specific goals of the investigation.

G node_goal What is the primary goal? goal1 Detailed Mechanistic Understanding node_goal->goal1 Identify Intermediates, Kinetics goal2 Routine Process Monitoring & Control node_goal->goal2 Track Reactant/Product, Endpoint goal3 Impurity Profiling node_goal->goal3 Quantify Low-Level Side Products tech_nmr In-situ NMR goal1->tech_nmr tech_ftir_raman In-situ FT-IR / Raman goal2->tech_ftir_raman tech_hplc Online HPLC goal3->tech_hplc

Caption: Decision tree for selecting the appropriate in-situ analytical technique.

Experimental Protocol: In-situ ¹⁹F NMR Monitoring of a Suzuki-Miyaura Coupling Reaction

This protocol provides a self-validating methodology for monitoring a representative reaction of this compound.

Reaction: Suzuki-Miyaura coupling of this compound with Phenylboronic Acid.

1. Materials & Sample Preparation:

  • This compound (e.g., 50 mg, 0.23 mmol)

  • Phenylboronic Acid (e.g., 34 mg, 0.28 mmol, 1.2 eq)

  • Pd(PPh₃)₄ (e.g., 8 mg, 0.007 mmol, 3 mol%)

  • K₂CO₃ (e.g., 95 mg, 0.69 mmol, 3 eq)

  • Internal Standard: α,α,α-Trifluorotoluene (a known amount, e.g., 10 µL)

  • Deuterated Solvent: 1,4-Dioxane-d₈ (0.6 mL)

Procedure:

  • In a glovebox, weigh the this compound, phenylboronic acid, and K₂CO₃ into a vial.

  • Add 0.6 mL of 1,4-Dioxane-d₈ and the internal standard.

  • Transfer the slurry to a J. Young NMR tube. Note: The catalyst will be added later to initiate the reaction.

2. Instrument Setup:

  • Set the spectrometer probe to the desired reaction temperature (e.g., 80 °C).

  • Insert the J. Young NMR tube containing the reaction mixture (without the catalyst).

  • Tune and match the ¹⁹F channel. Lock and shim the spectrometer.

  • Acquire a single ¹⁹F NMR spectrum to serve as the t=0 reference before the catalyst is added.

3. Acquisition Protocol:

  • Set up a series of 1D ¹⁹F NMR experiments (or a pseudo-2D experiment).

  • Key Parameters:

    • d1 (Relaxation Delay): ≥ 5 s (determine T₁ experimentally if possible; fluoroaromatics often have long T₁ values).

    • ns (Number of Scans): 4 or 8 (balance of S/N and time resolution).

    • sw (Spectral Width): Sufficient to cover all expected ¹⁹F signals.

    • o1p (Frequency Offset): Centered on the region of interest.

  • The time between consecutive experiments should be chosen based on the expected reaction rate (e.g., every 5 minutes).

4. Reaction Initiation and Monitoring:

  • Quickly remove the NMR tube, add the Pd(PPh₃)₄ catalyst under an inert atmosphere, seal the tube, and shake vigorously.

  • Immediately re-insert the tube into the spectrometer and begin the pre-programmed series of acquisitions.

5. Data Processing and Analysis:

  • Apply consistent processing parameters (phasing, baseline correction) to all spectra in the series.

  • Integrate the signal for the internal standard (α,α,α-Trifluorotoluene, a singlet).

  • Integrate the signals corresponding to the fluorine atoms on the starting material (this compound) and the product.

  • For each time point, normalize the integrals of the reactant and product against the integral of the inert internal standard.

  • Plot the normalized concentrations of the reactant and product as a function of time to obtain the kinetic profiles.

This protocol, by using an inert internal standard and appropriate acquisition parameters, creates a self-validating system where the disappearance of the reactant can be directly correlated with the appearance of the product, providing a robust and trustworthy kinetic analysis.

Conclusion

For monitoring reactions involving structurally complex and information-rich molecules like this compound, in-situ NMR spectroscopy offers an unparalleled combination of quantitative accuracy and detailed mechanistic insight.[16] Its ability to simultaneously track multiple species without extensive calibration provides a comprehensive picture of the reaction dynamics. While techniques like FT-IR and online HPLC have their own merits, particularly in process control and impurity tracking respectively, NMR remains the gold standard for in-depth kinetic and mechanistic investigations in a research and development setting.[17] The adoption of in-situ NMR as a PAT tool empowers scientists to move beyond simple endpoint analysis, enabling the development of more efficient, robust, and safer chemical processes.

References

A Comparative Guide to X-ray Crystallography for the Structural Elucidation of 3-Bromo-4,5-difluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural elucidation of products derived from 3-Bromo-4,5-difluorobenzonitrile, a versatile building block in medicinal chemistry. We will explore not only the "how" but also the "why" behind experimental choices, ensuring a robust and reliable analytical workflow.

The Imperative of Structural Verification in Synthesis

The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. In the context of synthesizing derivatives of this compound, even minor positional isomers or stereoisomers can lead to vastly different pharmacological activities. Therefore, rigorous structural confirmation is not merely a final validation step but a critical component of the entire research and development process. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable information about connectivity and mass, X-ray crystallography offers the definitive, atomic-resolution three-dimensional structure.

X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides the precise spatial arrangement of atoms within a crystalline solid. The fundamental principle involves diffracting a beam of X-rays off a single crystal. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be inferred. For complex organic molecules, this technique is unparalleled in its ability to resolve stereochemistry, conformational details, and intermolecular interactions.

Experimental Workflow: From Powder to Structure

The journey from a newly synthesized compound to a fully refined crystal structure involves several critical stages. The following protocol outlines a typical workflow for the structural elucidation of a this compound derivative.

  • Crystal Growth (The Art and Science):

    • Objective: To obtain a single, well-ordered crystal of suitable size and quality for X-ray diffraction.

    • Procedure:

      • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, acetonitrile, or a mixture). The choice of solvent is critical and often requires screening.

      • Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small, open vial inside a larger, sealed container with a less volatile anti-solvent.

      • Allow the setup to stand undisturbed for several days to weeks. Crystal growth is often a process of patience.

    • Rationale: Slow crystal growth promotes the formation of a well-ordered lattice, which is essential for obtaining high-quality diffraction data. Rapid precipitation often leads to amorphous solids or poorly diffracting microcrystals.

  • Crystal Mounting and Screening:

    • Objective: To select and mount a suitable crystal for data collection.

    • Procedure:

      • Under a microscope, identify a crystal with sharp edges and no visible defects.

      • Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

      • Screen the crystal on the diffractometer to assess its diffraction quality.

    • Rationale: A single, well-diffracting crystal is crucial. Screening multiple crystals may be necessary to find the best candidate.

  • Data Collection:

    • Objective: To collect a complete set of diffraction data.

    • Procedure:

      • The mounted crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

      • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

    • Rationale: Collecting data at cryogenic temperatures improves the quality of the diffraction pattern by reducing atomic motion, leading to a more precise structure.

  • Data Processing and Structure Solution:

    • Objective: To process the raw diffraction images and obtain an initial structural model.

    • Procedure:

      • The diffraction images are integrated to determine the intensities of the reflections.

      • The data is scaled and corrected for experimental factors.

      • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

      • An initial model of the molecule is built into the electron density map.

  • Structure Refinement:

    • Objective: To optimize the atomic parameters of the model to best fit the experimental data.

    • Procedure:

      • The atomic positions, displacement parameters, and other model parameters are refined against the diffraction data using least-squares methods.

      • The quality of the final model is assessed using various crystallographic R-factors and other validation tools.

Diagram of the X-ray Crystallography Workflow

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination start Purified Compound crystal_growth Crystal Growth start->crystal_growth mounting Crystal Mounting crystal_growth->mounting screening Diffraction Screening mounting->screening data_collection Data Collection screening->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Model Validation refinement->validation final_structure Final Structure validation->final_structure

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the most definitive structural information, it is not always the most practical or necessary technique. The choice of analytical method should be guided by the specific research question and the nature of the sample.

Technique Information Provided Strengths Limitations Best Suited For
X-ray Crystallography Absolute 3D structure, stereochemistry, conformation, intermolecular interactionsUnambiguous structural determinationRequires a single, well-diffracting crystal; can be time-consumingDefinitive proof of structure, resolving complex stereochemistry
NMR Spectroscopy Connectivity, chemical environment of atoms, relative stereochemistryNon-destructive, provides information in solution, versatile for various nuclei (¹H, ¹³C, ¹⁹F)Can be difficult to interpret for complex molecules, does not provide absolute stereochemistry without chiral auxiliariesRoutine characterization, confirming connectivity, studying solution-state dynamics
Mass Spectrometry Molecular weight, elemental compositionHigh sensitivity, requires very small sample amountsProvides limited structural information, fragmentation patterns can be complex to interpretDetermining molecular formula, identifying known compounds by mass

Decision-Making Framework for Structural Elucidation

Analytical Technique Selection start New Compound Synthesized ms_check Mass Spectrometry start->ms_check nmr_check NMR Spectroscopy ms_check->nmr_check Yes revisit_synthesis Re-evaluate Synthesis ms_check->revisit_synthesis No xray_check Need Absolute Structure? nmr_check->xray_check Yes nmr_check->revisit_synthesis No xray_analysis X-ray Crystallography xray_check->xray_analysis Yes final_structure Structure Confirmed xray_check->final_structure No ms_pass Correct Mass? nmr_pass Expected Connectivity? xray_analysis->final_structure

Caption: A decision tree for selecting the appropriate structural analysis method.

Conclusion

For the unambiguous structural elucidation of novel this compound derivatives, single-crystal X-ray crystallography remains the gold standard. It provides an unparalleled level of detail, resolving any ambiguities in connectivity, stereochemistry, and conformation. However, a pragmatic approach to structural analysis involves the synergistic use of multiple techniques. Mass spectrometry and NMR spectroscopy are indispensable for routine characterization and for guiding the synthetic process. When absolute proof of structure is required, particularly for patent applications or to understand structure-activity relationships, X-ray crystallography is the definitive and authoritative method.

A Comparative Analysis of Catalysts for Cross-Coupling Reactions with 3-Bromo-4,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-4,5-difluorobenzonitrile in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. This compound has emerged as a highly versatile and valuable building block in this context. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, two electron-withdrawing fluorine atoms, and a synthetically malleable nitrile group, makes it an ideal starting material for the construction of complex molecular architectures. The strategic placement of these functionalities allows for precise and controlled modifications, enabling the synthesis of novel therapeutic agents and advanced materials.

This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound. We will delve into the mechanistic nuances of different coupling strategies, present a comparative analysis of catalyst performance based on available data, and provide detailed experimental protocols to guide researchers in their synthetic endeavors.

Fundamentals of Cross-Coupling Reactions: A Mechanistic Overview

Transition metal-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The majority of these transformations, particularly those involving palladium catalysts, proceed through a common catalytic cycle.

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction is depicted below.

Catalytic Cycle General Catalytic Cycle for Pd-Catalyzed Cross-Coupling cluster_cycle Pd0 Pd(0)L_n (Active Catalyst) OA_complex R-Pd(II)(X)L_n (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition (R-X) TM_complex R-Pd(II)(R')L_n (Transmetalation Complex) OA_complex->TM_complex Transmetalation (R'-M) TM_complex->Pd0 Reductive Elimination Product R-R' (Coupled Product) TM_complex->Product Reductive Elimination Catalyst_regen Pd(0)L_n

Figure 1: General workflow for palladium-catalyzed cross-coupling reactions.

The cycle is initiated by the oxidative addition of the aryl halide (in our case, this compound) to a low-valent transition metal center, typically a Pd(0) complex. This is often the rate-determining step. The subsequent transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., organoboron, organozinc, or organotin compound) to the palladium center. Finally, reductive elimination occurs, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst to continue the cycle.

The choice of catalyst, ligands, base, and solvent are all critical parameters that can significantly influence the efficiency and outcome of the reaction. The electron-deficient nature of the this compound ring, due to the presence of two fluorine atoms and a nitrile group, generally enhances its reactivity towards oxidative addition.

Comparative Analysis of Catalytic Systems

While a direct head-to-head comparison of various catalysts for this compound is not extensively documented in a single study, a thorough review of the literature provides valuable insights into the performance of different catalytic systems for various cross-coupling reactions with this substrate and structurally similar ones.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the organoboron reagents. For an electron-deficient aryl bromide like this compound, a variety of palladium catalysts can be effective.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11012~75A standard, reliable catalyst for many Suzuki couplings.[1]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-10012-2480-95Often provides higher yields and tolerates a wider range of functional groups.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>95Highly active catalyst system, particularly for challenging substrates.[2]
PEPPSI-IPrIPrCs₂CO₃Dioxane1001891A robust and air-stable precatalyst.[3]

Expert Insights: The electron-withdrawing nature of the fluoro and cyano groups on this compound makes the C-Br bond more susceptible to oxidative addition. This generally allows for milder reaction conditions compared to electron-rich aryl bromides. The choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos often enhances the rate of both oxidative addition and reductive elimination, leading to higher yields and shorter reaction times. For challenging couplings, the use of stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of ligand is particularly crucial in these reactions to prevent catalyst deactivation and promote the desired C-N bond formation.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene80-11012-2470-90A first-generation catalyst system, effective for many amines.[4]
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene80-1206-1885-98A highly active and versatile system for a broad range of amines.[5]
[Pd(allyl)Cl]₂ / t-BuXPhost-BuXPhosNaOt-BuDioxane10012~95Effective for coupling with heterocyclic amines.[6]
G3-XPhos PrecatalystXPhosLHMDSTHFRT-8012-24HighPrecatalysts offer improved stability and can sometimes allow for room temperature reactions.[1]

Expert Insights: For the amination of this compound, the use of bulky, electron-rich biaryl phosphine ligands (the "Buchwald ligands") is highly recommended. These ligands stabilize the palladium center and facilitate the reductive elimination step. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) are typically required to deprotonate the amine and generate the active palladium-amido intermediate.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to arylalkynes. This reaction typically employs a dual catalyst system of palladium and copper(I).

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₂Cl₂CuIEt₃NTHF/TolueneRT-602-1280-95The classic Sonogashira conditions are effective for a wide range of substrates.[7]
Pd(OAc)₂ / P(t-Bu)₃CuIi-Pr₂NHDioxaneRT-801-6>90The use of bulky phosphine ligands can accelerate the reaction.[8]
[DTBNpP]Pd(crotyl)ClNoneTMPDMSORT2-2485-95A copper-free system that is air-stable and effective at room temperature.[9]
(NHC)-Pd / (NHC)-Cu-Et₃NDMF80-10012HighN-Heterocyclic carbene (NHC) ligands offer an alternative to phosphines with high stability.[10]

Expert Insights: The Sonogashira coupling is generally tolerant of the electron-withdrawing groups on this compound. The primary challenge in Sonogashira reactions can be the homocoupling of the terminal alkyne (Glaser coupling). This can often be minimized by using an excess of the alkyne, carefully controlling the reaction temperature, and ensuring anaerobic conditions. Copper-free Sonogashira protocols have gained popularity to avoid issues related to copper contamination in the final product, which is particularly important in pharmaceutical synthesis.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling

G A 1. Add this compound, boronic acid, and base to a flask. B 2. Add Pd catalyst and ligand. A->B C 3. Add degassed solvent. B->C D 4. Heat the reaction mixture under inert atmosphere. C->D E 5. Monitor reaction progress by TLC/GC-MS. D->E F 6. Work-up and purify the product. E->F

Figure 2: A general experimental workflow for the Suzuki-Miyaura coupling.

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O or Dioxane/H₂O) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

G A 1. Add Pd precatalyst, ligand, and base to a flask. B 2. Evacuate and backfill with inert gas. A->B C 3. Add solvent, this compound, and amine. B->C D 4. Heat the reaction mixture. C->D E 5. Monitor reaction progress. D->E F 6. Work-up and purify. E->F

Figure 3: A general experimental workflow for the Buchwald-Hartwig amination.

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.) via syringe.

  • Heat the reaction mixture in an oil bath at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.[11]

Conclusion and Future Outlook

This compound is a valuable and reactive building block for the synthesis of a wide range of functionalized molecules. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provide efficient and versatile methods for its elaboration. The choice of the optimal catalytic system is highly dependent on the specific transformation and the nature of the coupling partner.

For C-C bond formation via Suzuki-Miyaura coupling, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos with palladium acetate generally provide excellent results. For the construction of C-N bonds through Buchwald-Hartwig amination, similar catalyst systems with strong, non-nucleophilic bases are the methods of choice. In Sonogashira couplings, both traditional palladium/copper systems and modern copper-free protocols are effective, with the latter being advantageous in pharmaceutical applications where copper contamination is a concern.

As the demand for complex, fluorinated molecules continues to grow, the development of even more active, stable, and cost-effective catalysts for the cross-coupling of substrates like this compound will remain an active area of research. The exploration of nickel- and copper-catalyzed systems as more sustainable alternatives to palladium is a particularly promising avenue for future investigation.

References

A Comparative Guide to the Kinetic Analysis of 3-Bromo-4,5-difluorobenzonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of key synthetic intermediates is paramount for efficient and predictable synthesis of target molecules. 3-Bromo-4,5-difluorobenzonitrile is a versatile building block, but a quantitative understanding of its reaction rates compared to other common substrates is often lacking in readily available literature. This guide provides a framework for the kinetic study of this compound in a representative Nucleophilic Aromatic Substitution (SNAr) reaction, comparing its predicted reactivity with alternative substrates. We will delve into the causality behind the experimental design and provide a detailed protocol for acquiring robust kinetic data.

Introduction: The Rationale for Kinetic Studies

This compound is a valuable intermediate in pharmaceutical and materials science research. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The bromine atom is amenable to cross-coupling reactions, while the aromatic ring, activated by the electron-withdrawing nitrile and fluorine substituents, is susceptible to nucleophilic aromatic substitution (SNAr).[1][2] Understanding the kinetics of these transformations is crucial for optimizing reaction conditions, predicting reaction outcomes, and scaling up syntheses.

This guide focuses on the SNAr reaction, a cornerstone of modern organic synthesis.[3] The rate of an SNAr reaction is highly sensitive to the nature of the substituents on the aromatic ring and the leaving group.[2] By quantifying the reaction rate of this compound, we can place it on a reactivity scale relative to other common electrophiles, enabling more informed decisions in synthetic planning.

The Proposed Kinetic Study: A Comparative Approach

To provide a meaningful comparison, we will investigate the kinetics of the SNAr reaction of this compound with piperidine, a common secondary amine nucleophile.[4][5] We will compare its reactivity to three other substrates, chosen to highlight the electronic effects of different substituents:

  • 4-Bromobenzonitrile: Lacks the activating fluorine atoms, providing a baseline for the effect of fluorine substitution.

  • 3,4-Difluorobromobenzene: Lacks the strongly electron-withdrawing nitrile group, allowing for an assessment of its contribution to the reaction rate.

  • 2,4-Dinitrochlorobenzene: A classic, highly activated substrate for SNAr reactions, serving as a high-reactivity benchmark.[4]

The general mechanism for the SNAr reaction proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The formation of this intermediate is typically the rate-determining step.[2]

SNAr_Mechanism A Substrate (e.g., this compound) C Meisenheimer Complex (Rate-determining step) A->C k1 (slow) B + Piperidine D Product C->D k2 (fast) E + HBr

Caption: The general mechanism for the SNAr reaction.

Predicted Reactivity: A Qualitative and Quantitative Comparison

Based on the established principles of SNAr reactions, we can predict the relative reactivities of our chosen substrates. The rate of SNAr is accelerated by the presence of electron-withdrawing groups (EWGs) ortho and para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate.[2][3]

  • This compound: This substrate is expected to be highly reactive. The nitrile group is a strong EWG, and the two fluorine atoms also contribute to the activation of the ring through their inductive effect.

  • 4-Bromobenzonitrile: The nitrile group provides activation, but the absence of fluorine atoms will likely render it significantly less reactive than our target compound.

  • 3,4-Difluorobromobenzene: The fluorine atoms provide some activation, but the lack of a nitrile group will likely result in a much slower reaction rate compared to the benzonitrile derivatives.

  • 2,4-Dinitrochlorobenzene: With two strongly activating nitro groups, this compound is expected to be the most reactive of the series, serving as a useful positive control.

The following table summarizes the predicted relative reactivities and provides a basis for our experimental investigation.

SubstrateActivating GroupsPredicted Relative Rate
2,4-DinitrochlorobenzeneTwo -NO₂ groupsVery High
This compound One -CN, two -F groupsHigh
4-BromobenzonitrileOne -CN groupModerate
3,4-DifluorobromobenzeneTwo -F groupsLow

Experimental Protocol: A Guide to Kinetic Measurement

To obtain accurate kinetic data for these potentially fast reactions, a stopped-flow spectrophotometer is the instrument of choice.[6][7][8] This technique allows for the rapid mixing of reactants and the monitoring of the reaction on a millisecond timescale.[9]

Materials and Instrumentation
  • Substrates: this compound, 4-Bromobenzonitrile, 3,4-Difluorobromobenzene, 2,4-Dinitrochlorobenzene.

  • Nucleophile: Piperidine.

  • Solvent: Acetonitrile (UV-grade).

  • Instrumentation: Stopped-flow apparatus coupled with a UV-Vis spectrophotometer.[6][7]

Experimental Workflow

Experimental_Workflow A Solution Preparation (Substrate and Piperidine in Acetonitrile) B Load Syringes of Stopped-Flow Apparatus A->B C Rapid Mixing and Injection into Observation Cell B->C D Monitor Absorbance Change over Time at λmax C->D E Data Analysis: Fit to Pseudo-First-Order Model D->E F Determine k_obs E->F G Plot k_obs vs. [Piperidine] F->G H Determine Second-Order Rate Constant (k2) G->H

Caption: Workflow for the kinetic analysis of SNAr reactions.

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a stock solution of each substrate in acetonitrile (e.g., 0.1 mM).

    • Prepare a series of piperidine solutions in acetonitrile of varying concentrations (e.g., 1 mM, 2 mM, 5 mM, 10 mM). The concentration of piperidine should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order conditions.

  • Wavelength Selection:

    • For each substrate, record the UV-Vis spectrum of the starting material and the final product (after allowing the reaction to go to completion).

    • Identify a wavelength (λmax) where the product has a strong absorbance and the starting material has minimal absorbance. This will allow for the selective monitoring of product formation.

  • Kinetic Runs:

    • Thermostat the stopped-flow apparatus to the desired temperature (e.g., 25 °C).

    • Load one syringe with the substrate solution and the other with a piperidine solution.

    • Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically record the absorbance at the chosen λmax as a function of time.

    • Collect data for at least 3-4 half-lives of the reaction.

    • Repeat the experiment for each concentration of piperidine and for each substrate.

  • Data Analysis:

    • The observed rate constant (kobs) for each run is determined by fitting the absorbance versus time data to a single exponential function: A(t) = A∞ - (A∞ - A0)e-kobst where A(t) is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.

    • The second-order rate constant (k2) is then determined by plotting kobs against the concentration of piperidine. The slope of the resulting line will be k2.

Conclusion: Empowering Rational Synthesis

This guide provides a comprehensive framework for the kinetic investigation of this compound in nucleophilic aromatic substitution reactions. By systematically comparing its reactivity to other relevant substrates, researchers can gain valuable insights that inform reaction optimization, catalyst selection, and the design of novel synthetic routes. The detailed experimental protocol offers a practical approach to obtaining high-quality kinetic data, empowering scientists to make data-driven decisions in their research and development endeavors.

References

Benchmarking the Performance of 3-Bromo-4,5-difluorobenzonitrile: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Building Blocks in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation.[1][2][3] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][4] Among the vast arsenal of fluorinated building blocks, 3-Bromo-4,5-difluorobenzonitrile has emerged as a particularly versatile and powerful intermediate.[5]

This guide provides an in-depth comparative analysis of this compound, benchmarking its performance against other structurally related benzonitriles in key synthetic transformations. Our objective is to equip researchers, medicinal chemists, and process development professionals with the critical data and mechanistic insights necessary to make informed decisions in their synthetic endeavors. We will delve into palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing not just comparative data, but also the causal logic behind the observed reactivity and detailed, field-tested experimental protocols.

Chapter 1: A Profile of this compound and Its Contemporaries

The utility of a building block is defined by the reactivity and interplay of its functional groups. This compound presents a trifecta of synthetically valuable functionalities: a bromine atom, a powerful handle for cross-coupling reactions; two activating fluorine atoms; and a nitrile group, a strong electron-withdrawing group that can be further elaborated.

To provide a robust benchmark, we will compare its performance against three other commercially available building blocks:

  • Alternative 1: 3-Bromo-4-fluorobenzonitrile: Lacking the second fluorine atom at the 5-position, this analog allows for a direct assessment of the cumulative electron-withdrawing effect of the vicinal difluoro substitution.

  • Alternative 2: 4-Bromo-3,5-difluorobenzonitrile: An isomer that repositions the bromine between two fluorine atoms, altering the electronic and steric environment of the C-Br bond.

  • Alternative 3: 3,4-Difluorobenzonitrile: This analog lacks the bromine atom, serving as a control for understanding nucleophilic aromatic substitution pathways where the halogen is not the leaving group.

Building_Blocks_Comparison cluster_0 Primary Building Block cluster_1 Alternative Building Blocks This compound label_0 This compound 3-Bromo-4-fluorobenzonitrile label_1 3-Bromo-4-fluorobenzonitrile 4-Bromo-3,5-difluorobenzonitrile label_2 4-Bromo-3,5-difluorobenzonitrile 3,4-Difluorobenzonitrile label_3 3,4-Difluorobenzonitrile

Caption: Chemical structures of the primary and alternative building blocks.

Chapter 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C and C-N bonds.[6][7] The reactivity of the aryl bromide is paramount to the success of these transformations.

Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organoboron species and an organic halide, is a cornerstone of pharmaceutical synthesis.[8][9][10] The key step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The rate of this step is highly sensitive to the electronic properties of the aryl halide.

Suzuki_Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)L2-X pd0->oa_complex Oxidative Addition (Ar-X) transmetal Ar-Pd(II)L2-R' oa_complex->transmetal Transmetalation (R'-B(OR)2) reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 product Ar-R' reductive_elim->product Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)L2-X pd0->oa_complex Oxidative Addition (Ar-X) amide_complex [Ar-Pd(II)L2(HNR'R'')]⁺X⁻ oa_complex->amide_complex Amine Coordination (HNR'R'') amido_complex Ar-Pd(II)L2(NR'R'') amide_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Building Block, Coupling Partner, Base start->reagents solvent Add Anhydrous Solvent reagents->solvent catalyst Add Pd Catalyst/Ligand solvent->catalyst reaction Heat & Stir (Monitor Progress via TLC/LC-MS) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end Pure Product analysis->end

References

A Comparative Guide to the Identification of Reaction Intermediates in Transformations of 3-Bromo-4,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility and Mechanistic Complexity of 3-Bromo-4,5-difluorobenzonitrile

This compound is a cornerstone building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. Its utility stems from a synthetically rich trifecta of functional groups: a bromine atom, a potent handle for metal-catalyzed cross-coupling reactions; two electron-withdrawing fluorine atoms that activate the aromatic ring; and a versatile nitrile group. These features, however, also introduce mechanistic complexity. Successful process development and optimization hinge on a deep understanding of the transient species—the reaction intermediates—that govern the transformation from starting material to product.

This guide provides an in-depth comparison of analytical techniques to identify and characterize the pivotal intermediates formed during common transformations of this compound. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating self-validating systems of investigation, where the chosen analytical method provides unambiguous evidence for the proposed mechanistic pathway.

Pillar 1: Dominant Transformation Pathways and Their Characteristic Intermediates

Understanding the likely reaction pathways is the first step toward identifying the intermediates involved. For this compound, three primary transformation classes dominate, each with its signature intermediate.

A. Nucleophilic Aromatic Substitution (SNAr): The Meisenheimer Complex

The presence of strongly electron-withdrawing groups (two fluorines and a nitrile) makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. This reaction does not proceed via a concerted SN2 mechanism, which is sterically hindered at an sp² carbon center. Instead, it follows a two-step addition-elimination pathway.

  • Addition: A nucleophile attacks the carbon atom bearing a leaving group (in this case, either bromine or, more likely, one of the activated fluorine atoms), breaking the aromaticity of the ring.

  • Intermediate Formation: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . This species is non-aromatic and has a tetrahedral (sp³) carbon at the site of attack.

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.

The stability and observability of the Meisenheimer complex are enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

Figure 1: The SNAr pathway, highlighting the formation of the critical Meisenheimer complex intermediate.

B. Metal-Mediated Cross-Coupling: Organometallic Intermediates

The carbon-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3][4][5] This process involves a catalytic cycle with several distinct organopalladium intermediates.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming an Ar-Pd(II)-Br intermediate.

  • Transmetalation: The organic group from an organoboron reagent (in the presence of a base) is transferred to the palladium center, displacing the bromide and forming a diaryl-Pd(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Each of these palladium-bound species is a discrete, albeit transient, intermediate.

C. Lithium-Halogen Exchange: The Aryllithium Intermediate

Treatment with a strong organolithium base (e.g., n-butyllithium) at low temperatures can induce a lithium-halogen exchange at the C-Br bond. This reaction is extremely fast and generates a highly reactive and unstable aryllithium intermediate . This species is a powerful nucleophile and base, and its existence is often inferred by its subsequent reaction with an electrophile.

Pillar 2: A Comparative Guide to Identification Techniques

No single technique is universally applicable for identifying all types of intermediates. The choice depends on the intermediate's expected lifetime, concentration, and structural features. Here, we compare the leading methodologies.

TechniquePrincipleBest Suited ForAdvantagesLimitations
Low-Temperature NMR Spectroscopy Direct observation of species in solution by exploiting the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F, ⁷Li).Meisenheimer complexes, Aryllithium species, stable organometallics.Provides detailed structural information (connectivity, electronic environment); non-destructive; can monitor reaction progress in real-time.Requires relatively high concentration of the intermediate; low temperatures are often necessary to slow down reactions and increase intermediate lifetime; can be complex to interpret.
Mass Spectrometry (ESI-MS) Ionization of molecules in solution and separation based on their mass-to-charge ratio.Charged intermediates like Meisenheimer complexes.Extremely high sensitivity; can detect very low concentration species; provides exact mass, confirming elemental composition.Provides no detailed structural connectivity; can be difficult to couple directly to some reaction types; fragmentation can complicate interpretation.
Chemical Trapping Experiments Introduction of a reagent that reacts rapidly and selectively with a transient intermediate to form a stable, easily characterizable product.Highly reactive, unobservable species like aryllithiums or benzynes.[6][7][8][9][10]Provides unambiguous proof of an intermediate's existence; experimentally straightforward; product analysis uses standard techniques (NMR, GC-MS).Indirect evidence (infers intermediate from product); trapping agent can sometimes interfere with the main reaction pathway; choice of trapping agent is critical.

Table 1: Comparison of primary techniques for intermediate identification.

Technique_Selection_Workflow Start Suspected Intermediate Type? Stable Relatively Stable / Observable? (e.g., Meisenheimer Complex) Start->Stable Yes Unstable Highly Reactive / Transient? (e.g., Aryllithium) Start->Unstable No Direct Direct Observation Methods Stable->Direct Indirect Indirect / Trapping Methods Unstable->Indirect NMR Low-Temperature NMR (¹H, ¹⁹F, ¹³C) Direct->NMR MS Mass Spectrometry (ESI-MS) Direct->MS Trap Chemical Trapping (Quenching with Electrophile) Indirect->Trap

Figure 2: A workflow for selecting the appropriate technique to identify a reaction intermediate.

Pillar 3: Experimental Protocols and Authoritative Grounding

The following protocols are designed as self-validating systems, providing clear, interpretable data.

Protocol 1: In Situ Low-Temperature NMR for Meisenheimer Complex Observation

This protocol aims to directly observe the formation of a Meisenheimer complex during an SNAr reaction. The use of ¹⁹F NMR is particularly powerful due to its high sensitivity and the presence of fluorine atoms on the substrate.

Causality: By running the reaction at a very low temperature inside the NMR spectrometer, the rate of both the forward and reverse reactions is slowed, allowing the intermediate Meisenheimer complex to accumulate to an observable concentration.

Methodology:

  • Preparation: In a glovebox, dissolve this compound (1 eq.) in deuterated THF (d₈-THF) to a final concentration of ~0.1 M in a dry NMR tube.

  • Initial Scan: Lock and shim the sample at room temperature. Acquire ¹H and ¹⁹F NMR reference spectra of the starting material.

  • Cooling: Cool the NMR probe to -78 °C. Allow the sample to equilibrate for 10 minutes.

  • Reagent Addition: In the glovebox, prepare a solution of a strong nucleophile, such as sodium methoxide (1.1 eq.), in d₈-THF. Quickly remove the NMR tube, inject the nucleophile solution, shake gently, and immediately re-insert it into the pre-cooled probe.

  • Data Acquisition: Immediately begin acquiring ¹⁹F NMR spectra in series (e.g., one spectrum every 2 minutes).

  • Data Analysis: Look for the disappearance of the starting material signals and the appearance of new signals corresponding to the Meisenheimer complex. The fluorine atoms on the sp³-hybridized carbon and those remaining on the ring will have significantly different chemical shifts compared to the starting material. As the reaction proceeds or upon warming, these signals will be replaced by those of the final product.

Expected Data:

Species¹⁹F NMR Chemical Shift (Hypothetical, ppm)
Starting Material (F⁴)-140
Starting Material (F⁵)-155
Meisenheimer Complex (F⁴, sp³)-95
Meisenheimer Complex (F⁵, sp²)-160
Product (assuming F⁴ displaced)-165

Table 2: Hypothetical ¹⁹F NMR data illustrating the shifts observed upon Meisenheimer complex formation.

Protocol 2: Chemical Trapping of the Aryllithium Intermediate

This experiment provides definitive, albeit indirect, evidence for the formation of the 3-lithio-4,5-difluorobenzonitrile intermediate.

Causality: The aryllithium species, once formed via lithium-halogen exchange, is a potent nucleophile.[11] By introducing a known electrophile (the "trap"), the intermediate is consumed in a predictable reaction, forming a stable product that confirms its transient existence.

Methodology:

  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add this compound (1 eq.) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq.) dropwise via syringe. Stir the reaction at -78 °C for 15 minutes. A successful exchange is often indicated by a color change.

  • Trapping: Add a distinct electrophilic trapping agent, such as anhydrous N,N-dimethylformamide (DMF, 1.5 eq.), dropwise.

  • Quenching & Workup: After stirring for an additional 30 minutes at -78 °C, slowly warm the reaction to 0 °C and quench by adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate in vacuo.

  • Analysis: Purify the crude material by column chromatography. Characterize the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry. The successful formation of 3-formyl-4,5-difluorobenzonitrile provides conclusive evidence that the aryllithium intermediate was formed.

Suzuki_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition (+ Ar-Br) ArPdR Ar-Pd(II)L₂-R (Di-organo Complex) ArPdBr->ArPdR Transmetalation (+ R-B(OH)₂, Base) ArPdR->Pd0 Product Ar-R ArPdR->Product Reductive Elimination

Figure 3: Key organometallic intermediates in the Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion

The identification of reaction intermediates is not merely an academic exercise; it is a critical component of robust process development and chemical innovation. For a versatile substrate like this compound, a multi-faceted analytical approach is essential. Direct observation via low-temperature NMR is the gold standard for characterizing moderately stable intermediates like Meisenheimer complexes, providing rich structural data in real-time. For highly fleeting species such as aryllithiums, chemical trapping remains the most definitive and practical method for confirmation. By logically selecting from these techniques and implementing rigorous, self-validating experimental protocols, researchers can elucidate complex reaction mechanisms, leading to more efficient, controlled, and innovative synthetic transformations.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, experience-driven protocol for the safe disposal of 3-Bromo-4,5-difluorobenzonitrile, a halogenated aromatic nitrile. The procedures outlined here are designed to be a self-validating system, ensuring safety and compliance through a clear understanding of the chemical's properties and the logic behind each step.

Core Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is a member of a chemical class that requires careful handling due to its inherent toxicological profile. Safety Data Sheets (SDS) for closely related isomers, such as 4-bromo-2,5-difluorobenzonitrile and 3-bromo-5-fluorobenzonitrile, consistently indicate several key hazards.[1][2]

  • Acute Toxicity: These compounds are typically classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[1][2] The nitrile group (-CN) is a primary concern, as it can be metabolized to release cyanide ions, interfering with cellular respiration.

  • Irritation: It is expected to cause serious skin and eye irritation, and may cause respiratory irritation upon inhalation of its dust.[1][2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment. Therefore, it is imperative to prevent their release into sewer systems or waterways.[3]

  • Combustion Hazards: In a fire, this compound will release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF).[4]

This hazard profile dictates that all handling and disposal operations must be conducted with stringent controls to prevent exposure and environmental release.

Data Summary: Key Properties and Classifications
PropertyValueRationale & Implication
Molecular Formula C₇H₂BrF₂NIndicates the presence of bromine and fluorine, classifying it as a halogenated organic compound requiring specific disposal pathways.[5]
Molecular Weight 218.00 g/mol Standard physical property.[5]
Appearance White to off-white crystalline solid (expected).As a solid/powder, it poses an inhalation risk if handled improperly. Engineering controls like fume hoods are essential.
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity (Respiratory).[2]Dictates the mandatory use of comprehensive Personal Protective Equipment (PPE) and strict handling protocols to prevent any route of exposure.[2]
GHS Pictograms Skull and CrossbonesExclamation MarkSkull and Crossbones (Acute Toxicity - Fatal or Toxic), Exclamation Mark (Irritant, Skin Sensitizer, Acute Toxicity - Harmful).
Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow start Waste Generation (Contains this compound) ppe Step 1: Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste ppe->characterize decision Waste Type? characterize->decision solid A: Unused Reagent / Grossly Contaminated Solids decision->solid Solid liquid B: Contaminated Solution (e.g., reaction mixture, rotovap residue) decision->liquid Liquid sharps C: Contaminated Sharps (needles, cannulas) decision->sharps Sharps glassware D: Contaminated Glassware (flasks, beakers) decision->glassware Glassware container_solid Collect in 'Halogenated Organic Solid Waste' Container solid->container_solid container_liquid Collect in 'Halogenated Organic Liquid Waste' Container liquid->container_liquid container_sharps Collect in Puncture-Proof Sharps Container sharps->container_sharps decon Decontaminate via Triple Rinse (collect rinsate as liquid waste) glassware->decon label_waste Step 3: Label Container (Full Chemical Name, Hazards) container_solid->label_waste container_liquid->label_waste container_sharps->label_waste Label as 'Halogenated Waste' decon->container_liquid Rinsate storage Step 4: Store in Satellite Accumulation Area (SAA) label_waste->storage disposal Step 5: Arrange Pickup by Licensed Waste Disposal Company storage->disposal

Caption: Disposal decision workflow for this compound waste.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that waste is handled safely from the point of generation to its final disposal.

Step 1: Immediate Safety & Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[3] Adherence to OSHA's standards on PPE is mandatory.[7]

  • Hand Protection: Wear chemically resistant nitrile gloves. Given that some halogenated compounds can degrade nitrile over time, double-gloving is a prudent measure for extended handling.[7]

  • Eye Protection: Use chemical safety goggles with side shields. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Body Protection: A full-length, buttoned lab coat is required.

  • Hygiene: Never eat, drink, or smoke in the laboratory.[2] Always wash hands thoroughly after removing gloves and before leaving the work area.[3]

Step 2: Waste Characterization & Segregation Proper segregation at the source is the most critical step in a compliant waste management program. Due to its chemical structure, this compound waste must be classified as Halogenated Organic Waste .

  • Causality: Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (HBr, HF) produced during combustion. Mixing it with non-halogenated waste complicates the disposal process and increases costs. Commingling non-halogenated solvents with even a small amount of halogenated waste forces the entire volume to be treated as halogenated.

Step 3: Containerization Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • Liquid Waste: Use a high-density polyethylene (HDPE) or glass container designated for "Halogenated Organic Liquid Waste." Avoid metal cans, as the potential for slow degradation of the solvent can produce acids that corrode the container.

  • Solid Waste: Use a wide-mouth HDPE container or a securely lined pail designated for "Halogenated Organic Solid Waste." This includes unused reagents, contaminated personal protective equipment (e.g., gloves), and absorbent materials from spill cleanups.

  • Empty Containers: The original product container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as halogenated liquid waste.[8] The rinsed container can then be managed as non-hazardous solid waste.[8]

Step 4: Labeling Proper labeling is mandated by regulatory bodies like OSHA and the EPA. As soon as the first drop of waste is added, the container must be labeled.

  • Content: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (no formulas or abbreviations). For example: "Waste Halogenated Solvents: this compound, Dichloromethane."

  • Hazards: Check the appropriate hazard boxes on the label (e.g., Toxic, Flammable if in a flammable solvent).

Step 5: Temporary Storage Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Store the halogenated waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks. Ensure it is segregated from incompatible materials, especially strong bases, acids, and oxidizers.[3]

Step 6: Final Disposal Waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Procedure: Follow your institution's specific procedures for requesting a waste pickup. Do not pour this chemical down the drain or allow it to evaporate in the fume hood.[8]

  • Methodology: The ultimate disposal method will likely be high-temperature incineration at a licensed facility capable of handling halogenated organic compounds.[8] This process ensures the complete destruction of the molecule into simpler, less harmful components.

By adhering to this structured, scientifically-grounded protocol, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment.

References

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